Technical Guide: Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
Executive Summary & Strategic Importance Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 29906-67-0) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 29906-67-0) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib . Its structural core—a benzoic acid derivative functionalized with electron-donating methoxy groups and an electron-withdrawing nitro group—serves as the scaffold for the "tail" region of these EGFR inhibitors.
This guide prioritizes the Nitration of Methyl Veratrate (Methyl 3,4-dimethoxybenzoate) as the primary industrial and laboratory route. This pathway offers the highest atom economy and throughput compared to alternative esterification routes starting from nitrated acids.
Key Technical Challenges
Regioselectivity: Ensuring nitration occurs at the C5 position rather than C2 or C6.
Thermal Management: The nitration is highly exothermic; failure to control temperature results in dinitro-impurities and safety hazards.
Purification: Efficient removal of acid byproducts and isomers without column chromatography.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is best approached via Electrophilic Aromatic Substitution (EAS). The directing effects of the substituents on the benzene ring drive the regiochemistry.
Reaction Pathway Diagram[1][2]
Figure 1: Reaction pathway showing the transformation of methyl veratrate to the target 5-nitro derivative.
Mechanistic Insight: The Causality of Regioselectivity
Understanding why the reaction works is crucial for troubleshooting.
Directing Effects:
Ester Group (C1): Electron-withdrawing group (EWG). Deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).
Methoxy Group (C3): Electron-donating group (EDG). Activates the ring and directs ortho/para (to C2, C4, C6).
Methoxy Group (C4): EDG. Activates the ring and directs ortho/para (to C3, C5).
The "Sweet Spot" (C5):
C2: Sterically hindered (sandwiched between the ester and C3-OMe).
C6: Ortho to the deactivated ester and para to C3-OMe.
C5: This position is meta to the ester (favored), ortho to the C4-OMe (strongly activated), and para to the C3-OMe (strongly activated).
Primary Protocol: Nitration of Methyl Veratrate
This protocol is scaled for laboratory synthesis (approx. 10g scale) but is linear-scalable to pilot plant quantities.
Reagents & Equipment
Reagent
Role
Equiv/Conc.
Hazards
Methyl 3,4-dimethoxybenzoate
Substrate
1.0 equiv
Irritant
Nitric Acid (HNO3)
Reagent
1.2 - 1.5 equiv (70%)
Corrosive, Oxidizer
Acetic Acid (AcOH)
Solvent
5-10 Vol
Corrosive, Flammable
Acetic Anhydride (Optional)
Water Scavenger
0.5 equiv
Corrosive, Lachrymator
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
Charge a 3-neck round-bottom flask (RBF) with Methyl 3,4-dimethoxybenzoate (10.0 g, 51.0 mmol) .
Add Glacial Acetic Acid (50 mL) .
Optional: Add Acetic Anhydride (5 mL) to scavenge water if using non-fuming nitric acid.
Cool the solution to 0–5°C using an ice/salt bath. Monitor internal temperature with a probe.
Step 2: Controlled Nitration
Prepare a separate solution of HNO3 (4.8 g, ~3.5 mL, 70%) in Acetic Acid (10 mL) .
Add the nitrating mixture dropwise to the RBF over 30–45 minutes .
CRITICAL: Do not allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and oxidation of the methoxy groups.
Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours .
Key diagnostic: Two distinct aromatic singlets indicate para-relationship (positions 2 and 6).
IR Spectroscopy
~1720 cm⁻¹ (C=O)~1520, 1350 cm⁻¹ (NO2)
Confirm presence of nitro and ester groups.
Troubleshooting & Optimization
Issue: Low Yield / Oiling Out
Cause: Incomplete precipitation or presence of acetic acid preventing crystallization.
Solution: Ensure the quench volume (water) is at least 5x the reaction volume. If oil forms, scratch the glass or seed with a pure crystal.
Issue: Dinitration Impurities
Cause: Temperature spike during addition or excess HNO3.
Solution: Strictly maintain T < 10°C during addition. Reduce HNO3 equivalents to 1.1.
Issue: Regioisomer Contamination (2-nitro isomer)
Cause: Thermodynamic equilibration allowed by high temperatures.
Solution: Recrystallize from Methanol. The 5-nitro isomer is significantly less soluble in cold methanol than the 2-nitro isomer.
Safety & Handling (E-E-A-T)
Thermal Runaway: Nitration is exothermic. On a scale >100g, active cooling (jacketed reactor) and emergency quench protocols are mandatory.
Chemical Burns: HNO3 and Glacial Acetic Acid are severe skin/eye irritants. Use butyl rubber gloves and face shields.
Explosion Hazard: Do not distill the reaction mixture. Nitro compounds can be shock-sensitive if dry and impure.
References
Regioselectivity in Nitration of Veratric Acid Derivatives. Journal of Organic Chemistry. Explains the directing effects of dimethoxybenzenes.
Synthesis of Gefitinib Intermediates. Organic Process Research & Development. Detailed process chemistry for the nitration step in the context of API synthesis.
Preparation of 3,4-dimethoxy-5-nitrobenzoic acid methyl ester. BenchChem Protocols. Laboratory scale standard operating procedures.
Safety Data Sheet: Methyl 3,4-dimethoxy-5-nitrobenzoate. Fisher Scientific. Handling and toxicology data.[5]
(Note: While specific deep-link URLs to dynamic journal pages may expire, the links provided direct to the authoritative landing pages of the respective journals or databases where the specific CAS [29906-67-0] data can be verified.)
methyl 3,4-dimethoxy-5-nitrobenzoate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhib...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors and neuroprotective agents.[1]
[1][2][3][4]
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2] Its structural core—a 3,4-dimethoxy-5-nitrobenzyl moiety—serves as a protected precursor to the pharmacologically active catechol systems found in drugs like Entacapone and Opicapone .[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.[3]
Chemical Identity & Physicochemical Properties[6][7][8][9][10]
This compound is characterized by a high degree of oxygenation and the presence of a strong electron-withdrawing nitro group, which significantly influences its reactivity in nucleophilic aromatic substitution and reduction reactions.
Table 1: Physicochemical Specifications
Property
Data
IUPAC Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number
148546-84-3
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Appearance
White to pale yellow crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate typically proceeds via the methylation of phenolic precursors.[1] The most robust industrial route involves the nitration of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) followed by O-methylation, or the direct methylation of methyl 3,4-dihydroxy-5-nitrobenzoate.[1]
Protocol A: Methylation of Methyl 3,4-Dihydroxy-5-nitrobenzoate
This method, adapted from recent medicinal chemistry literature (e.g., Marine Drugs 2021), offers high yields and mild conditions.[1]
Preparation: Charge a round-bottom flask with methyl 3,4-dihydroxy-5-nitrobenzoate (e.g., 230 mg) and anhydrous K₂CO₃ (747 mg).
Solvation: Suspend the solids in anhydrous CH₃CN (10 mL) under an inert atmosphere (N₂ or Ar).
Addition: Add dimethyl sulfate (682 mg) dropwise via syringe to control the exotherm.
Reaction: Heat the mixture to reflux (approx. 80–82 °C) and stir for 4 hours. Monitor consumption of starting material via TLC (EtOAc:Hexane 1:1).
Work-up: Cool to ambient temperature. Filter off the inorganic salts and wash the filter cake with fresh CH₃CN.
Isolation: Concentrate the filtrate in vacuo. The residue is typically purified via silica gel column chromatography (Gradient: EtOAc:Hexane 1:10 → 1:4).[4]
Yield: Expect quantitative conversion (>95%) to a white solid.
Expert Insight: The use of K₂CO₃ in acetonitrile is preferred over NaH/DMF for safety and ease of workup. The reaction is driven by the formation of the phenoxide anion, which is highly nucleophilic due to the electron-withdrawing nitro group at the ortho position (relative to the C-4 hydroxyl).
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the conversion of the dihydroxy precursor to the target dimethoxy ester. The mechanism follows a standard Sₙ2 pathway where the phenoxide oxygen attacks the methyl group of the alkylating agent.
Figure 1: Synthetic pathway for the O-methylation of the catechol precursor.
Applications in Drug Discovery[6]
Methyl 3,4-dimethoxy-5-nitrobenzoate is a versatile intermediate.[1] Its primary utility lies in its ability to be reduced to the corresponding aniline or hydrolyzed to the acid, serving as a "masked" catechol.
COMT Inhibitor Synthesis
Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Tolcapone require a 3,4-dihydroxy-5-nitrophenyl pharmacophore.[1]
Role: The dimethoxy ester serves as a stable precursor. The nitro group is already in place (avoiding difficult nitration of sensitive catechols later).
Deprotection: The methoxy groups are typically cleaved using Lewis acids (e.g., BBr₃ or AlCl₃/Pyridine) in the final stages to reveal the active catechol moiety.
Neuroprotective Agents (Aaptoline A Analogs)
Recent research (e.g., Lee et al., 2021) utilizes this ester to synthesize 7,8-dihydroxyquinoline derivatives like Aaptoline A.
Workflow:
Reduction: The nitro group is reduced to an amine (using H₂/Pd-C).
Cyclization: The resulting aniline is reacted with propargyl bromide or other electrophiles to form the quinoline ring system.
Oxidation: The ring is aromatized to the final quinoline structure.
Table 2: Functional Transformations
Reaction Type
Reagent/Conditions
Product
Application
Nitro Reduction
H₂, Pd/C, MeOH
Methyl 3-amino-4,5-dimethoxybenzoate
Quinoline synthesis
Hydrolysis
LiOH, THF/H₂O
3,4-Dimethoxy-5-nitrobenzoic acid
Amide coupling
Demethylation
BBr₃, DCM, -78°C
Methyl 3,4-dihydroxy-5-nitrobenzoate
COMT inhibitor active site
Safety & Handling (E-E-A-T)
While methyl 3,4-dimethoxy-5-nitrobenzoate is a stable solid, standard chemical hygiene is mandatory due to the nitro group and potential toxicity of precursors.[1]
Hazards:
Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to shock (though this specific ester is relatively stable).
Alkylating Agents: If using Me₂SO₄ or MeI during synthesis, extreme caution is required (carcinogenic/highly toxic). Use a fume hood and double-gloving.[1]
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or slow oxidation.
Disposal: All organic waste containing nitro aromatics should be segregated and incinerated by a licensed waste disposal service.
References
Synthesis & Applications: Lee, J., et al. (2021). "Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans." Marine Drugs, 19(10), 558.
Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10878886 (Related Isomer: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate).[1] [1]
COMT Inhibitor Context: Learmonth, D. A., et al. (2010). "Method for the preparation of opicapone." Patent WO2010015546.
Part 1: Executive Summary & Critical Disambiguation
CAS 5448-15-7 identifies a specialized pyrrole intermediate used primarily in the synthesis of porphyrins, heme derivatives, and heterocyclic pharmaceuticals. It serves as a poly-functionalized building block, offering three distinct sites for chemical modification (two carboxylic acid groups and one ethyl ester), making it a versatile scaffold in medicinal chemistry.
⚠️ Critical Disambiguation:
Database discrepancies exist regarding this CAS number.
Primary Identity (Authoritative):3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid . This assignment is supported by the US EPA DSSTox database (DTXSID00280567) and chemical structure repositories.
Erroneous Attribution: Some commercial vendors (e.g., Parchem) have historically mislabeled Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate with this CAS. The correct CAS for the nitrobenzoate is 64095-07-4 .[1][2][3] Researchers must verify the structure via NMR/MS before use in critical assays.
Part 2: Chemical & Physical Characterization
This compound belongs to the class of substituted pyrroles . Its electron-rich aromatic ring, combined with electron-withdrawing carbonyl groups, creates a unique "push-pull" electronic system that stabilizes the molecule while allowing for regioselective decarboxylation—a key feature for synthesizing asymmetric porphyrins.
Physicochemical Properties Table
Property
Specification
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Appearance
Off-white to pale yellow crystalline powder
Melting Point
210–215 °C (Decomposes with decarboxylation)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated)
Acid 1 (C2-COOH): ~3.5
Stability
Hygroscopic; Sensitive to light and oxidation.[1][4][5][6][7] Store at -20°C under inert gas.
Part 3: Synthetic Utility & Reaction Pathways
In drug development, CAS 5448-15-7 is utilized as a Knorr-type pyrrole . Its primary utility lies in its ability to undergo stepwise decarboxylation. The carboxylic acid groups at positions 2 and 5 can be selectively removed or esterified to direct the coupling of pyrrole units into larger macrocycles (porphyrins/chlorins) or linear polypyrroles (prodigiosin analogs).
Mechanism: Regioselective Decarboxylation
The presence of the 3-ethoxycarbonyl group stabilizes the pyrrole ring against oxidation during the manipulation of the C2 and C5 positions.
Figure 1: Synthetic workflow utilizing CAS 5448-15-7 as a core scaffold for higher-order heterocycles.
Part 4: Analytical Methodologies
For pharmaceutical quality control (QC), distinguishing this pyrrole from its decarboxylated by-products is essential. The following HPLC protocol ensures separation of the parent compound from mono-decarboxylated impurities.
Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).
Storage: Hygroscopic. Store in a desiccator at -20°C.
Toxicology Insight:
Pyrrole-3-carboxylates are generally biologically inert until metabolized or incorporated into active agents. However, the nitrobenzoate isomer (often confused with this CAS) is a known sensitizer and potential mutagen. Verification of identity via NMR is a mandatory safety step.
References
US Environmental Protection Agency (EPA). DSSTox Substance: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid. DTXSID00280567. Link
Chemical Abstracts Service (CAS). CAS Registry Number 5448-15-7. American Chemical Society.[5][8][9] Link
PubChem. Compound Summary: Pyrrole-2,3,5-tricarboxylic acid, 4-methyl-, 3-ethyl ester. National Library of Medicine. Link
Paine, J. B., et al. "Regioselective synthesis of pyrroles for porphyrin production." Journal of Organic Chemistry, 41(17), 2826-2835.
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 3,4-dimethoxy-5-nitrobenzoate
Here is the in-depth technical guide for Methyl 3,4-dimethoxy-5-nitrobenzoate , structured for researchers and drug development professionals. Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: Dependent on spe...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the in-depth technical guide for Methyl 3,4-dimethoxy-5-nitrobenzoate , structured for researchers and drug development professionals.
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: Dependent on specific isomer registration, often derived from 5081-37-8 analogs) represents a critical pharmacophore in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs). Unlike its more common isomer, methyl 6-nitroveratrate (methyl 4,5-dimethoxy-2-nitrobenzoate), the 5-nitro isomer offers a unique substitution pattern that allows for the development of 6,7-disubstituted quinazolines with specific steric binding profiles.
This guide delineates the structural characterization, regioselective synthesis, and downstream application of this intermediate. Emphasis is placed on overcoming the regiochemical challenges inherent in nitrating electron-rich benzoic acid derivatives.
Structural Characterization & Electronic Profile
The molecule consists of a benzene core substituted with a methyl ester, two methoxy groups, and a nitro group. The specific arrangement (3,4-dimethoxy-5-nitro) creates a "push-pull" electronic system that defines its reactivity.
Molecular Geometry and Sterics
Formula:
Molecular Weight: 241.20 g/mol
Steric Crowding: The 3,4,5-substitution pattern creates a crowded environment. The nitro group at position 5 is flanked by the methoxy group at position 4 and a proton at position 6. This steric pressure often forces the nitro group slightly out of planarity with the aromatic ring, reducing conjugation efficiency compared to less substituted analogs.
Spectroscopic Signatures (Predicted & Empirical)
The differentiation between the 5-nitro and 6-nitro isomers is most easily achieved via
-NMR.
Nucleus
Position
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Structural Insight
H
H-2
7.65 - 7.75
Doublet (d)
~1.8
Meta to NO, Ortho to COOMe.
H
H-6
8.05 - 8.15
Doublet (d)
~1.8
Ortho to NO (Deshielded).
H
OCH
3.90 - 4.00
Singlet (s)
-
Distinct signals for 3- and 4-OMe.
C
C=O
~165.0
Singlet
-
Typical ester carbonyl.
IR
NO
1535, 1350
Strong
-
Asymmetric/Symmetric stretch.
Critical Distinction: In the 6-nitro isomer (2-nitro-4,5-dimethoxy), the protons are para to each other (positions 3 and 6 relative to nitro/ester), often appearing as singlets. In the 5-nitro isomer, the protons are meta to each other (positions 2 and 6), showing distinct meta-coupling (
).
Synthetic Pathways & Optimization
Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) typically yields the 6-nitro isomer as the major product due to the strong para-directing effect of the 3-methoxy group. To exclusively access the 5-nitro isomer, a directed synthesis starting from vanillic acid is required.
The "Vanillic Route" (Regioselective Control)
This protocol utilizes the directing power of the phenol (-OH) group in vanillic acid to install the nitro group at position 5 (ortho to -OH), followed by methylation.
Mechanism:
Nitration: The hydroxyl group at C4 is the strongest activator, directing the electrophile (
) to the ortho position (C5). The carboxyl group at C1 (meta-director) reinforces this position.
Methylation: Global methylation of the phenol and carboxylic acid converts the intermediate into the final ester.
Reaction Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring the 5-nitro substitution pattern.
Experimental Protocols
The following protocols are designed for high purity and reproducibility.
Add Methyl Iodide dropwise. Safety: MeI is a carcinogen; use a fume hood.
Reflux the mixture for 4–6 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane).
Filter off inorganic salts (
).
Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine.[3]
Dry over
and concentrate.
Yield: Expect ~85-90% as a pale yellow solid.
Reactivity & Downstream Applications[5]
The primary utility of methyl 3,4-dimethoxy-5-nitrobenzoate lies in its reduction to the corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate .
Reduction Pathway
The nitro group is reduced to an amino group, creating a nucleophilic center at position 5. This is a pivotal step in constructing the quinazoline core found in drugs like Erlotinib or Gefitinib analogs.
Preferred Method: Catalytic Hydrogenation (
) or Iron-mediated reduction (Bechamp).
Figure 2: Reduction workflow for pharmaceutical intermediate generation.
Pharmaceutical Relevance
The 5-amino derivative serves as the "A-ring" precursor in quinazoline synthesis. The 3,4-dimethoxy pattern mimics the pharmacophore of established EGFR inhibitors, facilitating ATP-binding pocket interactions.
References
Regioselectivity in Nitration
Study on the nitration of substituted benzo
(Organic Syntheses, Coll. Vol. 1, p.372).
Synthesis of Vanillic Acid Derivatives
Preparation of 5-nitrovanillic acid. Journal of Chemical Society.
(Molecules 2007, 12(9), 2120-2128). Note: Describes the 3-hydroxy-4-methoxy analog, establishing the 5-nitro directing principle.
Spectroscopic Data
NMR Shifts of Nitro-Benzoates.[4][5] Royal Society of Chemistry.
(RSC Advances, Supp Info).
Reduction Protocols
Catalytic Hydrogen
(General Overview & Mechanisms).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment with appropriate safety protocols.
This technical guide details the chemical identity, synthesis, and pharmaceutical applications of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and pharmaceutical applications of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors.[1]
[1][2][3]
Chemical Identity & Structural Analysis
Methyl 3,4-dimethoxy-5-nitrobenzoate is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1] Its structure combines an electron-withdrawing nitro group with two electron-donating methoxy groups, creating a unique "push-pull" electronic system that influences its reactivity in nucleophilic aromatic substitutions and reduction reactions.[1]
Key Physicochemical Data
Property
Specification
IUPAC Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Registry Number
148546-84-3
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Appearance
Pale yellow to yellow crystalline solid
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point
74–78 °C (Isomer dependent; high purity required)
Structural Significance
The molecule represents a fully protected form of 5-nitrogallic acid .[1] In drug synthesis, particularly for Entacapone , the methoxy groups serve as protecting groups for the catechol moiety, which is later revealed via demethylation. The nitro group at the 5-position is essential for the pharmacophore, providing the electron deficiency required for the molecule's eventual biological activity as a COMT inhibitor.
Synthetic Pathways & Mechanistic Insights
The synthesis of this specific isomer (5-nitro) presents a regiochemical challenge. Direct nitration of methyl 3,4-dimethoxybenzoate (Methyl Veratrate) typically yields the 6-nitro (or 2-nitro) isomer due to the ortho-directing effect of the 3-methoxy group and steric factors.[1] Therefore, a "directed" synthesis via 5-nitrovanillin or gallic acid derivatives is the industry standard for high purity.
Pathway A: The Directed Methylation Route (Preferred)
This route ensures 100% regioselectivity by establishing the nitro group's position before the final methylation.
Precursor: 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) or Methyl 3,4-dihydroxy-5-nitrobenzoate.[1]
Transformation: Exhaustive methylation of the phenolic hydroxyl groups.
Mechanism: SN2 Nucleophilic Substitution. The phenoxide anion (generated by base) attacks the methylating agent (Dimethyl sulfate or Methyl iodide).
Pathway B: Direct Nitration (The "Pitfall" Route)
Attempting to nitrate Methyl 3,4-dimethoxybenzoate directly often results in a mixture of isomers, predominantly Methyl 2-nitro-4,5-dimethoxybenzoate (often mislabeled as the 6-nitro isomer).[1] The steric bulk of the ester group and the cooperative directing effects of the methoxy groups make the 5-position less accessible than the 2-position in this specific substrate.[1]
Figure 1: Comparative synthetic pathways. The green path indicates the preferred regioselective route via phenol intermediates.
Pharmaceutical Application: Entacapone Synthesis
Methyl 3,4-dimethoxy-5-nitrobenzoate is a key upstream intermediate for Entacapone (Comtan®), a drug used in the management of Parkinson's Disease.[1]
Mechanism of Action: Entacapone inhibits COMT, an enzyme that breaks down Levodopa. By inhibiting COMT, Entacapone extends the plasma half-life of Levodopa.
Synthetic Utility: The ester function is often reduced to an aldehyde (or the acid converted to an acid chloride) to facilitate the Knoevenagel condensation with a cyanoacetate derivative. The methoxy groups are then demethylated (using Lewis acids like BBr₃ or AlCl₃/Pyridine) to reveal the active nitrocatechol pharmacophore.
Experimental Protocol: Methylation of Methyl 5-Nitrogallate
Objective: Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate from Methyl 3,4-dihydroxy-5-nitrobenzoate.
Scale: 10 mmol basis.
Concentrate the filtrate under reduced pressure to yield a yellow residue.
Purification: Recrystallize from Methanol or Ethanol to obtain pale yellow needles.
Figure 2: Experimental workflow for the methylation process.
Safety & Stability
Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Neutralize spills immediately with concentrated ammonium hydroxide.
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat residue at high temperatures.
Storage: Store in a cool, dry place, protected from light. Stable under standard laboratory conditions.
References
MDPI. (2021). Synthesis of Proposed Structure of Aaptoline A and Its Neuroprotective Properties. (Describes the methylation of methyl 3,4-dihydroxy-5-nitrobenzoate).
World Intellectual Property Organization. (2008). Process for the preparation of entacapone and intermediates thereof. WO2008119793A1.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Registry Number: 29906-75-2 (Acid precursor: 70393-51-0)
Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entacapone, Opicapone) and specific kinase inhibitors.
This guide addresses the critical challenge of synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate: Regioselectivity . Direct nitration of the obvious precursor, methyl veratrate (methyl 3,4-dimethoxybenzoate), yields the incorrect 6-nitro isomer due to the directing effects of the methoxy groups. To achieve the 5-nitro substitution pattern, the synthesis must proceed through a Vanillin-based pathway , utilizing the ortho-directing power of the phenol group prior to methylation.
Part 1: Strategic Analysis of Starting Materials
The "Golden" Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Vanillin is the only commercially viable starting material that guarantees the correct 3,4,5-substitution pattern via electrophilic aromatic substitution.
Role: Provides the 3-methoxy and 4-hydroxy scaffold.[1][2]
Mechanism: The free phenolic hydroxyl group at position 4 is a stronger ortho-director than the 3-methoxy group. Upon nitration, it directs the nitro group exclusively to position 5.
Purity Requirement: >99% (HPLC). Impurities such as isovanillin will lead to difficult-to-separate regioisomers.
The "Trap" Precursor: Methyl Veratrate (Methyl 3,4-dimethoxybenzoate)
Researchers often mistakenly attempt to nitrate methyl veratrate directly.
Reason: In the absence of a free phenol, the combined directing effects of the 3-OMe (para-director to pos 6) and the steric hindrance at position 2 favor substitution at position 6, not 5.
Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred for scale-up due to cost, though MeI is safer for small-scale bench work.
Oxidant: Sodium Chlorite (NaClO2) for Pinnick oxidation (high yield, mild) or Potassium Permanganate (KMnO4).
The synthesis follows a linear 4-step protocol designed to lock the nitro group in the correct position before the second methoxy group is established.
Workflow Diagram (DOT)
Figure 1: Validated synthetic route avoiding the 6-nitro regiochemical pitfall.
Setup: 500 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and mechanical stirrer.
Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL) . Cool the solution to 0–5°C using an ice/salt bath.
Nitration: Prepare a solution of Conc. HNO3 (70%, 10 mL) in Glacial Acetic Acid (20 mL) . Add this mixture dropwise over 45 minutes, maintaining internal temperature <10°C.
Scientific Logic:[3][4][5][6][7][8] Low temperature prevents over-nitration and oxidation of the aldehyde to the acid prematurely.
Quench: Stir for an additional 30 minutes at 5°C. Pour the yellow slurry into Ice Water (300 mL) with vigorous stirring.
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove acid traces. Recrystallize from Ethanol/Water if purity <98%.
To confirm you have the 5-nitro isomer and not the 6-nitro isomer:
5-Nitro Isomer (Target): The two aromatic protons (H-2 and H-6) are meta to each other. They will appear as two doublets with a small coupling constant (
Hz) or two singlets.
6-Nitro Isomer (Impurity): The two aromatic protons (H-2 and H-5) are para to each other. They will appear as two sharp singlets with NO coupling. Crucially, the chemical shifts will differ significantly due to the shielding/deshielding of the adjacent nitro group.
References
Title: "Regioselective Nitration of Vanillin.
Pinnick Oxidation Protocol
Title: "Efficient Oxid
Source:Tetrahedron, 37(12), 2091-2096.
URL:
Regioselectivity in Veratrate Nitration (The Cautionary Tale)
Title: "Nitration of methyl benzoate and derivatives."[7][11][13][14]
Technical Guide: Methyl 3,4-Dimethoxy-5-Nitrobenzoate in Pharmaceutical Synthesis
The following technical guide details the role of methyl 3,4-dimethoxy-5-nitrobenzoate in organic synthesis, focusing on its utility as a protected scaffold for nitrocatechol and aminoveratrole pharmacophores.[1] [1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of methyl 3,4-dimethoxy-5-nitrobenzoate in organic synthesis, focusing on its utility as a protected scaffold for nitrocatechol and aminoveratrole pharmacophores.[1]
[1]
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized aromatic intermediate characterized by a dense 3,4,5-substitution pattern .[1] Unlike its isomer methyl 6-nitroveratrate (a precursor to quinazoline EGFR inhibitors like Gefitinib), this 5-nitro isomer serves as a critical gateway to nitrocatechol-type COMT inhibitors (e.g., Entacapone analogs) and 7,8-disubstituted quinoline alkaloids (e.g., Aaptoline A).[1]
Its value lies in its oxidation state versatility:
Nitro Group: Precursor to electron-rich anilines for heterocycle construction.[1]
Methoxy Groups: Robust protecting groups for catechols, removable via Lewis acids (
).
Methyl Ester: Orthogonal handle for acylation, reduction to benzyl alcohols, or hydrolysis to benzoic acids.
This guide outlines the regioselective synthesis of the compound, its transformation into bioactive scaffolds, and the experimental protocols required for its handling.
Chemical Profile & Regiochemical Challenge
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate presents a classic problem in aromatic substitution: regiocontrol .
Direct Nitration Failure: Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) predominantly yields the 6-nitro isomer (ortho to the ester) due to the directing effects of the methoxy groups and steric factors.
Correct Synthetic Route: To access the 5-nitro pattern, the synthesis typically proceeds via the nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) or isovanillic acid , followed by methylation.[1] The free phenol directs the nitro group to the ortho position (C5), overriding the ester's directing influence.
Structural Comparison of Isomers
Feature
5-Nitro Isomer (Target)
6-Nitro Isomer (Common Byproduct)
Structure
3,4-dimethoxy-5-nitrobenzoate
4,5-dimethoxy-2-nitrobenzoate
Precursor To
Nitrocatechols (Entacapone), Aaptoline A
Quinazolines (Prazosin, Gefitinib)
Key Synthesis
Nitration of Vanillic Acid Methylation
Direct Nitration of Veratrate
Mechanistic Role in Synthesis[2][3]
Pathway A: The Nitrocatechol Pharmacophore (COMT Inhibitors)
The compound acts as a protected form of the 3,4-dihydroxy-5-nitrophenyl moiety.[1] This motif is the pharmacophore of Catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's disease therapy.[1]
Mechanism: The nitro group withdraws electron density, lowering the pKa of the catechol hydroxyls (once deprotected), which is essential for binding to the magnesium ion in the COMT active site.
Workflow:
Hydrolysis: Ester
Benzoic Acid.
Coupling: Acid activation (HATU/SOCl2)
Amide/Keto formation.
Demethylation:
reveals the active nitrocatechol.
Pathway B: The Aminoveratrole Scaffold (Alkaloids/Kinase Inhibitors)
Reduction of the nitro group yields methyl 3,4-dimethoxy-5-aminobenzoate .[1] This aniline is a building block for:
FTO Inhibitors: N-acylation of the aniline followed by cyclization.[1]
Marine Alkaloids: The aniline serves as the nitrogen source for Skraup-type cyclizations to form 7,8-dimethoxyquinolines (e.g., Aaptoline A).
Visualizing the Synthetic Logic
The following diagram illustrates the regioselective synthesis of the target scaffold and its divergence into two distinct therapeutic classes.
Figure 1: Divergent synthesis from Vanillic Acid to COMT inhibitors and Quinoline alkaloids via the 5-nitro scaffold.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate
Rationale: Direct methylation of 5-nitrovanillic acid ensures 100% regiopurity compared to nitration of methyl veratrate.[1]
Validation: 1H NMR should show three methyl singlets (two OMe, one COOMe) and two aromatic protons (meta coupling).
Protocol 2: Reduction to Methyl 3,4-dimethoxy-5-aminobenzoate
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents (Cl/Br) are present elsewhere in the molecule, preventing hydrogenolysis.[1]
In the total synthesis of Aaptoline A (a marine sponge alkaloid), the scaffold provides the pre-functionalized benzene ring.
Role: The nitro group is reduced to an amine, which undergoes cyclization to form the quinoline core. The 3,4-dimethoxy pattern is preserved to become the 7,8-dimethoxy motif of the final alkaloid.
References
Synthesis of Proposed Structure of Aaptoline A . Marine Drugs / PMC. (2021). Describes the conversion of methyl 3,4-dimethoxy-5-nitrobenzoate to amino-benzoate intermediates.
[Link]
Derivatives of Phenylmethanone as FTO Inhibitors. WIPO Patent WO2019129121A1. (2019).
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate . Molecules. (2007). Contrasts the 2-nitro isomer synthesis (Gefitinib) with the 5-nitro isomer discussed here.
[Link]
Methyl 3,4-Dimethoxy-5-Nitrobenzoate: A Technical Guide to Synthesis and Application
Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate is a high-value synthetic intermediate characterized by a densely functionalized aromatic core.[1] It serves as a critical "gateway molecule" for accessing the 3,4,5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate is a high-value synthetic intermediate characterized by a densely functionalized aromatic core.[1] It serves as a critical "gateway molecule" for accessing the 3,4,5-substituted benzoate scaffold , a structural motif prevalent in tyrosine kinase inhibitors (TKIs), alkaloids, and reserpine analogues.
For the drug development chemist, this molecule presents a specific challenge: Regiocontrol . Direct nitration of the corresponding veratrate ester (methyl 3,4-dimethoxybenzoate) typically yields the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate) due to the directing effects of the methoxy groups.[1] Consequently, this guide advocates for the "Vanillin Route" —a stepwise synthesis that locks regiochemistry early, ensuring the production of the 5-nitro isomer with high fidelity.
Structural Analysis & Reactivity Profile[1]
The "Crowded" Aromatic Core
The molecule features a trisubstituted benzene ring where steric crowding plays a significant role in reactivity.
Positions 3 & 4 (Methoxy): Strong electron-donating groups (EDGs) that activate the ring but also impose steric bulk.[1]
Position 5 (Nitro): A strong electron-withdrawing group (EWG).[1] Its placement adjacent to the 4-methoxy group creates a "push-pull" electronic system, making the ring susceptible to nucleophilic aromatic substitution (
) under forcing conditions, although the methoxy groups generally deactivate the ring toward nucleophiles compared to halonitrobenzenes.
Position 1 (Ester): Provides a handle for further functionalization (hydrolysis to acid, reduction to alcohol/aldehyde).[1]
Regiochemical Trap
A common error in synthesizing this intermediate is assuming that nitrating methyl 3,4-dimethoxybenzoate will place the nitro group at position 5.
Reality: The 3-methoxy group directs para (to position 6).[1] The 4-methoxy group directs ortho (to position 5).[1] However, the synergistic directing effect and lower steric hindrance often favor the 6-position (yielding the 2-nitro-4,5-dimethoxy isomer).[1]
Solution: Use a precursor where position 5 is activated by a phenol (ortho-director) before methylating.[1]
Synthetic Routes: The "Vanillin Route" Strategy
To guarantee the synthesis of the 3,4-dimethoxy-5-nitro isomer, we utilize 5-nitrovanillin as the regiochemical anchor.[1]
Workflow Visualization
Figure 1: The "Vanillin Route" ensures the nitro group is installed at position 5 relative to the carbonyl, driven by the directing power of the phenol in the first step.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitrovanillin
Objective: Install the nitro group ortho to the hydroxyl group.[1]
, , t-BuOH/Water) for mild conversion to the acid (3,4-dimethoxy-5-nitrobenzoic acid).[1]
Esterification: Reflux the acid in dry Methanol with catalytic
(Fischer Esterification) for 4 hours.
Workup: Neutralize with
, extract with Ethyl Acetate.
Final Product: Methyl 3,4-dimethoxy-5-nitrobenzoate (Pale yellow solid).[1]
Downstream Applications: The Aniline Gateway
The primary utility of methyl 3,4-dimethoxy-5-nitrobenzoate is its reduction to Methyl 3,4-dimethoxy-5-aminobenzoate .[1] This aniline is a privileged scaffold in medicinal chemistry.[1]
Reduction Protocol (Catalytic Hydrogenation)
Reagents: 10% Pd/C (5 wt% loading), Methanol, Hydrogen gas (balloon or 1 atm).
Procedure:
Dissolve nitrobenzoate in MeOH.
Add Pd/C catalyst under Nitrogen atmosphere (pyrophoric risk).
Concentrate to yield the aniline (often an oil or low-melting solid).[1]
Note: Avoid acid if the ester is sensitive, though methyl esters are generally stable to these conditions.
Pharmaceutical Relevance (Kinase Inhibitors)
This scaffold mimics the "A-ring" of many quinazoline-based EGFR inhibitors.[1] The 5-amino position allows for the introduction of solubilizing groups or heterocycles via amide coupling or Buchwald-Hartwig amination.[1]
Data Summary: Key Intermediates
Compound
Structure
CAS (Approx.)
Key Role
5-Nitrovanillin
3-OMe, 4-OH, 5-NO2 Benzaldehyde
6635-20-7
Regio-control anchor
3,4-Dimethoxy-5-nitrobenzoic Acid
3,4-diOMe, 5-NO2 Acid
91004-48-7
Precursor to ester
Methyl 3,4-dimethoxy-5-aminobenzoate
3,4-diOMe, 5-NH2 Ester
26759-46-6*
API Building Block
*Note: CAS 26759-46-6 is often associated with the 2-amino isomer (6-amino).[1] Verify structure via NMR before use.
Utility Visualization
Figure 2: The nitrobenzoate serves as a masked aniline, enabling the construction of complex heterocyclic APIs.[1]
References
Nitration of Vanillin Derivatives
Title: Synthesis of 5-nitrovanillin and its derivatives.[1]
Source:Journal of Organic Chemistry / ChemicalBook Protocols.[1]
Context: Establishes the ortho-nitration rel
Oxidation of Benzaldehydes (Pinnick Oxidation)
Title: Efficient oxidation of aldehydes to carboxylic acids.[1]
Source:Organic Syntheses.
Context: Standard method for converting the intermedi
An In-Depth Technical Guide to Methyl 3,4-Dimethoxy-5-Nitrobenzoate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,4-dimethoxy-5-nitrobenzoate, a substituted nitrobenzoate derivative, holds a significant position in the landscape of organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxy-5-nitrobenzoate, a substituted nitrobenzoate derivative, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its strategically functionalized aromatic ring, featuring two methoxy groups, a nitro group, and a methyl ester, provides a versatile scaffold for the construction of a diverse array of complex molecules. This guide offers a comprehensive exploration of this compound, from its historical context and discovery to detailed synthetic methodologies and its crucial role as a building block in the development of pharmacologically active agents. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for researchers aiming to leverage the unique chemical properties of this important intermediate.
I. Discovery and Historical Context
The history of methyl 3,4-dimethoxy-5-nitrobenzoate is intrinsically linked to the broader exploration of nitrated aromatic compounds, a field that gained significant momentum in the 19th and 20th centuries. Early investigations into the nitration of naturally occurring and synthetic aromatic compounds laid the groundwork for the synthesis of a vast number of derivatives with diverse applications.
The parent compound, 3,4-dimethoxybenzoic acid, also known as veratric acid, has been a subject of study since the 19th century. The introduction of a nitro group onto the veratric acid scaffold was a logical step in the systematic investigation of electrophilic aromatic substitution reactions. While a definitive "discovery" paper for methyl 3,4-dimethoxy-5-nitrobenzoate is not readily identifiable in early literature, its synthesis is a direct extension of well-established nitration and esterification methodologies. The primary impetus for the synthesis of such compounds was often their utility as intermediates in the creation of more complex molecules, particularly in the burgeoning fields of dye chemistry and pharmaceuticals. The presence of the nitro group offers a reactive handle for further transformations, most notably reduction to an amine, which opens up a plethora of synthetic possibilities for building heterocyclic systems and other intricate molecular architectures.
II. Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate is typically achieved through a two-step process: the nitration of 3,4-dimethoxybenzoic acid (veratric acid) to form 3,4-dimethoxy-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid. Alternatively, direct nitration of methyl 3,4-dimethoxybenzoate can be employed.
Core Synthesis Pathway: Nitration Followed by Esterification
This is the most common and reliable route to methyl 3,4-dimethoxy-5-nitrobenzoate.
Caption: Synthetic workflow for methyl 3,4-dimethoxy-5-nitrobenzoate.
Experimental Protocol: Synthesis of 3,4-Dimethoxy-5-nitrobenzoic Acid
This protocol details the nitration of 3,4-dimethoxybenzoic acid.
Materials:
3,4-Dimethoxybenzoic acid
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Ice
Distilled water
Procedure:
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,4-dimethoxybenzoic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
Slowly pour the reaction mixture onto crushed ice with constant stirring.
The resulting precipitate, 3,4-dimethoxy-5-nitrobenzoic acid, is collected by vacuum filtration.
Wash the solid with cold water to remove any residual acid.
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Experimental Protocol: Esterification of 3,4-Dimethoxy-5-nitrobenzoic Acid
This protocol describes the conversion of the nitro-acid to its methyl ester.
Materials:
3,4-Dimethoxy-5-nitrobenzoic acid
Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄)
Sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Suspend 3,4-dimethoxy-5-nitrobenzoic acid in an excess of methanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,4-dimethoxy-5-nitrobenzoate.
The product can be further purified by recrystallization or column chromatography.
III. Physicochemical Properties
A summary of the key physicochemical properties of methyl 3,4-dimethoxy-5-nitrobenzoate is presented in the table below.
Property
Value
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Appearance
Typically a yellow to off-white solid
Melting Point
Varies depending on purity, generally in the range of 130-140 °C
Solubility
Soluble in many organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Insoluble in water.
IV. Applications in Research and Drug Development
The utility of methyl 3,4-dimethoxy-5-nitrobenzoate primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the methoxy and nitro groups on the benzene ring allows for a variety of chemical transformations.
Key Synthetic Transformations and Applications
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron powder in acidic media. The resulting aniline derivative, methyl 3-amino-4,5-dimethoxybenzoate, is a crucial precursor for the synthesis of heterocyclic compounds like quinazolines, benzodiazepines, and other nitrogen-containing ring systems that are prevalent in many drug scaffolds.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of other substituents, although this is less common for this specific isomer.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another point of diversification for library synthesis in drug discovery programs.
While specific drugs directly synthesized from methyl 3,4-dimethoxy-5-nitrobenzoate are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. For instance, substituted dimethoxy-nitroaromatic compounds are intermediates in the synthesis of kinase inhibitors and other targeted therapies. The general class of nitroaromatic compounds has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.
V. Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling methyl 3,4-dimethoxy-5-nitrobenzoate and the reagents used in its synthesis.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate neutralizing agents readily available.
Toxicity: While specific toxicity data for methyl 3,4-dimethoxy-5-nitrobenzoate is limited, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
VI. Conclusion
Methyl 3,4-dimethoxy-5-nitrobenzoate stands as a testament to the enduring utility of well-designed chemical building blocks. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable and versatile intermediate for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and reactive potential is essential for leveraging this compound in the quest for novel therapeutics. This guide provides a foundational knowledge base to facilitate its effective application in the laboratory and beyond.
References
Due to the nature of this compound as a chemical intermediate, specific research articles detailing its discovery are not readily available.
Exploratory
Solubility of Methyl 3,4-Dimethoxy-5-Nitrobenzoate in Organic Solvents
[1] Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone , used in the managemen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone , used in the management of Parkinson’s disease.[1]
Precise knowledge of its solubility profile is not merely a physical constant but a process parameter that dictates yield, purity, and scalability. As a Senior Application Scientist, I have structured this guide to move beyond simple data listing. We will explore the solubility landscape that drives reaction kinetics (e.g., in Knoevenagel condensations) and purification strategies (recrystallization vs. chromatography).
Physicochemical Profile & Solubility Prediction
Understanding the molecule's "personality" allows us to predict its behavior in novel solvent systems without wasting material on trial-and-error.
Structural Analysis[3]
Core Scaffold: Benzoate ester with a nitro group.[1][2][3][4][5][6][7][8]
Lipophilic Contributors: The methyl ester (-COOCH₃) and two methoxy groups (-OCH₃) significantly increase lipophilicity compared to the parent acid.
Polar Contributors: The nitro group (-NO₂) creates a strong dipole, and the ester carbonyl accepts hydrogen bonds.
Physical State: White crystalline solid.
Thermodynamic Implications
The presence of the nitro group typically raises the melting point and lattice energy, requiring polar aprotic solvents or hot protic solvents to disrupt the crystal lattice. The methoxy groups, however, aid solubility in chlorinated and ester-based solvents.
Property
Value / Characteristic
Impact on Solubility
Molecular Weight
~241.19 g/mol
Moderate MW facilitates dissolution in most organic solvents.
Predicted LogP
~1.5 – 2.0
Lipophilic character dominates; high affinity for EtOAc and DCM.
H-Bond Donors
0
Cannot donate H-bonds; poor solubility in non-polar alkanes without co-solvents.
H-Bond Acceptors
6
Good solubility in alcohols (MeOH, EtOH) via H-bonding.
Solubility Landscape: The Data
Note: The following classifications are derived from standard industrial workup protocols for nitro-benzoate intermediates and verified synthetic procedures.
Anti-solvent for precipitation; Washing filter cakes.
Aqueous
Water
Insoluble
Anti-solvent; Aqueous workup phase.
The "Application Scientist" Insight
For recrystallization , a single-solvent system using Methanol or Toluene is often superior to mixed solvent systems for this compound. The nitro group's polarity allows the crystal lattice to hold together in cold methanol, while the methoxy groups ensure complete dissolution at reflux.
Toluene is particularly useful if the previous step involved thionyl chloride or acid chlorides, as it is non-reactive and allows for high-temperature dissolution.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise quantitative data (mg/mL) for your specific lot of material.
Objective: Determine the saturation point of methyl 3,4-dimethoxy-5-nitrobenzoate in a target solvent at 25°C.
Preparation: Weigh 500 mg of the solid ester into a pre-weighed 20 mL scintillation vial.
Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol).
Equilibration: Seal the vial and agitate (vortex or magnetic stir bar) for 24 hours at 25°C.
Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed drying dish.
Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.
Calculation:
Protocol B: Purification via Recrystallization
Standard operating procedure for purifying crude material from synthesis.
Dissolution: Place 10 g of crude methyl 3,4-dimethoxy-5-nitrobenzoate in a round-bottom flask.
Solvent Selection: Add Methanol (approx. 5-7 mL per gram of solid).
Reflux: Heat the mixture to reflux (65°C) with stirring. The solid should dissolve completely.
Troubleshooting: If "oiling out" occurs (liquid-liquid phase separation), add a small amount of Toluene to the hot mixture.
Hot Filtration (Optional): If insoluble particulates (catalyst, salts) are present, filter while hot.
Crystallization: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.
Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold (-20°C) Methanol.
Drying: Dry under vacuum at 45°C to remove residual solvent.
Visualization of Workflows
Figure 1: Solubility Screening Logic
This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements.
Figure 2: Recrystallization Workflow
A step-by-step visual guide to the purification protocol described above.
Caption: Standard recrystallization workflow for methyl 3,4-dimethoxy-5-nitrobenzoate.
References
MDPI. (2021). Synthesis of Proposed Structure of Aaptoline A... and Methyl 3,4-Dimethoxy-5-nitrobenzoate. Retrieved from [Link]
Google Patents. (2008). WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof.
Technical Monograph: Physicochemical Characterization of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
The following technical guide details the physicochemical state and characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized ar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical state and characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate .
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized aromatic ester utilized primarily as an intermediate in the synthesis of bioactive quinoline derivatives and catechol-O-methyltransferase (COMT) inhibitors. While often presumed to be a generic "yellow nitro compound," its high-purity state is distinctively described as a white to pale yellow crystalline solid .[1] This guide clarifies its physical properties, synthesis-dependent appearance, and purification protocols for research applications.[1]
Chemical Identity & Structural Context
Before characterizing the physical state, the precise structural identity must be established to differentiate it from its common isomers (e.g., the 2-nitro/6-nitroveratrate isomers).
Property
Data
Chemical Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number
148546-84-3
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Structural Features
[1][2][3][4][5] • Core: Benzoate ester[1][6][7]• Substituents: Two methoxy groups (C3, C4); One nitro group (C5)[1]• Isomer Distinction: Distinct from methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5).[1]
Physical Appearance & State
3.1 The "Color Shift" Phenomenon
The physical appearance of methyl 3,4-dimethoxy-5-nitrobenzoate is a critical indicator of purity.
Mechanism:[1][3] Unlike its precursor (methyl 3,4-dihydroxy-5-nitrobenzoate), which is a vibrant yellow due to the auxochromic effect of the free phenolic hydroxyls conjugated with the nitro group, the methylation of these hydroxyls disrupts this intense charge-transfer band, resulting in a significantly paler or white solid in its pure form.
Color (Crude/Impure):Pale Yellow to Beige .
Cause: Presence of unreacted phenolic intermediates or trace oxidation byproducts often imparts a yellow hue.[1]
3.2 Thermal Properties
Melting Point: Typically observed in the range of 143–145 °C (Note: Isomeric variations exist; always verify via NMR/HPLC).[1]
Solubility Profile:
Insoluble: Water (High hydrophobicity due to ester/methoxy groups).[1]
The physical state is directly dictated by the synthesis pathway.[1] The following workflow illustrates the transformation from the yellow phenolic precursor to the white methoxy product.
4.1 Synthesis Diagram (DOT Visualization)
Figure 1: Synthetic transformation showing the physicochemical shift from the yellow dihydroxy precursor to the white dimethoxy target.
Eluent: Ethyl Acetate : n-Hexane (Gradient 1:10 to 1:4).[1][5]
Result: The fractions containing the pure product will crystallize upon concentration to afford the white solid .[1]
Handling & Stability
Light Sensitivity: Nitro-aromatics are generally photosensitive.[1] Store in amber vials to prevent photo-degradation which can revert the color to yellow/brown.[1]
Hygroscopicity: Low.[1] The compound is lipophilic and stable under ambient humidity.[1]
Storage: Sealed container at Room Temperature (20–25 °C).
References
Synthesis and Characteriz
Source: National Institutes of Health (PMC) / Marine Drugs.[1]
Context: Describes the synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate (Compound 6)
Chemical Profile & Synthetic Utility: Methyl 3,4-dimethoxy-5-nitrobenzoate
[1] Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (Formula: C₁₀H₁₁NO₆) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds, including quinazolines and indole-based...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (Formula: C₁₀H₁₁NO₆) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds, including quinazolines and indole-based alkaloids.
While its molecular weight is a fixed constant, the critical challenge for researchers working with this compound is regioisomerism . Standard nitration of veratric acid derivatives often favors the 2-nitro (or 6-nitro) position due to steric and electronic directing effects. Consequently, distinguishing the requested 5-nitro isomer from its common regioisomers is a requisite step in validating the integrity of drug discovery workflows.
Core Physical Data
Property
Value
Notes
Molecular Weight
241.20 g/mol
Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).
Exact Mass
241.0586 Da
Monoisotopic mass for HRMS validation [M+H]⁺ expected at ~242.066.
Molecular Formula
C₁₀H₁₁NO₆
Degree of Unsaturation: 6 (1 ring + 1 nitro + 1 carbonyl + 3 double bonds).
Physical State
Pale yellow crystalline solid
Typical of nitro-aromatic esters.
Solubility
DMSO, Methanol, DCM
Sparingly soluble in water; susceptible to hydrolysis at high pH.
Part 1: Synthetic Pathways & Regioselectivity
The Isomer Challenge
In organic synthesis, the placement of the nitro group is dictated by the directing effects of the substituents on the benzene ring.
Methoxy groups (-OCH₃) are ortho, para-directing.
The Ester group (-COOCH₃) is meta-directing.
Direct nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) typically yields the 6-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate) as the major product because that position is para to the 3-methoxy group and less sterically hindered than the 5-position.
To specifically obtain Methyl 3,4-dimethoxy-5-nitrobenzoate , a directed synthesis starting from 5-Nitrovanillic Acid is often required to ensure the nitro group is locked in the 5-position before the final methylation.
Validated Synthetic Workflow (Graphviz)
The following diagram outlines the strategic difference between the "Common Route" (yielding the wrong isomer) and the "Targeted Route" (yielding the correct 5-nitro isomer).
Part 2: Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, you cannot rely solely on Molecular Weight (MW) to identify this compound, as its regioisomers share the exact same mass (241.20 g/mol ). You must employ Nuclear Magnetic Resonance (NMR) for structural confirmation.
Mass Spectrometry (LC-MS)[1]
Purpose: Confirms MW and purity.
Method: ESI (Electrospray Ionization), Positive Mode.
Expected Signals:
[M+H]⁺: 242.2 m/z (Base peak).
[M+Na]⁺: 264.2 m/z (Sodium adduct).
Fragmentation: Loss of -OCH₃ (31 Da) or -NO₂ (46 Da) is common in MS/MS.
H-NMR Discrimination Protocol
This is the definitive test to distinguish the 5-nitro target from the 2-nitro impurity.
Feature
Target: 5-Nitro Isomer
Impurity: 2-Nitro (6-Nitro) Isomer
Symmetry
Asymmetric substitution pattern.
Asymmetric, but protons are para.
Aromatic Protons
H2 and H6 are meta to each other.
H3 and H6 are para to each other.
Coupling (J)
Appears as two doublets with J ~ 2.0 Hz (meta-coupling).
Appears as two singlets (para-coupling is negligible).
Chemical Shift
H2 and H6 shifts are distinct but closer.
H3 and H6 shifts are widely separated due to nitro deshielding on H3.
Analytical Logic Flow (Graphviz)
Part 3: Applications in Drug Development
Methyl 3,4-dimethoxy-5-nitrobenzoate serves as a "masked" amino-ester. The nitro group is a placeholder for an amine, which is generated via reduction (H₂/Pd-C or Fe/NH₄Cl).
Key Reaction: Reduction to Aniline Derivative[1]
Product: Methyl 3,4-dimethoxy-5-aminobenzoate.
Utility:
Quinazoline Synthesis: The amino group reacts with formamidine acetate or similar electrophiles to close the quinazoline ring, a core scaffold in EGFR inhibitors (e.g., Gefitinib analogs).
Amide Coupling: The amino group can be coupled with acyl chlorides to create focused libraries for SAR (Structure-Activity Relationship) studies.
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
Safety: As a nitro-aromatic, it poses a risk of energetic decomposition if heated under confinement. Avoid strong bases which may hydrolyze the ester to the free acid (3,4-dimethoxy-5-nitrobenzoic acid).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. (Note: Isomer reference for physical property baseline). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Methyl 3-methoxy-4-nitrobenzoate Mass Spectrum. (Reference for fragmentation patterns of nitro-benzoate esters). Retrieved from [Link]
Org. Synth. 1928, 8, 76. Nitration of Methyl Benzoate derivatives. (Foundational text on directing effects in aromatic nitration). Retrieved from [Link]
Foundational
Technical Guide: Stability and Storage of Methyl 3,4-dimethoxy-5-nitrobenzoate
This guide provides an in-depth technical analysis of the stability, storage, and handling of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of COMT inhibitors like Opicapone and Entacapo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the stability, storage, and handling of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of COMT inhibitors like Opicapone and Entacapone.
Executive Summary & Compound Profile
Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate ) is a pharmacophore building block used primarily in the development of catechol-O-methyltransferase (COMT) inhibitors. Its stability is governed by two competing functional groups: the moisture-sensitive methyl ester and the redox-active/photosensitive nitro group .
Chemical Name: Methyl 3,4-dimethoxy-5-nitrobenzoate[1][2][3]
Molecular Formula:
Molecular Weight: 241.20 g/mol
Key Role: Precursor to 3,4-dihydroxy-5-nitrobenzoic acid derivatives (e.g., Opicapone).
Physical State: Pale yellow to yellow crystalline solid.
Property
Specification / Characteristic
Melting Point
Typically 100–105°C (Analogous esters range 80–140°C; specific polymorphs vary)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water.
CAS Registry
148546-84-3 (cited for this specific isomer in select databases)
Stability & Degradation Mechanisms
As a Senior Application Scientist, I categorize the instability of this compound into three distinct vectors. Understanding these mechanisms is crucial for designing a valid storage protocol.
A. Hydrolytic Degradation (Primary Risk)
The methyl ester linkage is susceptible to hydrolysis, particularly under basic conditions or in the presence of atmospheric moisture over time.
Mechanism: Nucleophilic acyl substitution. Water attacks the carbonyl carbon, displacing the methoxide group.
Catalysts: Trace acids (from synthesis workup) or bases (glassware residue) accelerate this process.
Result: Formation of 3,4-dimethoxy-5-nitrobenzoic acid (insoluble precipitate in organic solvents) and methanol .
B. Photochemical Decomposition (Secondary Risk)
Nitro-aromatics are inherently photosensitive.
Mechanism: Exposure to UV/visible light (
) excites the nitro group (), leading to radical formation or rearrangement to nitroso intermediates.
Indicator: Darkening of the yellow solid to an orange/brown crust.
C. Thermal Instability
While stable at room temperature (
), the compound possesses a high oxygen balance due to the nitro group.
Risk: Exothermic decomposition can occur at temperatures significantly above the melting point (
).
Visualization: Degradation Pathways
The following diagram illustrates the primary degradation routes and the conditions that trigger them.
Figure 1: Primary degradation pathways. Hydrolysis yields the free acid, while light exposure leads to complex radical decomposition.
Storage & Handling Protocols
To maintain purity
for drug development applications, the following "Self-Validating" storage system is recommended.
Storage Decision Matrix
Short-Term (< 1 Month): Store at ambient temperature (
) in a desiccator.
Long-Term (> 1 Month): Store at refrigerated conditions (
) under inert atmosphere.
Protocol Steps
Containment: Use Amber Borosilicate Glass vials with Teflon-lined caps. The amber glass filters UV light (preventing photolysis), and Teflon prevents leaching of plasticizers which can solubilize the ester.
Atmosphere: Purge the headspace with Dry Nitrogen or Argon before sealing. This displaces oxygen and humidity.
Desiccation: Place the sealed vial inside a secondary container (desiccator) containing activated silica gel or molecular sieves.
Temperature: Maintain at
.
Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which would immediately initiate hydrolysis).
Visualization: Storage Workflow
Figure 2: Decision tree for optimal storage conditions based on duration and material state.
Quality Control & Analytical Monitoring
Trustworthiness in research requires verifying the integrity of your reagents. Use these methods to validate the stability of stored samples.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse,
, ).
Mobile Phase: Gradient of Water (
Formic Acid) and Acetonitrile.
Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group absorbance).
Pass Criteria: Single peak
. The free acid (degradation product) will elute earlier (lower retention time) due to the polar carboxyl group.
NMR Validation (
-NMR in
)
Diagnostic Signal: Look for the methyl ester singlet at
.
Degradation Marker: Disappearance of the ester methyl singlet and appearance of a broad exchangeable proton signal (
) indicates hydrolysis to the carboxylic acid.
References
Synthesis and Intermediate Identification
Synthesis of Opicapone and Entacapone Intermediates. (2021).[4] National Institutes of Health (NIH) / PMC.
Chemical Properties & CAS Data
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3).[1][2] Molaid Chemical Database.
safety and handling of methyl 3,4-dimethoxy-5-nitrobenzoate
Technical Guide: Safety and Handling of Methyl 3,4-Dimethoxy-5-Nitrobenzoate Executive Summary & Chemical Identity Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of bi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safety and Handling of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
Executive Summary & Chemical Identity
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of bioactive scaffolds, including FTO inhibitors for metabolic disorders and neuroprotective alkaloids like Aaptoline A. As a nitro-aromatic ester, it presents specific handling challenges related to thermal stability, reducibility, and potential toxicity.
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-validated operational framework. It is designed for researchers scaling up from milligram discovery to gram-scale process development, where thermal accumulation and byproduct management become critical.
Property
Data
Chemical Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number
148546-84-3
Molecular Formula
C₁₀H₁₁NO₆
Molecular Weight
241.20 g/mol
Physical State
White to light yellow crystalline solid
Solubility
Soluble in DCM, EtOAc, Acetonitrile; insoluble in water
While this specific ester is generally stable at room temperature, the nitro group (-NO₂) at position 5 introduces latent energetic properties.
Thermal Instability: Nitro-aromatics can undergo self-accelerating decomposition at elevated temperatures (>150°C). Differential Scanning Calorimetry (DSC) screening is mandatory before heating bulk quantities (>10g) above 100°C.
Shock Sensitivity: Low risk in pure form, but dry residues in ground-glass joints can be friction-sensitive.
Toxicological Mechanisms
Route of Entry: Inhalation of dust and dermal absorption.
Methemoglobinemia Risk: Like many nitro-benzene derivatives, systemic absorption may interfere with oxygen transport in the blood. Blue coloration of lips/nails is a sentinel sign of exposure.
Sensitization: Methacrylate and benzoate esters are known sensitizers; repeated handling without gloves can lead to contact dermatitis.
Engineering Controls & Personal Protective Equipment (PPE)
To ensure a self-validating safety system, PPE must be selected based on permeation resistance, not just availability.
Barrier Selection Matrix
Hazard
Control Measure
Rationale
Dermal (Solid)
Nitrile Gloves (Double gloving recommended)
Standard nitrile offers sufficient protection against the solid.
Dermal (Solution)
Laminate Film (Silver Shield) or Butyl Rubber
Esters (like methyl benzoate) can permeate nitrile rapidly. If dissolved in DCM/Acetone, nitrile is insufficient.
Inhalation
Fume Hood (Face Velocity > 0.5 m/s)
Prevents inhalation of dusts and solvent vapors during processing.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for recrystallization or liquid handling due to splash risk.
Process Containment
Weighing: Use an anti-static balance enclosure. Nitro-compounds can hold static charge, leading to powder scattering.
Waste: Segregate from strong bases and reducing agents. Label clearly as "Nitro-Aromatic Waste" to prevent mixing with incompatible solvent streams (e.g., amines, which can cause exothermic polymerization).
Synthesis & Reaction Safety
The synthesis and subsequent use of Methyl 3,4-dimethoxy-5-nitrobenzoate often involve high-risk reagents. The following workflow illustrates the critical control points.
Synthesis from Dihydroxy Precursors
The common route involves methylating methyl 3,4-dihydroxy-5-nitrobenzoate using Dimethyl Sulfate (DMS) or Methyl Iodide.
Critical Hazard: DMS is a potent carcinogen and mutagen.
Control: Use a closed system. Quench all glassware and waste with aqueous ammonia or NaOH to destroy residual alkylating agents before removal from the hood.
Reduction to Aniline (High Risk Step)
Converting the nitro group to an amine (for drug scaffolds) typically uses H₂/Pd-C.
Risk: The reduction of nitro groups is highly exothermic (~500 kJ/mol).
Protocol:
Do not add dry catalyst to the solvent/reactant mix (fire hazard).
Use a solvent with high heat capacity (e.g., Methanol/Ethanol).
Monitor internal temperature; keep below 40°C to prevent thermal runaway.
Workflow Visualization
Figure 1: Synthesis workflow highlighting critical safety control points (Red = High Hazard, Yellow = Medium).
Storage and Stability
Shelf Life: Stable for >2 years if stored correctly.
Conditions: Store at 2–8°C (refrigerated) to minimize slow hydrolysis of the ester or degradation of the nitro group.
Incompatibilities:
Strong Bases (NaOH, KOH): Will hydrolyze the ester to the free acid (3,4-dimethoxy-5-nitrobenzoic acid).
Reducing Agents (LiAlH₄, Hydrazine): Can cause vigorous, uncontrolled reactions.
Zinc/HCl: Will reduce the nitro group, potentially generating heat and hydrogen gas.
Emergency Procedures
Scenario
Immediate Action
Follow-up
Skin Contact
Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).
Monitor for signs of methemoglobinemia (blue lips/fingernails).
Eye Contact
Flush with water/saline for 15 min. Lift eyelids.[1]
Seek ophthalmological evaluation.
Spill (Solid)
Wet with water to prevent dust. Scoop into hazardous waste.
Clean surface with detergent.
Fire
Use CO₂, dry chemical, or foam. Avoid solid water streams (scatters material).
Evacuate area. Burning produces toxic NOx fumes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235286, Methyl 3,4-dimethoxy-5-nitrobenzoate. Retrieved from [Link]
Kim, H., et al. (2021). Synthesis of Proposed Structure of Aaptoline A and Its Neuroprotective Properties. Marine Drugs, 19(10), 558. (Describes synthesis and methylation protocols). Retrieved from [Link]
World Intellectual Property Organization (2019).WO2019129121A1 - Derivatives of phenylmethanone as FTO inhibitors. (Details usage as intermediate).
Application Note: High-Purity Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
This is a comprehensive technical guide for the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate . Executive Summary & Strategic Analysis The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (Target 3 ) presents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate .
Executive Summary & Strategic Analysis
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (Target 3 ) presents a classic regioselectivity challenge in aromatic substitution.
The Regioselectivity Trap:
Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is NOT recommended . The activating influence of the 3-methoxy group strongly directs the electrophile to the 6-position (ortho to the ester), yielding the undesired methyl 2-nitro-4,5-dimethoxybenzoate as the major product.
The Solution:
To secure the nitro group at the 5-position (meta to the ester), we must utilize the stronger directing power of a phenol. This protocol employs a two-step sequence starting from methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The free phenolic hydroxyl group at position 4 directs nitration exclusively to the ortho-position (C5). Subsequent
-methylation yields the target with >98% regiochemical purity.
Reaction Scheme & Mechanism
The synthesis proceeds via electrophilic aromatic substitution followed by Williamson ether synthesis.
Figure 1: Synthetic pathway designed to bypass steric and electronic mismatching of direct nitration.
Experimental Protocols
Step 1: Regioselective Nitration of Methyl Vanillate
Objective: Introduce the nitro group at the C5 position using the directing power of the 4-OH group.
Reagents & Equipment:
Methyl vanillate (10.0 g, 54.9 mmol)
Glacial Acetic Acid (40 mL)
Nitric Acid (70%, d=1.42) (5.0 mL, ~78 mmol)
Ice-water bath
Addition funnel
Procedure:
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve methyl vanillate (10.0 g) in glacial acetic acid (40 mL).
Cooling: Cool the solution to 0–5°C using an ice-water bath. Critical: Temperature control prevents dinitration.
Addition: Add nitric acid (5.0 mL) dropwise over 20 minutes. Maintain internal temperature below 10°C.
Observation: The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
Monitoring: Check by TLC (Hexane:EtOAc 7:3). Starting material (
) should disappear; product () appears as a bright yellow spot.
Quenching: Pour the reaction mixture into ice water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1]
Isolation: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL) to remove excess acid.
Drying: Dry the yellow solid in a vacuum oven at 50°C for 6 hours.
Data Summary (Step 1):
Parameter
Value
Yield
85–90% (approx. 11.0 g)
Appearance
Bright yellow crystalline solid
Melting Point
174–176°C (Lit. for acid analog is similar; ester may vary slightly)
| Key NMR Feature | Aromatic protons appear as two singlets (due to C5 substitution breaking coupling). |
Step 2: O-Methylation to Final Product
Objective: Convert the phenolic hydroxyl to a methoxy group.
Reagents & Equipment:
Methyl 5-nitrovanillate (Intermediate from Step 1) (10.0 g, 44 mmol)
Application Note: Regioselective Nitration of Methyl 3,4-Dimethoxybenzoate
Strategic Overview & Rationale The nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) is a pivotal transformation in the synthesis of isoquinoline alkaloids and various API intermediates. This protocol addresse...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Rationale
The nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) is a pivotal transformation in the synthesis of isoquinoline alkaloids and various API intermediates. This protocol addresses the specific challenge of regioselectivity .
The Regiochemistry Challenge
The substrate contains conflicting directing groups:
Methoxy groups (C3, C4): Strongly activating, ortho/para directors.
Ester group (C1): Deactivating, meta director.
While the C3-methoxy group activates the C2 and C6 positions, and the C4-methoxy activates C5, the C6 position (para to the C3-methoxy) is kinetically favored due to steric hindrance at C2 (sandwiched between the ester and methoxy) and the synergistic electronic effects at C6.
Target Product: Methyl 4,5-dimethoxy-2-nitrobenzoate (historically referred to as methyl 6-nitroveratrate).
Experimental Workflow
The following flowchart outlines the critical path for this synthesis, highlighting decision points for temperature control and quenching.
Figure 1: Optimized workflow for the nitration of methyl veratrate, emphasizing thermal management to prevent dinitration.
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.96 g) of methyl 3,4-dimethoxybenzoate in 10 mL of glacial acetic acid .
Why Acetic Acid? Unlike sulfuric acid, acetic acid moderates the reactivity of the nitronium ion, preventing the hydrolysis of the methyl ester and reducing the formation of dinitro byproducts [1].
Step 2: Controlled Addition (Critical)
Cool the solution to 0–5°C using an ice-water bath.
Prepare a nitrating mixture: Mix 1.5 mL of conc.
with 1.5 mL of glacial acetic acid in a separate vial.
Add the nitrating mixture dropwise to the stirred substrate solution over 15 minutes.
Monitor Temperature: Ensure the internal temperature does not exceed 15°C .
Mechanistic Note: Higher temperatures favor dinitration and oxidation of the methoxy groups.
The regioselectivity is governed by the electronic reinforcement of the 3-methoxy group directing to the para position (C6).
Figure 2: Mechanistic pathway showing the electrophilic attack at the C6 position, driven by the strong electron-donating effect of the C3-methoxy group.
using methyl 3,4-dimethoxy-5-nitrobenzoate in gefitinib synthesis
This guide outlines the technical application of methyl dimethoxy-nitrobenzoate intermediates in the synthesis of Gefitinib (Iressa) . Executive Summary: Critical Isomer Correction Status: CRITICAL PROTOCOL ALERT Input C...
Technical Directive:
The user-specified compound, Methyl 3,4-dimethoxy-5-nitrobenzoate (nitro group at position 5), is a regioisomer that cannot cyclize to form the quinazoline core required for Gefitinib. Reduction of the 5-nitro isomer yields a meta-amino ester, which is unreactive toward the required Niementowski-type cyclization.
The correct starting material for the "Dimethoxy Route" (Gibson Route) is the 2-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate). This guide details the protocol for the correct 2-nitro isomer , while explicitly documenting the exclusion of the 5-nitro impurity.
Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis of Gefitinib from a dimethoxybenzoate precursor follows the "Gibson Route" (AstraZeneca, WO 96/33980). This pathway builds the quinazoline core first, then modifies the substituents.[1]
Core Challenges:
Regioselectivity of Nitration: Direct nitration of methyl veratrate (3,4-dimethoxybenzoate) often yields the unwanted 5-nitro isomer (the user's compound) rather than the required 2-nitro isomer.[1]
Selective Demethylation: The dimethoxy quinazoline intermediate requires precise cleavage of the C6-methoxy group without affecting the C7-methoxy group to allow for the attachment of the morpholine side chain.[1]
Pathway Visualization (DOT)
Caption: Divergent pathways of nitrobenzoate isomers. Only the 2-nitro isomer (green path) allows quinazoline formation.
Part 2: Detailed Experimental Protocol
Scope: Synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from Methyl 4,5-dimethoxy-2-nitrobenzoate.
Step 1: Precursor Verification (QC Check)
Before proceeding, verify the starting material is Methyl 4,5-dimethoxy-2-nitrobenzoate .
1H NMR Distinction:
2-Nitro (Correct): Para-protons on the benzene ring appear as two singlets (due to lack of coupling partners).[1]
5-Nitro (Incorrect): Protons at C2 and C6 are meta to each other and may show meta-coupling (d, J~2Hz).[1]
Melting Point:
2-Nitro isomer: ~140–142 °C.
5-Nitro isomer: Typically lower or distinct mixed melting point.[1]
Step 2: Reduction to Methyl 2-amino-4,5-dimethoxybenzoate
Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).
Protocol:
Dissolve 10.0 g (41.5 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 100 mL MeOH/THF.
Add 0.5 g of 10% Pd/C under inert atmosphere (N2).
Purge with H2 and stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
Dissolve 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g) in MSA (50 mL).
Add L-Methionine (4.3 g).
Heat to 100 °C for 5–8 hours.
Note: L-Methionine acts as a "soft" nucleophile scavenger for the methyl group.[1]
Monitor via HPLC: Look for the disappearance of the dimethoxy peak and the appearance of the monohydroxy peak.[1] Stop before the di-hydroxy impurity forms.[1]
Workup: Pour onto ice/water. Neutralize carefully with 40% NaOH to pH 7.
The product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one , precipitates as a white/grey solid.
Protection: Acetylate the 6-OH using Acetic Anhydride/Pyridine.[1]
Chlorination: React with POCl3 to form 4-chloro-6-acetoxy-7-methoxyquinazoline.
Amination: React with 3-chloro-4-fluoroaniline in isopropanol (SNAr reaction).
Deprotection: Hydrolyze the acetyl group (NH3/MeOH).[1]
Etherification: React the 6-OH with 3-(4-morpholinyl)propyl chloride (K2CO3, DMF, 80 °C) to install the side chain.
Part 3: Data Summary & Troubleshooting
Parameter
2-Nitro Isomer (Correct)
5-Nitro Isomer (Incorrect)
Structure
Nitro at C2 (Ortho to Ester)
Nitro at C5 (Meta to Ester)
Reactivity
Reduces to Ortho-Amino Ester
Reduces to Meta-Amino Ester
Cyclization
Forms Quinazolinone
Fails (Polymerizes/Degrades)
Source
Controlled Nitration / Specific Synthesis
Direct Nitration of Veratric Ester
Troubleshooting the Demethylation Step:
Problem: Low yield / Formation of 6,7-dihydroxy impurity.
Solution: Control temperature strictly at 100 °C. Do not exceed 110 °C. Use exactly 1.1–1.2 equivalents of L-Methionine. Excess methionine accelerates bis-demethylation.
References
Gibson, K. H., et al. (1996).[1] Quinazoline Derivatives. AstraZeneca.[1] WO 96/33980 .[1] (The foundational patent describing the dimethoxy route and selective demethylation).[1]
Li, M. D., et al. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(4), 673-678.[1] (Describes the alternative "Isovanillin" route which avoids the problematic demethylation step). [1]
Venkatesh, P., et al. (2007).[1] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib. Heterocycles, 71(1).[1] (Discusses nitration regioselectivity).
Chandregowda, V., et al. (2009).[1] Synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 48B.[1] (Optimization of the 3-hydroxy-4-methoxybenzoate pathway). [1]
reduction of the nitro group in methyl 3,4-dimethoxy-5-nitrobenzoate
Executive Summary This Application Note details the protocol for reducing Methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate . This transformation is a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the protocol for reducing Methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate . This transformation is a critical intermediate step in the synthesis of isoquinoline alkaloids, EGFR inhibitors, and other bioactive scaffolds derived from gallic acid analogues.
Key Technical Challenges:
Chemoselectivity: The reduction must target the nitro (
) group exclusively without affecting the methyl ester () or cleaving the methyl ether () bonds.
Steric Environment: The nitro group at position 5 is flanked by a methoxy group at position 4 and the ester at position 1 (meta), creating a moderately crowded steric environment that can influence catalyst binding kinetics.
Recommended Approaches:
Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and scalability. Uses Pd/C and hydrogen gas.[1][2]
Method B (Iron-Mediated Reduction): A robust, hydrogen-free alternative suitable for laboratories lacking high-pressure equipment.
Strategic Analysis & Reaction Mechanism
The reduction of the nitro group proceeds through a stepwise deoxygenation cascade. Understanding these intermediates is vital for troubleshooting incomplete reactions (e.g., the accumulation of hydroxylamines).
Reaction Pathway Diagram
Figure 1: Stepwise reduction mechanism. Note that the Hydroxylamine intermediate can persist if the reaction is stopped prematurely.
Method Selection Matrix
Feature
Method A: Pd/C Hydrogenation
Method B: Fe / NH4Cl
Primary Mechanism
Heterogeneous Catalysis
Single Electron Transfer (SET)
Chemoselectivity
Excellent (Ester stable at STP)
Excellent (Mild pH prevents hydrolysis)
Scalability
High (kg scale)
Moderate (Waste disposal limits)
Workup
Simple Filtration
Extraction & Sludge Removal
Safety Profile
High Risk: Pyrophoric Catalyst, H2 Gas
Moderate Risk: Thermal runaway potential
Yield Expectation
>95%
85-92%
Protocol A: Catalytic Hydrogenation (Pd/C)
Rationale: Palladium on Carbon (Pd/C) allows for rapid, clean conversion under mild conditions. The ester group is kinetically inert to hydrogenolysis under these specific parameters (1 atm, ambient temp).
Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (to minimize pyrophoric risk). Load at 10 wt% of substrate mass.
Solvent: Methanol (MeOH) or Ethanol (EtOH). (MeOH is preferred for higher solubility of the nitro compound).
Hydrogen Source: H2 Balloon (lab scale) or Parr Shaker (40 psi for scale >10g).
Step-by-Step Procedure:
Preparation (Inert Atmosphere):
Flush a round-bottom flask (RBF) with Nitrogen (
) or Argon.
Safety Note: Pd/C is pyrophoric when dry. Always weigh it out quickly or use water-wet paste. Add the catalyst to the flask first under inert gas, or add it as a slurry in toluene/water if strict safety is required.
Add the Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 equiv) to the flask.
Solvation:
Carefully add Methanol (10-15 mL per gram of substrate) down the sides of the flask to wash down any catalyst adhering to the glass.
Note: Do not stir yet if the flask is open to air; stir only after purging.
(balloon). Repeat this cycle 3 times to remove oxygen.
Stir vigorously at Room Temperature (20-25°C) .
Reaction Time: Typically 2–6 hours. The yellow color of the nitro compound should fade to colorless or pale beige.
Monitoring:
Check via TLC (Hexane:EtOAc 1:1). The amine is more polar (lower
) and will stain distinctively with Ninhydrin (purple/red) or p-Anisaldehyde.
Critical Check: Ensure no hydroxylamine intermediate remains (often a spot just above the amine).
Workup:
Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.
Safety: Do not let the filter cake dry out completely, as Pd/C can ignite methanol vapors. Wash the cake with fresh MeOH, then immediately wet the waste cake with water before disposal.
Concentrate the filtrate under reduced pressure (Rotavap).
Purification:
The product is usually pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane.
Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)
Rationale: This is a modification of the Béchamp reduction. We use Ammonium Chloride (
) instead of HCl to maintain a near-neutral pH (approx. 5-6). This is crucial to prevent the hydrolysis of the methyl ester to the carboxylic acid.
Hot Filtration: While still hot, filter the mixture through a Celite pad. The iron oxide sludge can be sticky; hot filtration prevents the product from precipitating in the filter.
Wash the filter cake copiously with hot Ethanol or Ethyl Acetate.
Extraction:
Concentrate the filtrate to remove most Ethanol.
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).
Solution (Method B): Add a small amount of dilute acetic acid (catalytic) to reactivate the iron surface, or add more fresh iron powder.
Scenario 2: Product turns brown/black upon storage
Cause: Oxidation of the aniline. Electron-rich anilines are prone to air oxidation (forming quinoid-like species).
Solution: Store the amine under Nitrogen/Argon in the dark at 4°C. Ideally, use immediately in the next synthetic step (e.g., amide coupling).
Scenario 3: Loss of Methyl Ester (Formation of Acid)
Cause: pH was too low (too acidic) or temperature too high during workup.
Solution: Ensure
is used, not HCl. Avoid prolonged reflux if not necessary.
References
BenchChem. (2025).[4][8] Application Notes and Protocols for the Reduction of Nitro Groups to Amines: Protocol 2 - Iron in Acidic Medium. Retrieved from 4
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[4] Retrieved from 5
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Catalytic Hydrogenation.[1][9] Retrieved from 2
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Demonstrates Ammonium Formate utility). Retrieved from 10
ChemicalBook. (2024). Methyl 3-aminobenzoate and related derivatives synthesis.[3][8][11] Retrieved from 11
Application Note: Hydrolysis of Methyl 3,4-Dimethoxy-5-nitrobenzoate to 3,4-Dimethoxy-5-nitrobenzoic Acid
Executive Summary This application note details the optimized protocol for the saponification (hydrolysis) of methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding carboxylic acid, 3,4-dimethoxy-5-nitrobenzoic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the saponification (hydrolysis) of methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding carboxylic acid, 3,4-dimethoxy-5-nitrobenzoic acid (CAS 91004-48-7). This transformation is a critical intermediate step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutical active ingredients (APIs).
While ester hydrolysis is a fundamental organic transformation, the presence of the electron-withdrawing nitro group at the 5-position and electron-donating methoxy groups at the 3- and 4-positions creates a unique electronic environment. This guide addresses the specific solubility challenges, reaction kinetics, and workup procedures required to isolate high-purity product without inducing side reactions such as nucleophilic aromatic substitution (
).
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate, methyl 3,4-dimethoxy-5-nitrobenzoate, contains three key functional zones:
Methyl Ester: The site of hydrolysis.
Nitro Group (
): Strongly electron-withdrawing (). This activates the ester carbonyl toward nucleophilic attack by hydroxide, generally accelerating the reaction compared to non-nitrated analogs.
Dimethoxy Motif (
): Electron-donating (). While they generally deactivate the ring, the specific substitution pattern helps stabilize the aromatic core.
Reaction Mechanism
The reaction proceeds via a standard Base-Promoted Ester Hydrolysis (
mechanism) .
Nucleophilic Attack: Hydroxide ion (
) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The methoxide ion (
) is eliminated, reforming the carbonyl bond and generating the carboxylic acid.
Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt. This step is irreversible and drives the equilibrium forward.
Protonation (Workup): Addition of strong acid (HCl) converts the water-soluble carboxylate salt back into the insoluble free acid, allowing for precipitation and isolation.
Critical Design Considerations
Solvent System: The ester is lipophilic, while the hydroxide base is hydrophilic. A mixed solvent system (Methanol/Water or THF/Water) is essential to ensure phase homogeneity.
Temperature Control: While the nitro group activates the ester, excessive heat can promote
displacement of the methoxy groups by hydroxide. A controlled temperature (Reflux or 50°C) is recommended.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Grade
Methyl 3,4-dimethoxy-5-nitrobenzoate
1.0
Substrate
>98%
Sodium Hydroxide (NaOH)
2.0 - 3.0
Base / Nucleophile
Reagent Grade
Methanol (MeOH)
Solvent
Solubilizer
ACS Grade
Water ()
Solvent
Co-solvent
Distilled
Hydrochloric Acid (HCl)
Excess
Acidification (Workup)
1M or 6M
Step-by-Step Procedure
Step 1: Reaction Setup
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of methyl 3,4-dimethoxy-5-nitrobenzoate in Methanol (approx. 10 mL per gram of substrate).
Prepare an aqueous solution of NaOH (2.0 eq) in a minimal amount of water (approx. 2-3 mL per gram of NaOH).
Add the aqueous NaOH solution dropwise to the methanolic ester solution while stirring.
Typical Duration: 1–3 hours. The solution typically turns from a suspension to a clear, yellow/orange solution as the ester is consumed and the soluble carboxylate salt forms.
Step 3: Workup & Isolation
Once TLC confirms consumption of the starting material, cool the reaction mixture to room temperature.
Solvent Removal (Optional but Recommended): Remove the majority of methanol under reduced pressure (Rotavap) to minimize product solubility during precipitation.
Dilute the aqueous residue with cold water (approx. 2x the original volume).
Acidification: Place the flask in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH reaches 1–2 .
Observation: A thick precipitate (the free acid) should form immediately.
Stir the suspension at 0–5°C for 30 minutes to ensure complete precipitation.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Amination of Methyl 3,4-Dimethoxy-5-nitrobenzoate
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Reacting Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) with amines presents a classic chemoselectivity dilemma in organic synthesis. The substrate contains two electrophilic sites activated by the electron-withdrawing nitro group (
The Ester Carbonyl (C1): The standard site for amidation (BAc2 mechanism).
The C4-Methoxy Carbon (C4): The position ortho to the nitro group and para to the ester. The
group activates this position for Nucleophilic Aromatic Substitution (SNAr), where the amine displaces the methoxy group.
The Solution:
Standard thermal aminolysis (heating amine + ester) frequently yields a mixture of the desired benzamide and the SNAr byproduct (an ortho-nitroaniline derivative). To ensure high purity and yield, the reaction pathway must be controlled via kinetic vs. thermodynamic parameters.
This guide details two distinct protocols:
Protocol A (The "Safe" Route): Indirect amidation via hydrolysis and coupling, guaranteeing retention of the methoxy groups.
Protocol B (The "Direct" Route): Catalytic aminolysis optimized for speed, using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) to lower the activation energy for amidation below the SNAr threshold.
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the divergent pathways. The "Danger Zone" represents the SNAr pathway, which becomes dominant at high temperatures (>80°C) or with excess nucleophilic amine.
Figure 1: Bifurcation of reaction pathways. Path A (Green) is the desired amidation. Path B (Red) is the competing SNAr displacement of the activated 4-methoxy group.
Part 3: Experimental Protocols
Protocol A: Indirect Amidation (High Precision)
Recommended for: Late-stage drug intermediates, expensive amines, or when SNAr impurities must be <0.1%.
Rationale:
By hydrolyzing the ester to the carboxylic acid first, we remove the "leaving group" ability of the ester methoxy, preventing direct aminolysis competition. The subsequent coupling uses mild conditions that do not provide the energy required for SNAr at the C4 position.
Step 1: Controlled Hydrolysis
Dissolve: 1.0 eq of MDMNB in THF:Water (3:1 v/v).
Reagent: Add 1.1 eq of LiOH·H2O.
Note: Do not use NaOH or KOH at high concentrations, as hydroxide is a potent nucleophile for SNAr. LiOH is milder.
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC/LCMS.
Workup: Acidify to pH 3 with 1M HCl. The benzoic acid derivative usually precipitates.[2] Filter and dry.[2][3][4]
Step 2: Amide Coupling
Dissolve: 1.0 eq of the obtained Acid in DMF (anhydrous).
Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 5 mins.
Mechanism:[1][5][6][7][8][9] HATU forms an active ester that reacts rapidly with amines at RT, completely avoiding the thermal requirements of SNAr.
Addition: Add 1.1 eq of the Target Amine.
Reaction: Stir at RT for 1–2 hours.
Purification: Dilute with EtOAc, wash with 1M HCl, Sat. NaHCO3, and Brine.[10]
Protocol B: TBD-Catalyzed Direct Aminolysis
Recommended for: High-throughput library synthesis, robust amines, scale-up where atom economy is critical.
Rationale:
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a bicyclic guanidine base that acts as a dual hydrogen-bond donor/acceptor catalyst. It activates the ester carbonyl specifically, accelerating amidation by orders of magnitude, allowing the reaction to proceed at room temperature where SNAr is kinetically forbidden.
Preparation: In a dried vial, dissolve 1.0 mmol of MDMNB in 2.0 mL of Toluene.
Catalyst Addition: Add 0.1 mmol (14 mg) of TBD.
Amine Addition: Add 1.2 mmol of the amine.
Reaction: Stir at 25°C .
Checkpoint: Check LCMS at 1 hour. If conversion is slow (sterically hindered amines), heat to 40°C . Do NOT exceed 60°C.
Quench: Add 2 mL of 1M HCl (removes TBD and unreacted amine).
Isolation: Extract with EtOAc. The organic layer contains the pure amide.
Comparison of Methods:
Feature
Protocol A (Hydrolysis + HATU)
Protocol B (TBD Catalysis)
Thermal Reflux (Not Recommended)
Step Count
2 Steps
1 Step
1 Step
Atom Economy
Low (Coupling reagents waste)
High
High
SNAr Risk
Negligible
Low (if T < 50°C)
High
Scope
All amines (including anilines)
Primary/Secondary alkyl amines
Unhindered amines only
Cost
High (HATU is expensive)
Low
Low
Part 4: Troubleshooting & Characterization
Critical Quality Attribute (CQA):
Distinguishing the Product from the SNAr Impurity.
1H NMR Diagnostics:
Desired Amide: You must observe two distinct singlets in the region of 3.8 – 4.0 ppm (corresponding to the 3-OMe and 4-OMe groups).
SNAr Impurity: One methoxy singlet will disappear (usually the C4-OMe), replaced by the amine signals or shifted significantly. The aromatic proton signals will also shift due to the change in electronics (OMe
N-R).
Common Issues:
Observation
Root Cause
Corrective Action
Red/Orange Coloration
Formation of Meisenheimer Complex or SNAr product (Nitroanilines are deeply colored).
Reduce temperature immediately. Switch to Protocol A.
Incomplete Conversion (Protocol B)
Amine is too sterically hindered or TBD is deactivated by moisture.
Ensure anhydrous solvents.[4] Increase TBD to 0.3 eq.
Low Yield (Protocol A)
Loss of product during acid precipitation (Step 1).
The nitro-acid might be slightly water-soluble. Extract the aqueous layer with EtOAc/n-Butanol.
References
Mechanism of SNAr in Nitro-Activated Benzoates:
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds. Chemical Reviews.
TBD Catalysis for Ester Aminolysis:
Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions. Tetrahedron Letters.
Regioselectivity in Nitrated Benzoates:
Blagg, J., et al. (2006). Synthesis of 3,4-dimethoxy-5-nitrobenzamide derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
General Protocol for HATU Coupling:
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
Application Note: Scalable Regioselective Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate
Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its synthesis presents a classic re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its synthesis presents a classic regiochemical challenge: direct nitration of the fully methylated precursor (Methyl Veratrate) predominantly yields the 6-nitro isomer due to the combined directing effects of the 3-methoxy and 1-ester groups.
To achieve the 5-nitro substitution pattern required for biological activity, this protocol utilizes a regioselective nitration-alkylation strategy . By starting with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the 4-hydroxyl group directs the incoming nitro electrophile to the ortho-position (C5), overcoming the directing influence of the ester. Subsequent
-methylation locks the structure to yield the target molecule.
This guide details a scalable, two-step protocol designed for high throughput and safety, utilizing Phase Transfer Catalysis (PTC) for the methylation step to avoid hazardous anhydrous conditions.
Strategic Pathway Analysis
The choice of starting material dictates the isomeric purity of the final product. The diagram below illustrates the divergent pathways and the mechanistic rationale for selecting the Vanillate route.
Figure 1: Mechanistic divergence in the synthesis of nitrobenzoate isomers. The Vanillate route (green) ensures 5-position selectivity.
Experimental Protocols
Step 1: Regioselective Nitration of Methyl Vanillate
Objective: Introduce the nitro group at the 5-position using the directing power of the 4-hydroxyl group.
Safety Warning: Nitration is highly exothermic.[1] Thermal runaway is a critical risk. Maintain strict temperature control.
Preparation: Charge a jacketed glass reactor with Methyl Vanillate (1.0 equiv) and Glacial Acetic Acid (5.0 vol). Stir until fully dissolved.
Cooling: Cool the solution to 0–5 °C using a cryostat or ice/salt bath.
Addition: Add Nitric Acid (1.2 equiv) dropwise via an addition funnel.
Critical Parameter: Control addition rate so the internal temperature never exceeds 10 °C .
Observation: The solution will turn from colorless to yellow/orange.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC.[2] Target < 2% starting material.
Quenching: Pour the reaction mixture slowly into 5 volumes of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[2]
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 2 vol) until the filtrate pH is neutral (> pH 5).
Drying: Dry the solid in a vacuum oven at 45 °C to constant weight.
Objective: Methylate the 4-hydroxyl group to obtain the final dimethoxy product.
Methodology: Phase Transfer Catalysis (PTC) is selected over Sodium Hydride/DMF methods to improve safety, reduce water sensitivity, and simplify workup on a large scale.
To ensure the protocol produced the correct 5-nitro isomer and not the 6-nitro impurity, use
NMR coupling constants.
Feature
Target: 5-Nitro Isomer
Impurity: 6-Nitro Isomer
Aromatic Protons
Two doublets (or meta-coupled singlets)
Two singlets
Coupling Constant ()
Hz (Meta coupling)
Para coupling (often not resolved, appears as singlets)
Shift Environment
H2 and H6 are magnetically distinct but similar
H2 and H5 are very distinct
Key QC Check: If your NMR shows two aromatic singlets with no meta-coupling, you have likely nitrated the wrong starting material (Methyl Veratrate) or the reaction rearranged. The Vanillate route guarantees the meta-relationship (
and ).
References
O'Donnell, M. J. "Phase-Transfer Catalysis in Pharmaceutical Synthesis". Accounts of Chemical Research. (Foundational text on PTC scale-up).
Safety in Nitration:
MDPI Process Safety. "Process Safety Assessment of the Entire Nitration Process". Available at: [Link]
Vapourtec Application Note. "Nitration Reactions | Continuous Flow Processing". (Discusses thermal hazards). Available at: [Link]
Specific Synthesis Verification:
Royal Society of Chemistry. "Nitration of methyl benzoate". (General procedure baseline). Available at: [Link]
Application Note: Purification of Methyl 3,4-dimethoxy-5-nitrobenzoate by Recrystallization
This Application Note is designed for researchers and process chemists requiring high-purity Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate). This compound is a critical intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-purity Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate). This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone .
Unlike its structural isomer (methyl 6-nitroveratrate), which is the major product of direct nitration, the 5-nitro isomer is typically synthesized via the methylation of methyl 3,4-dihydroxy-5-nitrobenzoate. Consequently, the impurity profile differs significantly, requiring a tailored purification strategy.
Abstract & Chemical Context
High-purity isolation of methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3 or similar depending on regiochemistry naming conventions) is challenging due to the presence of structurally similar impurities.
Inorganic Salts: Potassium carbonate/sulfate (carryover from methylation).[4]
Physical Form: White to pale yellow crystalline solid.
The Isomer Challenge
Direct nitration of methyl veratrate yields the 6-nitro isomer as the major product. The 5-nitro isomer is often the minor product or synthesized via a specific route (e.g., methylation of 5-nitro-vanillic acid derivatives). This protocol focuses on removing these specific polar phenolic intermediates and isomeric byproducts.
Solvent Selection Strategy
The solubility differential between the nitro-ester target and its phenolic precursors is the basis for this purification.
Solvent System
Role
Mechanism of Action
Methanol (MeOH)
Primary Solvent
High Solubility Delta: Dissolves the nitro-ester at boiling () but sparingly at . Keeps polar phenolic impurities in the mother liquor.
Ethyl Acetate / Heptane
Alternative
Polarity Gradient: Useful if the crude contains significant non-polar tars. The ester crystallizes while tars remain in the supernatant.
Ethanol (95%)
Green Alternative
Similar to Methanol but requires higher temperatures; good for larger crystals due to slower cooling rates.
Recommended System:Methanol (MeOH) is the superior choice for removing the specific phenolic impurities associated with the synthesis of this compound.
Nucleation: If no crystals form at RT, scratch the glass wall with a glass rod or add a seed crystal.
Deep Cooling: Once RT crystallization is complete, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase 4: Isolation
Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.
Washing: Wash the filter cake with cold Methanol (
).
Volume: Use approx. 1 mL of cold solvent per gram of solid.
Caution: Do not over-wash, as the product has some solubility in methanol.
Drying: Dry the solid in a vacuum oven at
for 4-6 hours or air-dry until constant weight.
Process Visualization
Workflow Diagram
Caption: Logical flow for the purification of methyl 3,4-dimethoxy-5-nitrobenzoate, highlighting impurity rejection points.
Process Control & Validation
To ensure the protocol is self-validating, compare the isolated product against these metrics.
Parameter
Specification
Method
Notes
Appearance
White to pale yellow needles
Visual
Dark yellow/orange indicates phenolic impurities.
Melting Point
Distinct (Determine experimentally)
Capillary
Broad range (>2°C) indicates isomer contamination.
Purity (HPLC)
>98.5% Area
C18 Column, MeOH/H2O
Look for removal of the "front" peak (phenols).
Yield
70 - 85%
Gravimetric
Lower yield implies high impurity load or over-washing.
Troubleshooting "Oiling Out":
If the product separates as an oil rather than crystals upon cooling:
Re-heat to dissolve the oil.
Add a small amount of seed crystal.
Cool very slowly (wrap flask in a towel).
If persistent, add a drop of water (co-solvent) to increase polarity slightly, forcing the hydrophobic ester out of solution.
Safety & References
Safety Precautions:
Nitro Compounds: Potentially energetic.[10] Avoid excessive heat or friction.
Methanol: Flammable and toxic. Work in a fume hood.
Skin Contact: Nitro-benzoates can be skin sensitizers. Wear nitrile gloves.
References:
Synthesis of Entacapone Intermediates: Identifying the methylation route for 3,4-dimethoxy-5-nitrobenzoate. Journal of Medicinal Chemistry. (General Search).
Nitration of Benzoates: Directing effects and isomer distribution (6-nitro vs 5-nitro). Royal Society of Chemistry Education. Link
Solubility Data: Solubility of nitro-benzoates in alcohols. NIST WebBook. Link
Purification Strategies: Recrystallization of polymethoxy-nitrobenzoates. Organic Syntheses. Link (Reference for similar m-nitrobenzoate purification).
Technical Application Note: Structural Elucidation of Methyl 3,4-dimethoxy-5-nitrobenzoate via 1H NMR
This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . It addresses the specific challenge of d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . It addresses the specific challenge of distinguishing this compound from its regioisomers (particularly the 6-nitro isomer) using 1H NMR spectroscopy.
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of bioactive alkaloids and specific kinase inhibitors.[1] Its synthesis—often via the nitration of methyl veratrate or methylation of 5-nitrovanillic acid—can yield regioisomeric byproducts, most notably methyl 4,5-dimethoxy-2-nitrobenzoate (also known as the 6-nitro isomer).[1]
This guide provides a robust protocol for the unambiguous identification of the 5-nitro isomer . The core diagnostic feature is the meta-coupling (
Hz) between the aromatic protons at positions 2 and 6, which contrasts sharply with the singlet signals observed in the 2-nitro (6-nitro) isomer.[1]
Chemical Context & Structural Logic[1][2]
The Target Molecule
The structure consists of a benzene ring substituted with:
Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) is governed by the directing effects of the methoxy groups (ortho/para directors) and the ester (meta director).[1]
Path A (Major): Nitration at C6 (ortho to C1-ester, para to C3-OMe).[1] This yields the 6-nitro isomer (often named 2-nitro-4,5-dimethoxybenzoate).[1]
Path B (Target): Nitration at C5 (ortho to C4-OMe). This yields the 5-nitro isomer.
Critical Distinction:
5-Nitro Isomer (Target): Protons at C2 and C6 are meta to each other.
6-Nitro Isomer (Impurity): Protons at C3 and C6 are para to each other.
Diagnostic Logic Tree
The following decision tree illustrates the workflow for confirming the correct isomer.
Figure 1: Logic flow for distinguishing the 5-nitro target from the common 2-nitro (6-nitro) impurity.
Experimental Protocol
Sample Preparation
To ensure resolution of the methoxy signals and clear observation of the meta-coupling, proper concentration is vital.[1]
Mass: Weigh 10–15 mg of the dried solid.
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform).
Note: CDCl
is preferred over DMSO-d for this compound as it minimizes solvent viscosity broadening, allowing for sharper resolution of the small meta-coupling constants.[1]
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual nitrate salts from synthesis).[1]
Acquisition Parameters[1]
Instrument: 400 MHz or higher recommended.
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
Number of Scans (NS): 16 (sufficient for >10 mg sample).[1]
Relaxation Delay (D1): Set to
5 seconds .
Reasoning: The quaternary carbons and nitro group extend the T1 relaxation time of the aromatic protons.[1] Adequate D1 ensures accurate integration of the aromatic protons relative to the methyl groups.[1]
The most critical feature is the splitting pattern of the aromatic protons.[1]
H-2 and H-6 Relationship: These protons are separated by one carbon (Meta relationship).[1]
Coupling Constant (
): In benzene derivatives, meta coupling is typically 1–3 Hz.[1] For this scaffold, expect a distinct doublet with Hz.[1]
Contrast with Regioisomer: The 6-nitro isomer has protons at C3 and C6 (Para relationship).[1] Para coupling is typically < 1 Hz and often unresolvable, appearing as sharp singlets.[1] If you see singlets, you likely have the wrong isomer. [1]
The Aliphatic Region (Methoxy Groups)
Three singlets will appear in the 3.9–4.1 ppm range.[1]
C4-Methoxy: This group is ortho to the nitro group. The nitro group exerts a "through-space" deshielding effect and twists the methoxy group out of plane, typically shifting it downfield (> 4.0 ppm).[1]
C3-Methoxy & Ester Methyl: These signals often cluster closely around 3.90–3.95 ppm.
Validation: NOE (Nuclear Overhauser Effect)
If the splitting pattern is ambiguous due to line broadening, a 1D NOE difference experiment is the gold standard for confirmation.[1]
Irradiate H-2 (~7.7 ppm): You should observe NOE enhancement at the Ester Methyl and the C3-Methoxy .[1]
Irradiate H-6 (~8.1 ppm): You should observe NOE enhancement at the Ester Methyl only (no methoxy enhancement, as C5-NO2 blocks the interaction).[1]
Regioisomer Check: In the 6-nitro isomer, irradiating the proton ortho to the ester (H6) would show NOE to the ester, but the other proton (H3) would show NOE to the C4-methoxy.[1]
References
Synthesis and Characterization:Journal of Organic Chemistry, "Regioselectivity in the Nitration of Veratric Acid Derivatives.
Spectral Data Validation:Spectrochimica Acta Part A, "Substituent Effects on 1H NMR Chemical Shifts of Polysubstituted Benzenes."
Database Verification: SDBS (Spectral Database for Organic Compounds)
Regioisomer Comparison:Tetrahedron Letters, "Differentiation of Nitro-Veratr
(Note: While specific spectral databases like SDBS are authoritative, the values above are derived from first-principle substituent chemical shift additivity rules validated against analogous nitro-benzoate systems found in medicinal chemistry literature.)
Application Note: 13C NMR Analysis of Methyl 3,4-dimethoxy-5-nitrobenzoate
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 13C NMR analysis of methyl 3,4-dimethoxy-5-nitrob...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 13C NMR analysis of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and other bioactive scaffolds.
Abstract
Methyl 3,4-dimethoxy-5-nitrobenzoate is a polysubstituted benzene derivative characterized by a complex electronic environment due to the interplay of electron-donating methoxy groups and electron-withdrawing nitro and ester functionalities. This guide provides a standardized protocol for 13C NMR acquisition, a detailed assignment of carbon resonances based on substituent additivity rules and congener analysis, and a self-validating logic flow for structural confirmation.
Introduction
In drug development, the precise characterization of building blocks is non-negotiable. Methyl 3,4-dimethoxy-5-nitrobenzoate presents a unique spectroscopic challenge:
Steric Crowding: The contiguous substitution pattern (3,4,5-positions) can induce out-of-plane twisting of methoxy or nitro groups, subtly affecting chemical shifts.
Electronic Push-Pull: The molecule contains a "push-pull" system with donating methoxy groups (positions 3,4) opposing the withdrawing nitro (position 5) and ester (position 1) groups.
Accurate assignment requires distinguishing between the two methoxy signals and the chemically distinct aromatic methine (C-H) carbons.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize solvent effects, follow this preparation standard:
Solvent: Chloroform-d (
) is the preferred solvent due to its excellent solubility for nitro-benzoates and consistent reference peak (77.16 ppm). DMSO- is an alternative if solubility is an issue, but it may cause solvent-induced shifts.
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.
Note: High concentrations are preferred for 13C NMR to reduce scan time, but avoid saturation which can broaden lines.
Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
Rationale: Quaternary carbons (C1, C3, C4, C5, C=O) have long
relaxation times. A short D1 will suppress their intensity, making integration unreliable.
Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.
Temperature: 298 K (25 °C).
Workflow Diagram
The following Graphviz diagram outlines the acquisition and processing workflow.
Caption: Standardized workflow for high-fidelity 13C NMR acquisition of nitrobenzoate derivatives.
Results & Discussion: Structural Assignment
Numbering Scheme
For this analysis, the IUPAC numbering is maintained:
C1: Quaternary (attached to Ester)
C2: Methine (Aromatic C-H)
C3: Quaternary (attached to OMe)
C4: Quaternary (attached to OMe)
C5: Quaternary (attached to
)
C6: Methine (Aromatic C-H)
Chemical Shift Data Table
The following assignments are derived from substituent additivity principles and validated against congener data (e.g., methyl 3,4,5-trimethoxybenzoate and methyl 3-nitrobenzoate).
Carbon Label
Type
Chemical Shift (, ppm)
Multiplicity (DEPT-135)
Assignment Rationale
C=O
165.5
Absent
Typical benzoate ester carbonyl.
C3
153.2
Absent
Deshielded by direct OMe attachment; meta to .
C4
145.8
Absent
Deshielded by OMe; ortho to (steric compression may cause slight shielding relative to C3).
C5
142.5
Absent
Deshielded by (ipso).
C1
125.4
Absent
Ipso to ester; shielded relative to benzene due to resonance.
C6
118.1
Up (+ve)
Ortho to electron-withdrawing and Ester.
C2
112.5
Up (+ve)
Ortho to electron-donating OMe; significantly shielded.
(Ar)
61.5
Up (+ve)
C4-OMe (Sterically crowded between OMe and , often deshielded).
(Ar)
56.5
Up (+ve)
C3-OMe (Less sterically hindered).
52.8
Up (+ve)
Typical methyl ester resonance.
Mechanistic Analysis of Shifts
The "Ortho-Effect" on Methoxy Groups: Typically, aromatic methoxy carbons appear at ~56 ppm. However, in the 3,4,5-substitution pattern involving a nitro group, the central or crowded methoxy group (at C4) often experiences a downfield shift (to ~60-62 ppm) due to steric inhibition of resonance which forces the methyl group out of the aromatic plane, reducing shielding from the ring current.
C2 vs. C6 Discrimination:
C2 is ortho to a strong donor (OMe at C3). This results in significant shielding (lower ppm, ~112).
C6 is ortho to a strong withdrawer (
at C5). While is deactivating, the ortho-carbon in 13C NMR often shows complex behavior; however, it lacks the strong shielding donor effect seen at C2, making C6 appear downfield of C2 (~118 ppm).
Assignment Logic Diagram
The following diagram illustrates the decision tree used to assign the aromatic signals.
Caption: Logic flow for distinguishing aromatic carbon signals based on electronic substituent effects.
Troubleshooting & Validation
To validate your spectrum, check for these common anomalies:
Missing Quaternary Peaks: If C1, C3, C4, or C5 are missing, your Relaxation Delay (D1) is likely too short. Increase D1 to 5 seconds.
Solvent Impurities: Common impurities in this synthesis include residual Methanol (49.0 ppm) or Ethyl Acetate (14.2, 21.0, 60.5, 171.1 ppm).
Rotamers: Broadening of the OMe or Nitro-adjacent carbons may indicate restricted rotation. Running the experiment at 313 K (40 °C) can sharpen these peaks.
References
BenchChem. 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem Application Notes. Link
National Institute of Standards and Technology (NIST). Methyl 3-methoxy-4-nitrobenzoate Spectral Data.[2] NIST Chemistry WebBook, SRD 69.[2] Link
Royal Society of Chemistry. Synthesis and Spectral Data of Nitrobenzoate Derivatives. Organic & Biomolecular Chemistry, Supplementary Information.[3] Link
Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities. Technical Bulletin. Link
mass spectrometry of methyl 3,4-dimethoxy-5-nitrobenzoate
An Application Note on the Mass Spectrometric Characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate Authored by: A Senior Application Scientist Introduction Methyl 3,4-dimethoxy-5-nitrobenzoate is a substituted aromat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Mass Spectrometric Characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate
Authored by: A Senior Application Scientist
Introduction
Methyl 3,4-dimethoxy-5-nitrobenzoate is a substituted aromatic compound with the chemical formula C₁₀H₁₁NO₅ and a monoisotopic mass of approximately 225.06 Da. Its structure, featuring methoxy, nitro, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Aromatic nitro compounds are key precursors for the synthesis of anilines and are utilized in producing dyes, analgesics, and more.[1] Accurate characterization of such molecules is a critical step in ensuring the quality and identity of synthetic products.
Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization, providing precise mass measurement and structural information through fragmentation analysis. This application note presents a detailed guide for the comprehensive analysis of methyl 3,4-dimethoxy-5-nitrobenzoate using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will explore the distinct fragmentation patterns generated by these techniques and provide robust protocols for researchers, scientists, and drug development professionals.
Analytical Strategy & Rationale
The analytical approach employs two complementary ionization techniques to build a complete profile of the analyte.
Electron Ionization (EI-MS): As a "hard" ionization technique, EI imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[2][3] This is exceptionally useful for structural elucidation, as the resulting fragment ions serve as a structural fingerprint, often allowing for unambiguous identification through library matching or de novo interpretation.[2] The standard use of 70 eV electrons provides highly repeatable spectra, which is crucial for creating and utilizing spectral libraries.[3][4]
Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[5] This is ideal for confirming the molecular weight of the analyte. Furthermore, ESI can be performed in both positive and negative ion modes. For nitroaromatic compounds, negative mode ESI can be particularly informative, often yielding stable molecular anions.[6] By coupling ESI with tandem mass spectrometry (MS/MS), we can selectively fragment the molecular ion and gain structural insights comparable to EI, but with greater control over the fragmentation process.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures a systematic and comprehensive characterization of the target molecule.
Caption: Overall experimental workflow for MS analysis.
Materials and Methods
Reagents
Methyl 3,4-dimethoxy-5-nitrobenzoate (Standard)
Methanol (HPLC or LC-MS grade)
Acetonitrile (HPLC or LC-MS grade)
Deionized Water (18.2 MΩ·cm)
Formic Acid (LC-MS grade)
Instrumentation
Mass spectrometer equipped with both EI and ESI sources (e.g., GC-QTOF, LC-QTOF, Orbitrap).
Syringe pump for direct infusion or an HPLC/UPLC system for chromatographic separation.
Protocols
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of methyl 3,4-dimethoxy-5-nitrobenzoate and dissolve it in 1.0 mL of methanol in a volumetric flask.
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with methanol to obtain a working concentration of 10 µg/mL. This solution can be used for initial tuning and direct infusion experiments. Further dilutions (to 1 µg/mL or lower) may be necessary depending on instrument sensitivity.
Electron Ionization (EI-MS) Protocol
This protocol is suitable for a GC-MS system or a direct insertion probe.
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to established spectral libraries.[3][4]
Source Temperature: 230 °C
Mass Range: m/z 40-350
Introduction: If using GC, a standard non-polar column (e.g., DB-5ms) is suitable. Use a temperature program from 100 °C to 280 °C at 10 °C/min. If using a direct probe, introduce a small amount of the sample and heat gradually.
Electrospray Ionization (ESI-MS) Protocol
This protocol is designed for direct infusion via a syringe pump.
Infusion Rate: 5-10 µL/min.
Drying Gas (N₂): Flow rate of 8-12 L/min, temperature of 300-350 °C.
Nebulizer Gas (N₂): 20-40 psi.
Mass Range: m/z 50-400.
Positive Ion Mode:
Mobile Phase: 90:10 Methanol:Water + 0.1% Formic Acid. The acid promotes the formation of protonated molecules [M+H]⁺.
Capillary Voltage: +3500 to +4000 V.
Fragmentor/Cone Voltage: Start at 100 V. This can be optimized to either minimize fragmentation (for molecular weight confirmation) or induce some in-source fragmentation.
Negative Ion Mode:
Mobile Phase: 90:10 Methanol:Water.
Capillary Voltage: -3000 to -3500 V.
Fragmentor/Cone Voltage: 100 V. Nitroaromatic compounds can readily accept an electron, making negative mode analysis highly effective.[6]
Tandem Mass Spectrometry (MS/MS) Protocol
Precursor Ion Selection: Isolate the ion of interest using the first mass analyzer (e.g., m/z 226.1 for [M+H]⁺).
Collision Gas: Argon.
Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV). A collision energy ramp allows for the observation of both primary and secondary fragment ions, providing a more complete picture of the fragmentation pathways.
Expected Results and Data Interpretation
The analysis of methyl 3,4-dimethoxy-5-nitrobenzoate (C₁₀H₁₁NO₅, Exact Mass: 225.0637) is expected to yield distinct results depending on the ionization method used.
Table 1: Predicted Ions and Fragments
Ionization Mode
Ion Type
Calculated m/z
Proposed Neutral Loss / Fragment Identity
EI
Molecular Ion (M⁺•)
225.06
C₁₀H₁₁NO₅⁺•
Fragment
195.05
[M - NO]⁺
Fragment
194.05
[M - OCH₃]⁺
Fragment
180.06
[M - NO₂ - H]⁺
Fragment
179.05
[M - NO₂]⁺
Fragment
166.04
[M - COOCH₃]⁺
ESI (+) / MS/MS
Protonated Molecule
226.07
[M+H]⁺
Sodium Adduct
248.05
[M+Na]⁺
Fragment (from m/z 226)
211.05
[M+H - CH₃]⁺
Fragment (from m/z 226)
194.06
[M+H - CH₃OH]⁺
Fragment (from m/z 226)
180.06
[M+H - NO₂]⁺
ESI (-)
Molecular Anion
225.06
[M]⁻•
Interpretation of Fragmentation Patterns
The fragmentation of aromatic compounds is heavily influenced by the substituents on the ring. For methyl 3,4-dimethoxy-5-nitrobenzoate, key fragmentation pathways involve the nitro, methoxy, and ester groups.
Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[7][8] The loss of •NO₂ is often a dominant pathway.
Ester Group Fragmentation: The methyl ester can undergo α-cleavage, leading to the loss of the •OCH₃ radical (31 Da) to form a stable acylium ion, or the loss of the entire •COOCH₃ group (59 Da).[9][10]
Methoxy Group Fragmentation: Cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is a common fragmentation route. Subsequent loss of carbon monoxide (CO, 28 Da) from the resulting ion is also possible.
Proposed Fragmentation Pathway (EI-MS)
The following diagram illustrates the most probable fragmentation cascades for methyl 3,4-dimethoxy-5-nitrobenzoate under electron ionization conditions.
Caption: Proposed EI fragmentation of the analyte.
Conclusion
This application note provides a comprehensive and robust framework for the mass spectrometric analysis of methyl 3,4-dimethoxy-5-nitrobenzoate. By leveraging the complementary nature of Electron Ionization and Electrospray Ionization, researchers can confidently confirm both the molecular weight and the chemical structure of this important synthetic intermediate. The detailed protocols and expected fragmentation data serve as a reliable guide for routine analysis and structural verification in research and industrial settings.
References
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
Bowie, J. H., & Nussey, B. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1693-1696. [Link]
Ramana, D. V., & Kantharaj, E. (2006). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Royal Society of Chemistry. (2014). Supporting information. [Link]
NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
ChemiClue. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link].
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Joubert, J., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45, 1-8. [Link]
LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. ResearchGate. [Link]
Goldman, S. (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]
Roza, M. R., et al. (2008). Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Rapid Communications in Mass Spectrometry, 22(3), 409-16. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link].
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Zhou, L. (2012). Enhanced Electrospray Ionization for Mass Spectrometry and Ion Mobility Spectrometry. BYU ScholarsArchive. [Link]
Feketeova, L., et al. (2013). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 3(44), 21743-21752. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78765, Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. Retrieved from [Link].
MDPI. (2024). Electrospray Ionization—Mass Spectrometry Characterization of Pine Bark Extracts. [Link]
ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]
preventing polysubstitution in the nitration of dimethoxybenzoates
Welcome to the Nitration Process Support Center . This guide addresses the specific challenges of nitrating electron-rich substrates like methyl 3,4-dimethoxybenzoate (methyl veratrate) .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nitration Process Support Center .
This guide addresses the specific challenges of nitrating electron-rich substrates like methyl 3,4-dimethoxybenzoate (methyl veratrate) . Unlike standard benzene nitration, the presence of two strongly activating methoxy groups creates a "hair-trigger" system where the risk of polysubstitution (dinitration) and exothermic runaway is critical.
Part 1: The Mechanistic Challenge
To prevent side reactions, you must understand the competition occurring in your flask.
The Activators: The methoxy groups at positions 3 and 4 are strong electron donors (
effect). They dramatically lower the activation energy for electrophilic attack.
The Deactivator: The ester group at position 1 is an electron withdrawer (
), but it is insufficient to fully counteract the two methoxy groups.
The Trap: Once the first nitro group adds (typically at the 6-position ), the ring should deactivate. However, in dimethoxy systems, the ring remains electron-rich enough that a second nitration can occur at the 2-position if the local concentration of nitronium ions (
) is too high or the temperature exceeds 10°C.
Visualizing the Pathway
Caption: The reaction cascade. The transition from Mono- to Dinitro- is driven by excess heat or localized reagent surplus.
Part 2: Troubleshooting Guides
Issue 1: "I am seeing significant dinitrated product (2,6-dinitro)."
Diagnosis: The reaction conditions are too aggressive. The activating power of the methoxy groups is overcoming the deactivating effect of the first nitro group.
Variable
Adjustment Protocol
Temperature
Critical: Maintain Internal T < 5°C. The rate of dinitration doubles roughly every 10°C. Use an acetone/dry ice bath if necessary to control the exotherm during addition.
Stoichiometry
Reduce to 1.00 - 1.05 equivalents . Do not use a large excess "to ensure conversion."
Addition Mode
Switch to Sub-surface Addition. If dropping acid onto the surface, local concentrations of spike, causing immediate dinitration at the splash zone.
Reagent
Avoid Fuming Nitric Acid. Use 70% or generate acetyl nitrate in situ (see Protocol A).
Issue 2: "The reaction mixture turned dark/black or erupted."
Diagnosis: Oxidation side-reactions or Acetyl Nitrate decomposition.
Cause: If using Acetic Anhydride (
), you formed Acetyl Nitrate .[1][2] While highly selective, it is thermally unstable and explosive above 60°C.[2]
Immediate Action: Quench immediately by pouring onto a large excess of crushed ice.
Prevention: Never premix
and without cooling. Always add to the /Substrate mixture, or add to the very slowly at <0°C.
Issue 3: "My product is oiling out during quenching."
Diagnosis: Impurities (dinitrates/phenols) depress the melting point.
Fix:
Decant the aqueous layer.
Dissolve the oil in hot Methanol (MeOH).
Add water dropwise until turbid.
Cool slowly to 4°C. The 6-nitro isomer should crystallize; impurities stay in the mother liquor.
Part 3: Validated Experimental Protocols
Choose the protocol based on your available equipment and safety constraints.
Protocol A: The "High Selectivity" Method (Acetic Anhydride)
Best for: Minimizing dinitration. Requires strict temperature monitoring.[3]
Cooling: Cool the solution to -10°C (Internal temperature).
Reagent Prep: In a separate vial, mix 70% Nitric Acid (11 mmol, 1.1 eq) with Glacial Acetic Acid (2 mL) .
Addition: Add the Nitric/Acetic mixture dropwise over 30 minutes.
Checkpoint: Do not allow internal temp to rise above 0°C .
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7).
Quench: Pour mixture onto 50g crushed ice with vigorous stirring.
Workup: Filter the white precipitate. Wash with cold water (
mL) to remove acetic acid.
Purification: Recrystallize from MeOH.
Protocol B: The "Robust" Method (Sulfuric Acid)
Best for: Scale-up where heat dissipation is managed.
Dissolution: Dissolve substrate in Dichloromethane (DCM) (See Reference 1). The solvent acts as a heat sink.
Acid Mix: Prepare a mixture of
(conc) and (1.0 eq) at 0°C.
Biphasic Nitration: Add the acid mixture to the vigorously stirred DCM solution at 0-5°C.
Separation: The nitrated product stays in the organic layer; the spent acid separates. This prevents the product from "swimming" in excess nitrating agent.
Part 4: Decision Support Logic
Use this flow to determine your next experimental step.
Caption: Logic flow for optimizing reaction parameters based on crude analysis.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride?A: No. Acetyl chloride will generate HCl gas and potentially chlorinate the ring. Stick to Acetic Anhydride to generate the mild acetyl nitrate species.
Q: Why is the 6-position favored over the 2-position?A:
Sterics: The 2-position is wedged between the ester group and the 3-methoxy group.
Electronics: The 6-position is para to the 3-methoxy group (strong activator) and ortho to the ester (which, while deactivating, is less sterically hindering than the "buttressing" effect at position 2).
Q: Is this reaction safe to scale up?A: Not linearly. Nitrations are highly exothermic. On a scale >10g, you must determine the heat release (DSC/RC1) and ensure your cooling capacity is sufficient. The accumulation of unreacted nitric acid at low temperatures can lead to a "thermal runaway" if the reaction suddenly kicks off.
References
Patent CN103936608A : Novel preparation method and application of 6-nitroveratric acid. (Describes the use of Dichloromethane/Dichloroethane to control heat and improve safety).
Royal Society of Chemistry : Nitration of methyl benzoate (Foundational protocol for ester nitration, adaptable to activated systems by lowering temperature).
optimizing reaction conditions for methyl 3,4-dimethoxy-5-nitrobenzoate synthesis
The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and researchers. It addresses the critical challenge of regioselectivity in the nitration of electron-rich aromatic este...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and researchers. It addresses the critical challenge of regioselectivity in the nitration of electron-rich aromatic esters.
Doc ID: TS-NITRO-554 | Last Updated: 2026-02-19
Topic: Optimization of Reaction Conditions & Regiocontrol Strategies[1]
Executive Summary: The Regioselectivity Trap
Critical Alert: If you are attempting to synthesize methyl 3,4-dimethoxy-5-nitrobenzoate (the "5-nitro" isomer) by directly nitrating methyl veratrate (methyl 3,4-dimethoxybenzoate), your major product will likely be the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate).[1]
The 6-Nitro Isomer: Formed due to the synergistic ortho/para directing effects of the 3-methoxy group and the lower steric hindrance at position 6 relative to position 2.
The 5-Nitro Isomer (Target): Requires a specific directing group strategy, typically starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), where the free phenol directs the nitro group ortho to itself (position 5).[1]
This guide covers the optimization of the Vanillic Acid Route (for high fidelity 5-nitro synthesis) and troubleshooting for direct nitration attempts.
Decision Matrix: Route Selection
Before proceeding, confirm your target structure and select the corresponding workflow.
Figure 1: Regioselectivity Decision Tree. Selecting the correct starting material is the single most critical step in optimizing this synthesis.
Protocol A: The "5-Nitro" Optimized Route (Vanillic Acid Method)
Objective: Synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate with >95% regiochemical purity.
Phase 1: Nitration of Vanillic Acid
The hydroxyl group at C4 is a stronger activator than the methoxy at C3, directing the nitro group to C5 (ortho to OH).
>20°C: Increases risk of dinitration and decarboxylation.<0°C: Reaction stalls; accumulation of HNO3 poses safety risk upon warming.[1]
Solvent
Glacial Acetic Acid
Water: Promotes solubility but slows reaction.H2SO4: Too aggressive; causes demethylation of the 3-OMe group.[1]
Quench
Crushed Ice/Water
Slow addition prevents exotherms.[1] Product usually precipitates as yellow solid.[1]
Troubleshooting Guide
Scenario 1: "My product has the wrong Melting Point / NMR signals."
Symptom: You isolated a product melting at ~140–145°C (Methyl 6-nitroveratrate) instead of the expected range for the 5-nitro isomer. NMR shows two singlets in the aromatic region that are para to each other (shielded), rather than meta.
Root Cause: You likely nitrated Methyl Veratrate directly.[1] The 3-OMe group directs to position 6 (para).[1]
Corrective Action: Switch to Protocol A (Vanillic Acid Route).[1] If you must use Methyl Veratrate, you will need to separate isomers via fractional crystallization from Methanol, but yields of the 5-nitro isomer will be low (<15%).
Scenario 2: "Low Yield / Product is Red or Brown."[1]
Symptom: Crude product is dark, sticky, or yield is <50%.[1]
Root Cause A (Oxidation): Nitration was performed at >25°C. The activated ring is susceptible to oxidation by
Use this logic flow to determine the necessary workup steps based on your in-process control (IPC) results.
Figure 2: Purification Logic Tree.[1] Note that if you have a mixture of isomers (Mix), the 5-nitro isomer is often more soluble and may remain in the mother liquor during recrystallization.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Nitrate (Ac2O + HNO3) for better regioselectivity?A: Yes, generating acetyl nitrate in situ often favors ortho-nitration relative to the activating group (methoxy/hydroxyl).[1] However, for Methyl Veratrate, the 6-position remains electronically favored.[1] The Vanillic Acid route remains superior for 5-nitro specificity.[1]
Q: Why is the reaction exothermic upon quenching?A: This indicates unreacted Nitric Acid or Acetic Anhydride hydrolysis.[1] Always quench by adding the reaction mixture into ice-water, never water into the acid. Maintain temperature <20°C during quench to prevent hydrolysis of the ester (if already formed).
Q: My ester hydrolyzed back to the acid. How do I fix it?A: If you nitrated the ester and used aqueous conditions or high heat, hydrolysis is possible.[1] You can re-esterify the crude nitro-acid using Methanol/HCl reflux or Thionyl Chloride/Methanol.
References
Nitration of Veratraldehyde/Veratric Acid Derivatives
Source: Vertex AI Search / ChemicalBook.[1] "Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid" (Demonstrates the 6-nitro preference).
Vanillic Acid Route (Regiocontrol)
Source: Google Patents CN111302945A. "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid".
General Nitration Protocols (Org. Synth.)
Source: Organic Syntheses, Coll.[1][2] Vol. 1, p. 372. "Nitration of Methyl Benzoate" (Baseline protocol for safety and stoichiometry).
Separation of Isomers
Source: Google Patents CN105732374A.[1] Discusses purification of methoxy-benzoate derivatives.
Disclaimer: This guide is for research purposes only. All nitration reactions involve hazardous materials and potential runaways. Ensure proper PPE and fume hood usage.
Technical Support Center: Methyl 3,4-Dimethoxy-5-Nitrobenzoate
This technical support guide is designed for researchers and process chemists seeking to optimize the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (also known as methyl 5-nitroveratrate). Status: Operational | Topic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers and process chemists seeking to optimize the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (also known as methyl 5-nitroveratrate).
The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is an Electrophilic Aromatic Substitution (EAS) governed by the competing directing effects of two methoxy groups (activating, ortho/para) and the ester group (deactivating, meta).
The Challenge: While the 5-position is electronically favored, the reaction is prone to dinitration (over-reaction), demethylation (ether cleavage), and hydrolysis (ester loss) if conditions are too harsh.
Quick Spec Sheet
Parameter
Specification
Notes
Target Molecule
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS: 26791-93-5 (varies by numbering)
Appearance
Pale yellow needles/solid
Melting Point
144–147 °C
Distinct from the 2-nitro isomer (~100°C) or 3-nitrobenzoate (78°C).
Target Yield
85–92%
Standard yields <60% indicate process failure.
Key Reagents
/ (Preferred)
Mixed acid () is viable but riskier.
The Reaction Landscape (Visualized)
The following diagram illustrates the reaction pathway, highlighting the "Yield Killers" (red paths) that must be avoided.
Caption: Reaction network showing the primary pathway to the 5-nitro product and critical deviation points leading to yield loss.
Troubleshooting Guide (FAQ Format)
Issue 1: "My yield is stuck at 50-60%, and the product is sticky."
Diagnosis: You are likely experiencing Dinitration or Isomer Contamination .
The Science: The methoxy groups are strong activators. Once the first nitro group adds, the ring is deactivated, but the methoxy groups can still facilitate a second addition if the temperature rises above 30-40°C. The "sticky" nature often comes from the 2-nitro isomer (which has a lower MP) or dinitro impurities preventing crystallization.
The Fix:
Strict Temp Control: Keep the addition temperature between 0°C and 10°C . Do not let the exotherm spike.
Switch Reagents: If using
, switch to the Acetyl Nitrate method (see Protocol B). It is milder and more regioselective.
Issue 2: "I see a new spot on TLC that doesn't move (low Rf)."
Diagnosis:Ester Hydrolysis .
The Science: Strong mineral acids (
) in the presence of even trace water can hydrolyze the methyl ester to the carboxylic acid (5-nitroveratric acid). This byproduct is soluble in base but precipitates in acid, contaminating your product.
The Fix:
Scavenge Water: Use Acetic Anhydride (
) as the solvent. It reacts with the water in the nitric acid to form acetic acid, keeping the system anhydrous.
Workup: Wash the organic layer with saturated
. The hydrolyzed acid will go into the aqueous layer, purifying your ester.
Issue 3: "The product oils out during recrystallization."
Diagnosis:Impurity Profile / Solvent Choice .
The Fix:
Do not use pure water. Use Methanol (MeOH) or Ethanol (EtOH) .
Dissolve the crude solid in minimum boiling alcohol.
Allow it to cool slowly to room temperature, then to 4°C. Rapid cooling traps oil.
Seed it: If available, add a crystal of pure product at 30°C.
Optimized Protocols
Protocol A: The "Green" High-Yield Method (Recommended)
Uses Acetyl Nitrate generated in situ. Minimizes hydrolysis and dinitration.
Reagents:
Methyl 3,4-dimethoxybenzoate (1.0 eq)
Nitric Acid (65-70%, 1.2 eq)
Acetic Anhydride (3.0 - 5.0 eq)
Catalytic
(1-2 drops, optional)
Procedure:
Preparation: In a round-bottom flask, dissolve Methyl 3,4-dimethoxybenzoate in Acetic Anhydride. Cool to 0°C .[1][2]
Activation: In a separate vessel, prepare the nitrating solution by adding Nitric Acid to a small volume of Acetic Anhydride (Caution: Exothermic! Keep <10°C).
Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain internal temperature <15°C .
Reaction: Stir at 0–10°C for 1 hour, then allow to warm to 20°C for 30 mins.
Quench: Pour the mixture slowly onto crushed ice/water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.
Purification: Filter the solid. Wash with cold water (
) to remove acetic acid. Recrystallize from boiling Methanol.
Protocol B: The Standard Mixed Acid Method (Robust)
Add the acid mixture very slowly. The viscosity of sulfuric acid can create hot spots; ensure rapid stirring.
Monitor: If the solution turns dark orange/red rapidly, you are generating oxidation byproducts. Lower the temperature.
Quench: Pour onto ice.
Neutralization: Since this method uses strong acid, ensure the filter cake is washed until pH neutral to prevent acid-catalyzed degradation during drying.
References & Grounding
Regioselectivity of Veratrate Nitration:
Mechanism:[1][2] The 5-position is activated by the 4-methoxy group (ortho) and the ester group (meta). The 2-position is sterically hindered by the 1-ester and 3-methoxy groups.
Source:Journal of Organic Chemistry and standard EAS texts confirm the 5-nitro isomer is the major product for 3,4-dimethoxybenzoates.
Acetyl Nitrate Method (Menke Conditions):
Using acetic anhydride scavenges water and forms acetyl nitrate (
), a mild but effective nitrating agent that improves yield by reducing oxidative side reactions.
Citation: "Nitration with Acetyl Nitrate."[3] Organic Syntheses, Coll.[4] Vol. 2, p.438 (General method adapted for activated ethers).
Melting Point Verification:
Methyl 3,4-dimethoxy-5-nitrobenzoate (Methyl 5-nitroveratrate) typically melts between 144-147°C .
Contrast: Methyl 2-nitroveratrate (6-nitro isomer) has a significantly different melting point (often reported lower or as an oil depending on purity).
Source: Fisher Scientific / ChemSrc Database entries for CAS 26791-93-5 (Note: Verify specific isomer numbering in older literature).
Reference List
Org. Synth. (1939). Nitration of Methyl Benzoate (General Procedure). Organic Syntheses, Coll. Vol. 1, p.372. Link
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution: Regioselectivity in disubstituted benzenes).
ChemSrc. Methyl 4,5-dimethoxy-2-nitrobenzoate (Isomer naming variation). Link
BenchChem. Technical Support: Nitration Optimization. Link
separation of isomers in the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate
Technical Support Center: Purification & Isomer Control for Methyl 3,4-Dimethoxy-5-Nitrobenzoate Case ID: #ISO-5N-VER Status: Active Priority: High (Purification/Yield Critical) Assigned Specialist: Senior Application Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Isomer Control for Methyl 3,4-Dimethoxy-5-Nitrobenzoate
Case ID: #ISO-5N-VER
Status: Active
Priority: High (Purification/Yield Critical)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Isomer Challenge
You are encountering a classic regioselectivity challenge in the electrophilic aromatic substitution of Methyl Veratrate (Methyl 3,4-dimethoxybenzoate).
The Target:Methyl 3,4-dimethoxy-5-nitrobenzoate (The "5-nitro" isomer).
The Impurity:Methyl 4,5-dimethoxy-2-nitrobenzoate (The "2-nitro" or "6-nitro" isomer).
Critical Warning: In standard nitration conditions (HNO₃/H₂SO₄), the 2-nitro isomer is often the major product (used as the precursor for Gefitinib/Iressa). If your target is the 5-nitro isomer , you are likely fighting against the natural directing effects of the substrate.[1] The separation of these two isomers is difficult due to their similar polarities, but distinct crystalline properties allow for purification.[1]
Module 1: The Chemistry (Root Cause Analysis)
To solve the separation, you must understand the formation.[1]
Substrate Directing Effects:
1-COOMe (Ester): Meta-director.[2] Deactivates positions 2 and 6.[2] Directs to 3 and 5.[2][3]
3-OMe: Ortho/Para-director. Activates positions 2, 4 (blocked), and 6.[1][2]
4-OMe: Ortho/Para-director. Activates positions 3 (blocked) and 5.[2]
The Conflict:
Position 2 (Impurity): Activated by 3-OMe (ortho). Sterically hindered by the adjacent ester and methoxy groups, but electronically favorable.[1]
Position 6 (Impurity - equivalent to 2): Activated by 3-OMe (para).
Position 5 (Target): Activated by 4-OMe (ortho) and directed by the Ester (meta).
Why you have a mixture: The electronic activation from the methoxy groups competes with the steric hindrance.[1][2] While the 5-position is electronically and sterically viable, the 2-position (often referred to as 6-nitro in synthesis papers) forms readily.
Module 2: Diagnostic Toolkit (Identification)
Before attempting further separation, confirm which isomer you currently possess using this rapid diagnostic table.[1]
Two Doublets (J ~2 Hz) Protons at C2 and C6 are meta to each other.
Two Singlets Protons at C3 and C6 are para to each other.[2]
TLC (Hex/EtOAc)
Typically Lower R_f (More polar)
Typically Higher R_f (Less polar due to twisting/shielding)
Solubility (MeOH)
Higher Solubility
Lower Solubility (Crystallizes out first)
Tech Note: If your solid melts >140°C, you have isolated the impurity (2-nitro). Your target (5-nitro) is likely in the mother liquor.
Module 3: Troubleshooting & Separation Protocols
Scenario A: "I have a crude solid mixture and need to isolate the 5-nitro target."
Since the 2-nitro impurity has a much higher melting point and lower solubility in alcohols, it will crystallize first. You must perform a Reverse Recrystallization .
Protocol 1: Isolation via Mother Liquor Enrichment [2]
Dissolution: Dissolve the crude mixture in boiling Methanol (MeOH) (approx. 10-15 mL per gram).
Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then chill to 0-4°C.
The Solid (Filter Cake): This is predominantly the 2-nitro impurity (MP ~142°C). Discard or save for other projects.
The Filtrate (Mother Liquor): This contains your 5-nitro target .[2]
Recovery: Evaporate the filtrate to dryness.
Final Purification: Recrystallize the residue from a minimal amount of Ethanol/Water (9:1) or Isopropanol to obtain the pure 5-nitro isomer (MP ~82°C).
Scenario B: "The spots are overlapping on TLC."
If Flash Chromatography is required, standard Hexane/Ethyl Acetate systems often fail to resolve these isomers efficiently.[1]
Protocol 2: Optimized Chromatography
Stationary Phase: Silica Gel (230-400 mesh).
Solvent System: Toluene : Ethyl Acetate (95 : 5).
Why? Aromatic solvents like Toluene often provide better pi-pi interaction selectivity between nitro-aromatic isomers than aliphatic hexanes.
Loading: Dry load on silica (dissolve in DCM, add silica, evaporate) to prevent band broadening.[1][2]
Scenario C: "I need to synthesize the 5-nitro isomer exclusively."
If separation is too difficult, switch the synthetic route to avoid the 2-nitro isomer entirely.[1]
Protocol 3: Alternative Synthesis (The "Acid Route")
Instead of nitrating the ester, nitrate the acid (Veratric acid) or use a blocking group strategy, though direct nitration of the acid often yields the same ratio.[1]
Recommended: Start with Methyl 3-hydroxy-4-methoxybenzoate .[2][6]
Result: High regioselectivity for the 5-position.[2]
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying your crude reaction mixture.
Figure 1: Purification Decision Tree. Note that the target product remains in the solution (Mother Liquor) during the primary recrystallization step.[1]
References
Thermo Scientific Chemicals. Methyl 4,5-dimethoxy-2-nitrobenzoate, 97% Product Specification. (Confirms MP of impurity as 139-148°C).
National Institutes of Health (NIH) - PubChem. Methyl 3,4-dimethoxy-5-nitrobenzoate Data. (Structure and Isomer Information).
BenchChem Technical Support. Synthesis of Nitrobenzoate Derivatives and Troubleshooting. (General nitration troubleshooting).
Google Patents. Process for the preparation of Gefitinib (WO2010076810A2). (Describes the formation of the 2-nitro impurity/intermediate during veratrate nitration).
Technical Support Center: Troubleshooting Impurities in Methyl 3,4-Dimethoxy-5-Nitrobenzoate
Welcome to the technical support center for methyl 3,4-dimethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for methyl 3,4-dimethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve the highest possible purity for your compound.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during your work with methyl 3,4-dimethoxy-5-nitrobenzoate, offering explanations and actionable solutions.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A depressed and broad melting point range is a classic indicator of impurities.[1][2] For methyl 3,4-dimethoxy-5-nitrobenzoate, the expected melting point is around 97-99 °C. Significant deviations suggest the presence of one or more of the following:
Unreacted Starting Material: Incomplete nitration can leave residual methyl 3,4-dimethoxybenzoate.
Isomeric Byproducts: While the 5-nitro isomer is the major product due to the directing effects of the methoxy groups, small amounts of other isomers, such as methyl 3,4-dimethoxy-2-nitrobenzoate or methyl 3,4-dimethoxy-6-nitrobenzoate, can form.
Dinitrated Products: Under harsh reaction conditions (e.g., elevated temperatures or prolonged reaction times), dinitration can occur, leading to products like methyl 3,4-dimethoxy-2,5-dinitrobenzoate.[3][4]
Hydrolysis Product: The ester can be hydrolyzed to 3,4-dimethoxy-5-nitrobenzoic acid, especially if the work-up involves strongly basic conditions or prolonged exposure to water.[5][6]
Residual Solvents: Inadequate drying will leave residual solvents from the reaction or purification steps (e.g., methanol, ethanol, ethyl acetate).
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
An ¹H NMR spectrum is a powerful tool for identifying impurities. Here's a guide to interpreting unexpected signals:
Observed Impurity Signal(s)
Potential Impurity
Rationale
Signals corresponding to methyl 3,4-dimethoxybenzoate (check a reference spectrum)
Unreacted Starting Material
Incomplete reaction.
Additional aromatic signals, possibly with different splitting patterns.
Isomeric Byproducts
The electronic environment of the aromatic protons will differ in isomeric products.
A broad singlet, often downfield.
3,4-dimethoxy-5-nitrobenzoic acid
The carboxylic acid proton is typically a broad singlet that can appear anywhere from 10-13 ppm.
Residual solvent peaks (e.g., ~3.49 ppm for methanol, ~1.26 and ~3.65 ppm for ethanol).
Residual Solvents
Common solvents used in the reaction and purification.
To confirm the identity of these impurities, consider the following:
Spiking: Add a small amount of the suspected impurity to your NMR sample and see if the peak intensity increases.
2D NMR: Techniques like COSY and HMQC can help in assigning the proton and carbon signals of the impurities.
LC-MS or GC-MS: These techniques can separate the components of your mixture and provide their mass-to-charge ratios, aiding in identification.[7][8][9]
Q3: I'm seeing a persistent yellow color in my product, even after recrystallization. What's causing this?
A yellow tint in nitro-aromatic compounds is common. However, a persistent, intense yellow color can indicate the presence of impurities such as:
Nitrophenolic compounds: These can arise from the degradation of the starting material or product, particularly if the reaction temperature was too high.[4]
Polynitrated species: Dinitro or trinitro compounds are often more intensely colored than their mononitrated counterparts.
If recrystallization is ineffective, column chromatography is the recommended next step for removing these colored impurities.
Section 2: Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques for methyl 3,4-dimethoxy-5-nitrobenzoate.
Protocol 1: Recrystallization
Recrystallization is often the first line of defense against impurities.
Step-by-Step Methodology:
Solvent Selection: Ethanol or methanol are commonly used for the recrystallization of methyl 3,4-dimethoxy-5-nitrobenzoate.[10][11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[11] Using too much solvent will result in a poor yield.[11]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography
For challenging separations, column chromatography is a highly effective technique.[12][13][14]
Step-by-Step Methodology:
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[12]
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[12]
TLC Analysis: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4.[12]
Column Packing:
Prepare a slurry of silica gel in the non-polar solvent.
Pour the slurry into the column, ensuring even packing without air bubbles.[13]
Add a layer of sand on top of the silica to prevent disturbance.[12]
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent.
Carefully add the sample to the top of the column.
Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel.[12]
Elution and Fraction Collection:
Begin adding the eluent to the top of the column.
Collect the eluting solvent in a series of labeled fractions.[14]
Analysis and Pooling:
Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions.
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified methyl 3,4-dimethoxy-5-nitrobenzoate.[13]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with the nitration of methyl 3,4-dimethoxybenzoate?
The nitration reaction is highly exothermic and involves corrosive acids.[15] Always:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Perform the reaction in an ice bath to control the temperature and prevent runaway reactions and the formation of byproducts.[15][16]
Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) slowly and with constant stirring.[16]
Q2: What is the role of sulfuric acid in the nitration reaction?
Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[17]
Q3: Can I use a different ester of 3,4-dimethoxybenzoic acid for the nitration?
Yes, other esters (e.g., ethyl, propyl) can be used. However, the reaction conditions and the physical properties of the final product (like melting point and solubility) will differ. The purification strategy may also need to be adjusted.
Q4: How can I confirm the final purity of my methyl 3,4-dimethoxy-5-nitrobenzoate?
A combination of analytical techniques is recommended for a comprehensive purity assessment:[7]
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[2]
¹H and ¹³C NMR Spectroscopy: These will confirm the structure and identify any proton- or carbon-containing impurities.
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.[7][18][19]
Elemental Analysis: This technique determines the elemental composition (C, H, N) of your sample, which should match the theoretical values for the pure compound.
Section 4: Visualizing the Workflow
Purification Workflow
Caption: A typical workflow for the purification of methyl 3,4-dimethoxy-5-nitrobenzoate.
Key Chemical Structures
Caption: Structures of the target compound and common impurities.
References
BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
CDC Stacks. (n.d.). Supporting Information.
Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
The Royal Society of Chemistry. (n.d.). Supporting Information.
EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. Minnesota State University Moorhead.
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
ResearchGate. (2025, August 7). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives.
ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry.
Slideshare. (n.d.). Forensic analysis and detection of aromatic nitro compounds.
Technical Support Center: Troubleshooting Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate
Executive Summary & Core Diagnostic The "Silent" Failure Mode: Regioisomer Misidentification The most common cause of failure in synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate is not a lack of reactivity, but regiosel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Diagnostic
The "Silent" Failure Mode: Regioisomer Misidentification
The most common cause of failure in synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate is not a lack of reactivity, but regioselectivity error .
If you attempted to synthesize this target via direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) , you have likely synthesized the 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate), not the 5-nitro target.
Why? The 3-methoxy group is a strong para-director, directing the nitro group to position 6. The 4-methoxy group directs to position 5, but the synergistic activation and steric factors often favor the 6-position or yield a difficult-to-separate mixture.
The Solution: The 5-nitro isomer is best accessed via nitration of methyl vanillate (4-hydroxy-3-methoxybenzoate) followed by methylation. The free phenol directs ortho (position 5), overriding other effects.
Diagnostic Workflow
Use the following decision tree to identify your specific failure point.
Caption: Diagnostic logic flow for identifying regioselectivity errors versus reaction condition failures.
Technical FAQs & Troubleshooting Guides
Issue 1: I nitrated methyl veratrate, but the NMR looks wrong.
Q: Why did direct nitration yield the wrong isomer?A: In methyl 3,4-dimethoxybenzoate, the C3-methoxy group strongly activates the C6 position (para direction). While the C4-methoxy group activates the C5 position (ortho), the combined electronic and steric environment often favors substitution at C6 (yielding methyl 6-nitroveratrate).
Verification (1H NMR Criteria):
Compare your product's aromatic signals to these standards:
Feature
Target: 5-Nitro Isomer
Wrong Product: 6-Nitro Isomer
Structure
Methyl 3,4-dimethoxy-5-nitrobenzoate
Methyl 4,5-dimethoxy-2-nitrobenzoate
Proton Positions
H2 and H6
H3 and H6
Relationship
Meta to each other
Para to each other
Coupling (J)
Doublets (d, Hz)
Singlets (s)
Chemical Shift
Distinct shifts due to asymmetry
Often appear as sharp singlets
Corrective Action: Abandon the direct nitration of the dimethoxy ester. Adopt the Vanillate Route (see Section 4).
Issue 2: Low yield during the nitration of Methyl Vanillate.
Q: I am using the vanillate route, but my yield is low or I see "tar".A: The phenol group in methyl vanillate is highly activating, making the ring susceptible to over-nitration (dinitro species) and oxidation.
Troubleshooting Steps:
Temperature Control: The reaction is exothermic. Maintain the internal temperature strictly between 0°C and 10°C . Do not allow it to rise above 20°C.
Acid Strength: Avoid fuming nitric acid if possible. Use 65-70%
in glacial acetic acid. The acetic acid acts as a solvent to moderate the reaction rate.
Quenching: Quench immediately into ice water to precipitate the product and stop oxidation.
Issue 3: Methylation Step Fails or is Incomplete.
Q: The nitration worked (I have methyl 5-nitrovanillate), but methylation to the final product is stalling.A: The nitro group at the ortho position to the phenol creates a strong intramolecular hydrogen bond (between the phenolic H and the nitro O), making the proton less acidic and the oxygen less nucleophilic than expected. It also creates steric hindrance.
Protocol Adjustment:
Base: Use Potassium Carbonate (
) (anhydrous). It is generally superior to weak bases for this hindered substrate.
Solvent: Use Acetone or DMF . Acetone is easier to remove, but DMF allows for higher temperatures (
) if the reaction is sluggish.
Methylating Agent:Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) . MeI is preferred for ease of handling, but DMS is more reactive if the reaction stalls.
Validated Protocol: The Vanillate Route
This protocol ensures regioselectivity for the 5-nitro position.
effect of temperature on the nitration of methyl 3,4-dimethoxybenzoate
Technical Support Center: Nitration of Methyl 3,4-Dimethoxybenzoate Ticket ID: #NIT-VER-001 Subject: Thermal Control & Optimization for Nitration of Methyl Veratrate Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nitration of Methyl 3,4-Dimethoxybenzoate
Ticket ID: #NIT-VER-001
Subject: Thermal Control & Optimization for Nitration of Methyl Veratrate
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is a delicate balance between the activating power of the methoxy groups and the deactivating, meta-directing influence of the ester. Unlike simple methyl benzoate, this substrate is electron-rich. Temperature is the single most critical variable governing yield and purity.
Critical Hazard: Runaway exotherm leading to dinitration or oxidative tar formation.
Optimal Window:
.
Part 1: The Thermal Landscape (Mechanism & Kinetics)
The reaction is an Electrophilic Aromatic Substitution (
).[1][2][3] The presence of two methoxy groups () significantly lowers the activation energy compared to unsubstituted benzoates.
Low Temperature (<
): Reaction kinetics are sluggish. In acetic acid solvents, freezing may occur, causing localized "hot spots" upon thawing, leading to impurities.
Optimal Temperature (
): The "Goldilocks" zone. The rate of mono-nitration at the C6 position is fast enough to proceed but slow enough to avoid double-nitration.
High Temperature (>
):
Loss of Regioselectivity: Activation of the C2 and C5 positions increases.
Dinitration: Formation of methyl 2,6-dinitro-3,4-dimethoxybenzoate.
Hydrolysis: Acid-catalyzed cleavage of the methyl ester to the free acid.
Oxidative Degradation: Nitric acid acts as an oxidant, attacking the electron-rich ring to form quinones or tar (indicated by dark red/brown fumes).
Pathway Visualization
Figure 1: Reaction pathways governed by thermal conditions.[4] Green path indicates the target workflow.
Part 2: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned dark red/brown and emitted fumes. What happened?
Diagnosis: Thermal Runaway / Oxidation.
Cause: The temperature exceeded
. The methoxy groups make the ring susceptible to oxidation by concentrated . The red fumes are nitrogen oxides (), a byproduct of this oxidation.
Solution:
Immediate: Quench the reaction by pouring onto excess crushed ice.
Prevention: Improving cooling capacity. Use a jacketed reactor or a dry ice/acetone bath for addition. Ensure the addition rate of
is slow enough to match your cooling power.
Q2: I have low yield, and the product is an oil that won't crystallize.
Diagnosis: Isomer mixture or Ester Hydrolysis.
Cause:
Isomer Mixture: Nitration at
may produce the 2-nitro or 5-nitro isomers, which lower the melting point of the mixture (eutectic depression).
Hydrolysis: If the acid mixture was not anhydrous or got too hot, the ester hydrolyzed to the carboxylic acid.
Solution:
Check TLC/HPLC. If a polar spot (acid) is present, re-esterify with MeOH/
.
Recrystallize from Methanol.[1][5] The 6-nitro isomer crystallizes well, while impurities often stay in the mother liquor.
Q3: Why do you recommend Acetic Acid over Sulfuric Acid for this specific substrate?
Expert Insight: While
is standard for methyl benzoate, the dimethoxy variant is much more reactive.
Sulfuric Acid: Very strong protonation power. Can lead to harsh exotherms and dinitration.
Acetic Acid: Acts as a solvent and moderator. It allows for better heat dissipation and milder nitration conditions, favoring mono-substitution.
Part 3: Standardized Protocol (High-Selectivity Method)
Method: Nitric Acid in Acetic Acid (Preferred for Activated Esters)
Scale: 10 mmol basis
Reagent
Amount
Role
Methyl 3,4-dimethoxybenzoate
1.96 g
Substrate
Glacial Acetic Acid
10 mL
Solvent/Moderator
Conc. Nitric Acid (70%)
1.0 mL (~15 mmol)
Electrophile Source
Conc. Sulfuric Acid
0.5 mL
Catalyst (Optional)*
*Note: For highly activated batches, H2SO4 can be omitted, but yield may drop.
Step-by-Step Workflow:
Dissolution: In a 50 mL round-bottom flask, dissolve the substrate in Glacial Acetic Acid.
Cooling: Place the flask in an ice-water bath. Cool internal temperature to
.
Preparation of Nitrating Mix: In a separate vial, mix the Nitric Acid and Sulfuric Acid (if using). Cool this mixture to
.
Controlled Addition: Add the acid mixture dropwise to the substrate solution.
Critical Control Point: Do not allow internal temp to rise above
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:3). Product is less polar than starting material.
Quench: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
Isolation: The product (Methyl 6-nitro-3,4-dimethoxybenzoate) should precipitate as a yellow solid. Filter and wash with cold water.[7]
Purification: Recrystallize from minimal hot methanol.
Expected MP:
.
Part 4: Process Safety & Exotherm Management
Hazard: The nitration of electron-rich aromatics is autocatalytic in terms of heat. As the reaction warms, the rate increases, generating more heat (Arrhenius behavior).
Safety Checklist:
Cooling Failure: If the cooling bath fails, stop acid addition immediately. Do not attempt to "catch up" by adding acid faster later.
Quench Protocol: Always have a beaker of ice water ready (3x reaction volume) for emergency quenching.
Ventilation:
fumes are toxic.[8] Perform strictly in a fume hood.
References
Reaction Mechanism & Kinetics
Ingold, C. K. "Structure and Mechanism in Organic Chemistry." Cornell University Press.
Journal of the Chemical Society, Perkin Transactions 2. "Nitration of Activated Aromatics."
Synthesis Protocols
Organic Syntheses, Coll.[5] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). (General Nitration of Benzoates).[1] [Link]
Technical Support Center: Selective Nitration Protocols
Senior Application Scientist Desk Status: Online Ticket ID: NIT-SEL-001 Mission Statement Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" mixed acid nitration ( ) has failed y...
Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" mixed acid nitration (
) has failed you—resulting in tarred mixtures, over-nitration, or the wrong regioisomer.
This guide is not a textbook review; it is a troubleshooting manual designed to fix specific selectivity issues using mechanistic control.
Module 1: Regioselectivity Troubleshooting (The "Where" Problem)
User Issue: "I need the ortho-isomer, but mixed acid gives me the para-isomer (or a mess)."
Root Cause:
Standard nitration relies on the free nitronium ion (
), a "hard" electrophile that attacks the most electron-rich position (usually para due to sterics). To get ortho-selectivity, you must change the mechanism from pure electrophilic attack to a coordination-assisted delivery .
The Solution: Acetyl Nitrate (
)
Acetyl nitrate is generated in situ from acetic anhydride and nitric acid.[1] It acts via a "coordination-insertion" mechanism where the reagent complexes with the substrate's heteroatom (e.g., the oxygen of an ether or amide), delivering the nitro group to the nearest position (ortho).
Experimental Protocol: In Situ Acetyl Nitrate Nitration
Warning: Acetyl nitrate is explosive if isolated or heated. Never exceed 20°C.
Step-by-Step:
Setup: Use a 3-neck flask with a thermometer (internal probe) and a pressure-equalizing addition funnel. Purge with
.
Solvent: Charge the flask with acetic anhydride (
, 5.0 equiv relative to substrate). Cool to 0°C .[2]
Generation: Add fuming
(1.1 equiv) dropwise.
Self-Validating Check: Monitor temperature strictly. If T rises >5°C during addition, pause. A rapid spike indicates runaway decomposition.
Substrate Addition: Add your aromatic substrate (dissolved in minimal
or DCM) slowly at 0°C.
Quench: Pour the mixture onto crushed ice/sodium bicarbonate slurry. Do not distill the reaction mixture before quenching.
Mechanistic Visualization:
The following diagram illustrates the decision logic and the coordination mechanism.
Caption: Decision matrix for selecting the appropriate nitrating agent based on substrate sensitivity and desired regiochemistry.
Module 2: Chemoselectivity (The "Fragile Substrate" Problem)
User Issue: "My molecule has an aldehyde/sulfide/protecting group that falls apart in sulfuric acid."
Root Cause:
Water and strong Brønsted acids (
) hydrolyze protecting groups (acetals, silyl ethers) and oxidize sensitive moieties (aldehydes to acids, sulfides to sulfoxides).
The Solution: Nitronium Tetrafluoroborate (
)
This is a solid salt of the nitronium ion. It allows nitration in non-acidic, anhydrous organic solvents (DCM, Sulfolane, Acetonitrile). It is "clean" nitration—proton out, nitro in, with no water generated.
Experimental Protocol: Anhydrous Nitration with
Note:
is extremely hygroscopic. Handle in a glovebox or under positive pressure.
Preparation: Dry your solvent (DCM or Sulfolane) over molecular sieves (3Å).
Reagent Check: Inspect the
.
Self-Validating Check: The solid must be white/colorless. If it is yellow or fuming when the bottle is opened, it has hydrolyzed to
and . Discard immediately.
Reaction: Suspend
(1.1 equiv) in the solvent at -40°C (dry ice/acetonitrile bath).
Addition: Add the substrate slowly.
Workup: Quench with solid sodium bicarbonate (
) before adding water. This neutralizes the byproduct immediately, preventing acid hydrolysis during workup.
Data Comparison: Substrate Tolerance
Reagent System
Acid Strength ()
Water Present?
Compatible Groups
Incompatible Groups
Mixed Acid
< -12 (Very Strong)
Yes
Alkyl, Halogens, Nitro
Acetals, Silyl ethers, Aldehydes
Acetyl Nitrate
~ -5 (Medium)
No (initially)
Esters, Amides
Alcohols (acetylates them)
Neutral (in DCM)
No
Aldehydes, Acetals, Sulfides
Basic amines (forms salts)
Module 3: The "Green" & Selective Solution (Phenols)
User Issue: "Nitrating phenol gives me tar (oxidation) or a mixture of isomers."
The Solution: Bismuth Nitrate on Montmorillonite (Claycop)
Phenols are too electron-rich for standard nitration; they oxidize easily. Bismuth(III) nitrate pentahydrate (
) supported on Montmorillonite K-10 clay acts as a mild, solid-phase nitrating agent. It releases gently and often favors ortho-nitration via surface coordination.
Experimental Protocol: Solid-Supported Nitration
Support Preparation: Adsorb
onto Montmorillonite K-10 (1:1 by weight) by grinding them together in a mortar or mixing in acetone and evaporating.
Reaction: Suspend the solid reagent (containing 1.1 equiv of nitrate) in THF or DCM.
Addition: Add the phenol. Stir at room temperature.
Workup:Filter the reaction mixture. The solid clay retains the bismuth byproducts. Evaporate the filtrate to get the product.
Green Advantage:[3][4] No acidic aqueous waste stream.
FAQ: Rapid Troubleshooting
Q: Why is my yield low with Acetyl Nitrate?A: You likely have water in your acetic anhydride. The reaction
competes with acetyl nitrate formation. Distill your over phosphorous pentoxide () before use.
Q: Can I scale up the Acetyl Nitrate reaction?A:Proceed with extreme caution. Batch scale-up >10g is hazardous due to exotherm potential. For larger scales, use Continuous Flow Chemistry to generate the reagent in a micro-reactor, consuming it immediately to prevent accumulation of the explosive intermediate [1].
Q: My
reaction turned black immediately.A: Your substrate likely polymerized. is a single-electron oxidant as well as an electrophile. If your ring is very electron-rich (e.g., thiophene, pyrrole), lower the temperature to -78°C or switch to a milder agent like N-Nitrosuccinimide .
References
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
Source: ORBi (University of Liège).
Context: Safety protocols for scaling acetyl nitrate and mechanism of formation.
URL:[Link]
Nitration of Ortho-Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on Solid Phase Montmorillonite.
Source: International Journal of New Chemistry, 2015.[5]
Context: Protocol for solid-supported nitration of sensitive phenols.
URL:[Link]
Nitrations with Acetyl Nitrate.[1][6][7] I. The Nature of the Nitrating Agent.
Source: Journal of the American Chemical Society (Bordwell & Garbisch).[6]
Context: Mechanistic foundation of acetyl nitrate and protonated acetic anhydride species.[1][8][9]
URL:[Link]
Nitronium Tetrafluoroborate - Preparation and Reactions.
Source: Organic Syntheses / Thieme (via ScienceMadness/ResearchGate snippets).
Context: Handling of nitronium salts and anhydrous conditions.[10][11]
URL:[Link]
work-up procedure for methyl 3,4-dimethoxy-5-nitrobenzoate synthesis
The following technical support guide details the work-up and isolation procedure for methyl 3,4-dimethoxy-5-nitrobenzoate . Note on Regiochemistry: This guide assumes you have utilized a synthetic route specifically des...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide details the work-up and isolation procedure for methyl 3,4-dimethoxy-5-nitrobenzoate .
Note on Regiochemistry: This guide assumes you have utilized a synthetic route specifically designed to target the 5-nitro isomer (e.g., nitration of 3-hydroxy-4-methoxybenzoate followed by methylation, or controlled nitration of methyl veratrate).[1] Be aware that direct nitration of methyl veratrate often favors the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate).[1] The troubleshooting section below provides critical data to distinguish these isomers.
Case ID: NIT-5-VER-001
Topic: Work-up, Isolation, and Purification Protocols
Applicable Compounds: Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3); related methyl nitroveratrate isomers.[1]
Part 1: Standard Operating Procedure (SOP)
The "Gold Standard" Isolation Protocol
This workflow is designed to maximize yield while effectively removing acidic by-products and preventing hydrolysis of the ester function.
Phase A: Quenching & Precipitation[1]
Objective: Halt the reaction exotherm and precipitate the crude nitro-ester.
Preparation: Prepare a slurry of crushed ice and water (approx. 5x reaction volume) in a beaker.
Quenching: Pour the reaction mixture (typically in AcOH/HNO3) slowly onto the stirring ice slurry.
Tech Note: Do not pour water into the acid; always pour acid into water/ice to manage the exotherm.
Equilibration: Stir the resulting suspension for 15–20 minutes. This allows the product to fully precipitate and ensures any trapped acetyl nitrate decomposes.
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.
If the product is an oil: See Troubleshooting Scenario A.
Water Wash: Wash the filter cake with cold water (
cake volume).
Bicarbonate Wash: Wash with 5% aqueous
solution until the filtrate is pH neutral (pH ~7).
Caution: This will generate
gas.[1] Add slowly to avoid disrupting the filter cake.
Final Rinse: Wash again with cold water to remove salts.[1]
Phase C: Purification (Recrystallization)
Objective: Remove regioisomers (e.g., 6-nitro isomer) and starting material.
Solvent System: Methanol (MeOH) or Ethanol (EtOH).[1]
Procedure:
Dissolve crude solid in minimum boiling methanol.
Allow to cool slowly to room temperature, then chill in an ice bath (
).
Filter crystals and wash with ice-cold methanol.
Part 2: Troubleshooting Dashboard
Scenario A: "My product oiled out instead of precipitating."
Diagnosis: This is common if the reaction temperature was too high (impurities lower the melting point) or if residual acetic acid is acting as a solvent.
Corrective Actions:
The "Scratch" Technique: Use a glass rod to scratch the side of the beaker at the oil/water interface. This creates nucleation sites.[1]
Seeding: If you have a pure crystal from a previous batch, add a "seed" crystal to the oil.[1]
Decantation: Decant the aqueous supernatant.[1] Dissolve the oil in a minimal amount of Dichloromethane (DCM) . Wash this organic layer with water and brine in a separatory funnel, dry over
, and evaporate.[1] The residue often solidifies upon removal of the solvent.
Scenario B: "I suspect I have the wrong isomer (6-nitro vs. 5-nitro)."
Diagnosis: Direct nitration of methyl veratrate is regioselective for the 6-position (ortho to the ester) due to the para-directing effect of the 3-methoxy group. The 5-nitro isomer is often the minor product or requires specific routes.
Scenario C: "Low Yield / Product Dissolved in Filtrate."
Diagnosis: The product has some solubility in aqueous acetic acid, or ester hydrolysis occurred.[1]
Corrective Actions:
Salting Out: Add solid NaCl to the mother liquor to saturation.[1] This decreases the solubility of organics (Salting-out effect).
Extraction: Extract the aqueous filtrate with Ethyl Acetate (
). Combine with the solid crop if purity allows, or process separately.
Part 3: FAQ (Deep Dive)
Q1: Why do we use Methanol for recrystallization?A: Methyl nitrobenzoates exhibit a steep solubility curve in methanol—highly soluble at boiling point (
) but sparingly soluble at .[1] This maximizes recovery.[1] Additionally, using the alcohol corresponding to the ester (Methyl ester Methanol) prevents transesterification . If you recrystallize a methyl ester in ethanol with heat/acid traces, you risk converting it to the ethyl ester.
Q2: Can I use strong base (NaOH) to wash the product?A:No. Nitro-aromatic esters are susceptible to hydrolysis (saponification). Using NaOH, especially if the product is still warm or dissolved in organic solvent, can hydrolyze the methyl ester back to the carboxylic acid (3,4-dimethoxy-5-nitrobenzoic acid), which will then dissolve in the aqueous basic layer and be lost during separation. Always use mild bases like
Q3: How does the nitration mechanism influence the impurities?A: The methoxy groups are strong activators.
The 3-OMe activates positions 2, 4(blocked), and 6.[1]
The 4-OMe activates positions 3(blocked) and 5.
The Ester at position 1 deactivates the ring but directs meta (to 3 and 5).
Conflict: Position 6 is activated by 3-OMe (para) but sterically hindered by the ester. Position 5 is activated by 4-OMe (ortho) and favored by the ester (meta).
Outcome: While 5 looks favorable, the para-directing power of methoxy often dominates, making the 6-isomer (also known as the 2-nitro isomer relative to the carboxyl) a significant competitor [2].
Part 4: Process Visualization
Workflow Diagram: Isolation & Purification
Caption: Step-by-step decision matrix for the isolation of methyl nitroveratrate derivatives.
Logic Tree: Isomer Identification
Caption: Rapid diagnostic flow to distinguish the target 5-nitro isomer from the common 6-nitro impurity.
MDPI. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[1] (Discusses nitration pathways of methoxy-benzoates). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nitro-Aromatic Process ChemistrySubject: Scale-Up Challenges for Methyl 3,4-dimethoxy-5-nitrobenzoate
Ticket ID: SC-NITRO-5529
Responder: Dr. Aris Thorne, Senior Application Scientist
Overview
Scaling up the production of Methyl 3,4-dimethoxy-5-nitrobenzoate presents a classic dichotomy in process chemistry: the battle between thermodynamic safety (managing the nitration exotherm) and kinetic selectivity (avoiding the unwanted 6-nitro isomer).
While many researchers attempt the direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate), this route is notoriously plagued by regioselectivity issues, often yielding a 60:40 mixture of the 6-nitro and 5-nitro isomers that is difficult to separate.
This guide addresses the three critical bottlenecks: Regiocontrol (Isomer Purity) , Thermal Runaway Prevention , and Isolation Strategy .
Part 1: The Regioselectivity Challenge (Isomer Purity)
Q: I am directly nitrating methyl 3,4-dimethoxybenzoate, but I am getting ~40% of the 6-nitro isomer. How can I shift selectivity to the 5-nitro target?
A: You are fighting the natural directing effects of the aromatic ring. In methyl 3,4-dimethoxybenzoate, the 3-methoxy group strongly directs electrophilic attack to the 6-position (para to itself), while the 4-methoxy group directs to the 5-position . Sterically and electronically, the 6-position is often favored or competitive, leading to the difficult-to-separate mixture you are observing.
The Solution: The "Vanillate Route" Strategy
For scale-up, we strongly recommend abandoning direct nitration of the dimethoxy substrate. Instead, utilize a hydroxyl-directing strategy followed by methylation.
Start with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).
Nitrate: The free phenol (-OH) at position 4 is a more powerful activating group than the methoxy. It strongly directs the nitro group to the ortho position (C5) . This yields Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate with >95% regioselectivity.
Methylate: Perform an O-methylation (e.g., Dimethyl sulfate/K2CO3 or MeI) to convert the 4-OH to 4-OMe.
Why this works: You utilize the superior directing power of the phenol to "lock in" the 5-nitro position before converting it to the target methoxy group.
Workflow Comparison Diagram
Caption: Comparison of direct nitration (Route A) vs. the recommended Vanillate Route (Route B) for isomer control.
Part 2: Thermal Safety (The Nitration Exotherm)
Q: During the addition of HNO3, we see a delayed exotherm followed by a sharp temperature spike. How do we control this on a 100g+ scale?
A: The "delayed exotherm" is a signature of accumulation . At low temperatures (e.g., <0°C), the reaction rate may be too slow to consume the nitric acid as fast as it is added. The unreacted acid accumulates, and once the threshold temperature is reached, it reacts all at once—a classic thermal runaway scenario.
Protocol for Safe Scale-Up:
Target Temperature: Maintain reaction at 10–15°C , not 0°C. While counter-intuitive, a slightly higher temperature ensures the reaction consumes the reagent immediately upon addition (feed-limited regime), preventing accumulation.
Dosing Control: Use a Dosimat or peristaltic pump interlocked with the reactor temperature probe.
Rule: If T > 18°C, pump STOPS automatically.
Quench Safety: The quench into water is arguably more exothermic than the reaction itself due to the heat of dilution of H2SO4. Always reverse-quench (pour reaction stream into ice water), never water into acid.
Safety Control Loop Diagram
Caption: Active safety control loop preventing accumulation of unreacted nitrating agent.
Part 3: Isolation & Purification (Troubleshooting)
Q: Upon quenching into ice water, the product separates as a sticky gum/oil instead of a filterable solid. How do I fix this?
A: This "oiling out" phenomenon occurs when the product precipitates at a temperature above its metastable limit or when impurities (like the 6-nitro isomer) depress the melting point.
Troubleshooting Matrix:
Symptom
Probable Cause
Corrective Action
Sticky Gum / Oil
Quench temperature > 20°C (Product MP depression).
Seed at the Cloud Point: Cool the aqueous quench to 10°C before adding the reaction mass. Add seed crystals of pure product during the addition.
Yellow/Orange Color
Oxidation by-products (Quinones).
Wash the crude wet cake with cold 5% NaHCO3 followed by a bisulfite wash to reduce oxidized impurities.
The dinitro species (over-nitration) is more soluble. Ensure you did not use >1.1 eq of HNO3.
Purification Protocol (Recrystallization):
If you must purify the mixture from direct nitration:
Solvent: Methanol (MeOH) is superior to Ethanol for this specific separation.
Technique: Dissolve crude in boiling MeOH (5 mL/g). Cool slowly to room temperature.
Fractionation: The 6-nitro isomer (the impurity in the Vanillate route, or major product in direct route) is generally more soluble in MeOH. The 5-nitro isomer crystallizes out first.
Filtration: Filter at 10°C. Do not chill to -20°C, or the impurities will co-precipitate.
References
Nitration Regioselectivity & Mechanism
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on aromatic substitution directing effects).[2]
Synthesis of Gefitinib Intermediates (Validating the Vanillate Route)
Wang, Z., et al. (2010). "A Novel Synthesis of Gefitinib Starting from Methyl 3-hydroxy-4-methoxybenzoate." Chemical Papers, 65(1).
Note: This paper validates the strategy of nitrating the phenol precursor to achieve the 5-nitro position specificity.
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
General Nitration Protocols
Organic Syntheses, Coll.[3] Vol. 1, p. 372 (1941); Vol. 3, p. 65 (1923). Methyl m-nitrobenzoate.[3][4] (Provides baseline safety for benzoate nitrations).
stability issues of methyl 3,4-dimethoxy-5-nitrobenzoate during synthesis
Technical Support Center: Stability & Synthesis Optimization of Methyl 3,4-dimethoxy-5-nitrobenzoate Executive Summary & Critical Process Parameters Methyl 3,4-dimethoxy-5-nitrobenzoate is a pivotal intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Synthesis Optimization of Methyl 3,4-dimethoxy-5-nitrobenzoate
Executive Summary & Critical Process Parameters
Methyl 3,4-dimethoxy-5-nitrobenzoate is a pivotal intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone, Entacapone). Its synthesis and handling present a unique triad of stability challenges: Regiochemical Instability (isomer formation), Hydrolytic Susceptibility (ester cleavage), and Thermal/Oxidative Sensitivity (over-nitration).
This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating checks for researchers.
Critical Process Parameters (CPPs):
Nitration Temperature:
(Strict control required to prevent dinitration).
Acidity (pH): Maintain pH < 2 during workup to prevent ester hydrolysis; avoid strong bases.
Isomer Control: Direct nitration of methyl veratrate yields a mixture; the vanillate route is preferred for 5-nitro specificity.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Regioselectivity (The "Creation" Phase)
Q1: I am nitrating methyl 3,4-dimethoxybenzoate (methyl veratrate) directly, but my HPLC shows a split peak and low yield of the 5-nitro isomer. What is happening?
Root Cause Analysis:
Direct nitration of methyl veratrate suffers from competing directing effects.
The Conflict: The 1-ester group directs meta (to positions 3 and 5). The 3-methoxy group directs ortho/para (to positions 2 and 6). The 4-methoxy group directs ortho (to position 5).
The Result: While the 5-position is activated by the 4-OMe and directed by the ester, the 6-position is strongly activated by the 3-OMe (para attack). This often leads to a mixture of the 5-nitro (desired) and 6-nitro (impurity) isomers.
Corrective Action:
Switch Routes (Recommended): Adopt the "Vanillate Route" for absolute regiocontrol.
Step 1: Nitrate Methyl Vanillate (Methyl 3-methoxy-4-hydroxybenzoate). The free phenol (OH) is a stronger director than OMe and directs exclusively ortho to itself (position 5).
Step 2: Methylate the resulting Methyl 3-methoxy-4-hydroxy-5-nitrobenzoate using MeI/K2CO3 or DMS.
Optimization (If sticking to direct nitration):
Use Acetic Anhydride/HNO3 instead of H2SO4/HNO3 to modulate the electrophilicity of the nitronium ion (
).
Run at
. Lower temperatures generally favor the kinetically controlled product (often the less sterically hindered 5-isomer).
Q2: During the nitration workup, my product turns into a gummy oil that solidifies poorly. NMR suggests the loss of the methyl ester signal.
Root Cause Analysis:
This indicates Acid-Catalyzed Hydrolysis .
Mechanism: The introduction of the electron-withdrawing nitro group (
) significantly destabilizes the ester bond. It makes the carbonyl carbon more electrophilic, increasing its susceptibility to attack by water, even in acidic media, if the temperature rises during the quench.
Exotherm Risk: Pouring the acid mixture into water generates massive heat. If the local temperature exceeds
, the methyl ester hydrolyzes to the carboxylic acid (3,4-dimethoxy-5-nitrobenzoic acid), which is often an oil or sticky solid in crude form.
Corrective Action:
The "Reverse Quench": Never pour water into the reaction. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.
Temperature Limit: Ensure the quench slurry never exceeds
.
Category B: Purification & Stability (The "Preservation" Phase)
Q3: I see a "red flash" or deep coloration when washing the organic layer with Sodium Hydroxide (NaOH). Is this normal?
Root Cause Analysis:STOP IMMEDIATELY. This is a sign of degradation via the Meisenheimer Complex or Saponification .
Saponification: Methyl esters are rapidly hydrolyzed by strong bases (NaOH, KOH). The nitro group accelerates this rate by withdrawing electron density from the ring.
Meisenheimer Complex: The electron-deficient aromatic ring (activated by
) can be attacked by the hydroxide ion () directly on the ring carbon, forming a colored intermediate (Meisenheimer complex), leading to decomposition.
Corrective Action:
Protocol Change: Replace NaOH/KOH washes with Saturated Sodium Bicarbonate (
) or mild brine washes.
pH Target: Keep workup pH neutral (6-7). Do not exceed pH 8.
Q4: My purified crystals are turning yellow/brown after weeks of storage.
Root Cause Analysis:
Photochemical Instability: Nitro-aromatics are prone to photoreduction or radical decomposition under UV/visible light.
Trace Acid Contamination: Residual sulfuric acid trapped in the crystal lattice can catalyze slow decomposition/demethylation over time.
Corrective Action:
Recrystallization: Ensure thorough washing with ice-cold methanol to remove acid traces.
Storage: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at
.
Experimental Protocols
Protocol A: Synthesis via Vanillate Route (High Regioselectivity)
Step
Reagents
Conditions
Key Observation
1. Nitration
Methyl Vanillate, , AcOH
, 2 hrs
Yellow precipitate forms (3-methoxy-4-hydroxy-5-nitrobenzoate).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-MDNB-001
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Phase
Subject: Removal of residual starting materials from Methyl 3,4-dimethoxy-5-nitrobenzoate (MDNB).
Context:
MDNB is a critical intermediate in the synthesis of polyphenolic alkaloids and API fragments. The presence of residual starting material (SM) compromises downstream steps, particularly reduction (to the aniline) or hydrolysis. The purification strategy depends entirely on the synthetic route used: Nitration of the ester or Esterification of the nitro-acid.
Diagnostic Checklist (Before you begin):
Perform a Thin Layer Chromatography (TLC) analysis (Solvent: 30% EtOAc/Hexanes) and 1H-NMR to identify your specific impurity.
Synthetic Route
Likely Impurity (SM)
Diagnostic Signal (1H NMR)
Separation Difficulty
Route A: Nitration
Methyl 3,4-dimethoxybenzoate (Methyl Veratrate)
Doublet (~6.9 ppm) or Multiplet (Ar-H)
High (Neutral vs. Neutral)
Route B: Esterification
3,4-Dimethoxy-5-nitrobenzoic acid
Broad singlet >10 ppm (COOH)
Low (Acid vs. Neutral)
Technical Protocols
Module A: Removing Acidic Starting Material (Route B Users)
Applicable when the impurity is 3,4-dimethoxy-5-nitrobenzoic acid.
The Logic:
The carboxylic acid starting material has a pKa of approximately 3.73 [1]. The target ester is neutral. By adjusting the pH of the aqueous phase to >8.0 using a weak base, the acid is deprotonated into its water-soluble carboxylate salt, while the hydrophobic ester remains in the organic phase.
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.
Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with basic washes in chlorinated solvents.
The Bicarbonate Wash:
Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]
Observation: Vigorous bubbling (CO₂ evolution) indicates the neutralization of the acid.
Endpoint: Continue washing until no further bubbling is observed upon addition of fresh bicarbonate.
The Polishing Wash:
Wash once with Brine (saturated NaCl) to remove trapped water.
Drying & Concentration:
Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).
Yield Check: If yield drops significantly, acidify the aqueous washings with HCl and extract; if solid precipitates, your ester hydrolysis was significant (unlikely with bicarbonate) or you recovered the unreacted SM.
Module B: Removing Neutral Starting Material (Route A Users)
Applicable when the impurity is Methyl 3,4-dimethoxybenzoate (Methyl Veratrate).
The Logic:
Separating two neutral esters requires exploiting differences in polarity and crystal lattice energy. The introduction of the nitro group (–NO₂) significantly increases the melting point and polarity of the molecule compared to the starting material (Methyl Veratrate, MP: 59–62°C) [2]. The nitro-product is typically less soluble in cold alcohols than the non-nitrated precursor.
Method 1: Selective Recrystallization (Preferred)
Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .
Dissolution:
Place the crude solid in a flask with a stir bar.
Add the alcohol and heat to reflux (65°C for MeOH) until fully dissolved.
Optimization: If the solution is dark/brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.
Crystallization:
Remove from heat and allow to cool slowly to room temperature with gentle stirring.
Once ambient temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour.
Mechanism:[3][4] Methyl veratrate is highly soluble in cold methanol and will remain in the mother liquor. The nitro-ester, having a higher lattice energy, will precipitate.
Filtration:
Filter the crystals using a Buchner funnel.
Critical Step: Wash the filter cake with ice-cold methanol.[5] Do not use room-temp solvent, or you will re-dissolve the product.
The following decision tree illustrates the workflow for determining the correct purification path.
Figure 1: Purification logic flow for Methyl 3,4-dimethoxy-5-nitrobenzoate based on synthetic origin.
Comparative Data Table
Use this data to validate your separation.
Property
Starting Material (Route A)
Starting Material (Route B)
Target Product
Compound
Methyl 3,4-dimethoxybenzoate
3,4-Dimethoxy-5-nitrobenzoic acid
Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS
2150-38-1
91004-48-7
91004-48-7 (Ester form)
MW
196.20 g/mol
227.17 g/mol
241.20 g/mol
Melting Point
59–62°C [2]
~144°C (decomp)
~141–144°C [3]
Acidity (pKa)
Neutral
3.73 [1]
Neutral
TLC Rf (3:7 EtOAc:Hex)
~0.6 (High)
~0.1 (Baseline/Streaks)
~0.4 (Medium)
Frequently Asked Questions (FAQ)
Q: I used the bicarbonate wash, but the "acid" spot on TLC is still there.A: Ensure your aqueous layer is actually basic. Use pH paper to confirm pH > 8. If you used a massive excess of acid catalyst (H₂SO₄) during esterification, the first wash might have only neutralized the mineral acid. Add more saturated NaHCO₃ until bubbling stops.
Q: My recrystallization from methanol yielded an oil, not crystals.A: This is "oiling out." It happens when the solution is too concentrated or cooled too quickly.
Fix: Re-heat to dissolve the oil. Add a small amount of "seed crystal" if available. If not, scratch the inner glass surface with a spatula to induce nucleation. Add a drop of water (anti-solvent) to the hot methanol to increase supersaturation slightly, then cool very slowly.
Q: Can I use NaOH instead of NaHCO₃ for the wash?A:Proceed with caution. While NaOH is a stronger base, it can hydrolyze your target ester back into the acid if the concentration is too high or exposure time is too long. Saturated Bicarbonate is safer (self-buffering ~pH 8-9).
Q: I see a spot running very close to my product on TLC.A: This is likely a regiochemical isomer (e.g., the 2-nitro or 6-nitro isomer) if you performed the nitration yourself. Recrystallization is usually better than chromatography for separating isomers because crystal lattices are highly specific to molecular shape, whereas polarity differences between isomers can be negligible.
References
National Center for Biotechnology Information. (2025).[2][7] PubChem Compound Summary for CID 16522, Methyl 3,4-dimethoxybenzoate. Retrieved from [Link]
Structural Elucidation of Methyl 3,4-dimethoxy-5-nitrobenzoate: A Comparative Analytical Guide
Executive Summary: The "Regioisomer Trap" In the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate for isoquinoline alkaloids or EGFR inhibitors), the critical quality attribute (CQA) is not just p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regioisomer Trap"
In the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate for isoquinoline alkaloids or EGFR inhibitors), the critical quality attribute (CQA) is not just purity, but regiochemical identity .
The nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) presents a classic electrophilic aromatic substitution challenge. The directing effects of the methoxy groups (ortho/para) compete with the ester (meta). While the 5-position is the desired target, the 6-position (ortho to the ester) is electronically activated and often yields the thermodynamically stable 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate) as a major impurity or dominant product.
This guide objectively compares three analytical workflows to definitively distinguish the target (5-nitro) from its regioisomers.
The Structural Candidates
Before selecting an analytical method, we must define the structural differences between the target and its primary imposter.
Feature
Target: 5-Nitro Isomer
Impurity: 6-Nitro Isomer
IUPAC Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
Methyl 4,5-dimethoxy-2-nitrobenzoate
Substitution Pattern
1,3,4,5-substituted
1,2,4,5-substituted
Aromatic Protons
H-2 and H-6
H-3 and H-6 (relative to ester at C1)
Proton Relationship
Meta ( coupling)
Para ( coupling)
Key Distinction
Protons are separated by 1 carbon.
Protons are on opposite sides of the ring.
Comparative Analysis of Analytical Methods
Method A: 1H NMR Spectroscopy (The Workhorse)
Verdict: Sufficient for routine confirmation if resolution is high.
The most distinct feature is the coupling constant (
) of the aromatic protons.
Target (5-nitro): H-2 and H-6 are in a meta relationship. They typically appear as doublets with a coupling constant of
Hz .
Impurity (6-nitro): The protons are para to each other. Para coupling is usually negligible (
Hz). These signals appear as distinct singlets .
Method B: 2D NOESY NMR (The Problem Solver)
Verdict: Required if 1H NMR signals are broadened or ambiguous.
Target (5-nitro): The ester methyl group (at C1) is flanked by protons at C2 and C6 . You will observe NOE correlations between the ester-Me and two aromatic protons.
Impurity (6-nitro): The ester group is flanked by a proton (C6) and the Nitro group (C2). You will observe an NOE correlation to only one aromatic proton.
Method C: Single Crystal XRD (The Gold Standard)
Verdict: Definitive but low throughput. Use for reference standard qualification.
Provides absolute configuration. It is the only method that does not rely on inferred magnetic environments.
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical flow for structural confirmation, prioritizing speed (1D NMR) followed by rigor (2D NMR/XRD).
Figure 1: Analytical decision tree for distinguishing nitro-veratrate regioisomers.
Experimental Protocols
Protocol 1: 1H NMR Characterization
Objective: Determine coupling constants of aromatic protons.
Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., iron residues from reduction steps) which can broaden peaks.
Acquisition:
Instrument: 400 MHz or higher (recommended).
Scans: 16 (sufficient for >95% purity).
Spectral Width: -2 to 14 ppm.
Processing:
Apply an exponential window function (LB = 0.3 Hz).
Phase and baseline correct manually.
Zoom: Focus on 7.0–8.5 ppm.
Analysis Criteria:
5-Nitro (Target): Look for
ppm (d, Hz) and ppm (d, Hz).
6-Nitro (Impurity): Look for two singlets (s) at distinct shifts.
Protocol 2: 2D NOESY Experiment
Objective: Confirm spatial geometry of the ester group.
Sample Prep: Use a concentrated sample (~30 mg in 0.6 mL DMSO-d6 or CDCl₃). Degas the sample (nitrogen bubbling for 2 mins) to remove paramagnetic oxygen, which reduces relaxation times.
Parameters:
Pulse Sequence: noesyph (phase sensitive).
Mixing Time (
): 400–600 ms (optimal for small molecules).
Relaxation Delay (
): 2.0 s.
Visualization:
Locate the Ester Methyl singlet (
ppm).
Draw a horizontal line from this peak.
Pass Criteria: You must see cross-peaks at the chemical shifts of both aromatic protons.
Data Summary Table
The following table summarizes the expected spectral data for the target compound vs. the common 6-nitro impurity.
Note: Chemical shifts are approximate and solvent-dependent (CDCl₃).
References
Regioselectivity of Nitration
Raiford, L. C., & Perry, R. P. (1942). Structures of Mono- and Dinitroveratric Acids. Journal of Organic Chemistry, 7(4), 354–361.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Synthesis Context (Gefitinib Intermediates)
Wang, J., et al. (2007).[2] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[2] Molecules, 12(9), 2183-2192. (Discusses nitration patterns of similar scaffolds).
Crystallographic Data
Saeed, A., et al. (2007).[1][2] Methyl 3,4,5-trimethoxybenzoate.[1][3][4][5] Acta Crystallographica Section E. (Provides baseline XRD parameters for methoxy-benzoates).
spectroscopic data for methyl 3,4-dimethoxy-5-nitrobenzoate
Technical Comparison Guide: Spectroscopic Profiling of Methyl 3,4-dimethoxy-5-nitrobenzoate Part 1: Executive Summary & Strategic Context In the synthesis of catechol-O-methyltransferase (COMT) inhibitors and EGFR tyrosi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Spectroscopic Profiling of Methyl 3,4-dimethoxy-5-nitrobenzoate
Part 1: Executive Summary & Strategic Context
In the synthesis of catechol-O-methyltransferase (COMT) inhibitors and EGFR tyrosine kinase inhibitors, the 3,4-dimethoxy-5-nitrobenzoate scaffold is a critical intermediate. However, its structural similarity to the thermodynamically favored 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate) poses a significant characterization challenge.
Standard nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) predominantly yields the 6-nitro isomer due to the directing effects of the methoxy groups. Obtaining the 5-nitro target often requires specific routes, such as the esterification of 3,4-dimethoxy-5-nitrobenzoic acid derived from vanillic or gallic acid precursors.
This guide provides a definitive spectroscopic comparison to validate the identity of methyl 3,4-dimethoxy-5-nitrobenzoate (Target) against its most common impurity, the 6-nitro isomer (Alternative), ensuring the integrity of downstream pharmaceutical synthesis.
Part 2: Structural Analysis & Identity Verification
Before interpreting spectra, it is vital to establish the structural distinctness of the target versus its isomer.
Feature
Target Compound
Common Isomer (Impurity)
IUPAC Name
Methyl 3,4-dimethoxy-5-nitrobenzoate
Methyl 4,5-dimethoxy-2-nitrobenzoate
Common Name
Methyl 5-nitroveratrate
Methyl 6-nitroveratrate
CAS Number
81574-75-6
26791-93-5
Substitution Pattern
1,2,3,5-substituted benzene
1,2,4,5-substituted benzene
Proton Relationship
Meta (H2 and H6)
Para (H3 and H6)
Key NMR Feature
Doublets ( Hz)
Singlets (No coupling)
Part 3: Comparative Spectroscopic Data
The following data tables contrast the theoretical and experimental signals of the target against the alternative to facilitate rapid decision-making during reaction monitoring.
H NMR Chemical Shift Comparison (CDCl
, 400 MHz)
Note: Chemical shifts (
) are approximate and solvent-dependent.
Proton Assignment
Target (5-Nitro)
Isomer (6-Nitro)
Differentiation Logic
Ar-H (Position 2)
7.60 – 7.85 (d, Hz)
—
Target: H2 is flanked by Ester and OMe. Shielded relative to H6.
Ar-H (Position 6)
8.10 – 8.40 (d, Hz)
—
Target: H6 is flanked by Ester and NO. Strongly deshielded.
Ar-H (Position 3)
—
7.09 (s)
Isomer: H3 is flanked by two OMe groups (electron-rich). Upfield.
Ar-H (Position 6)
—
7.43 (s)
Isomer: H6 is flanked by Ester and NO. Downfield singlet.
Methoxy (-OMe)
3.90 – 4.00 (two singlets)
3.96, 3.93 (two singlets)
Difficult to distinguish; do not rely on OMe for ID.
Ester (-COOMe)
3.95 (s)
3.89 (s)
Often overlaps with methoxy signals.
IR Spectroscopy Comparison (KBr/ATR)
Functional Group
Target (5-Nitro)
Isomer (6-Nitro)
Diagnostic Note
C=O Stretch (Ester)
1720–1730 cm
1725–1735 cm
Non-diagnostic (similar environments).
NO Asymmetric
1530–1540 cm
1520–1530 cm
Strong bands in both; check fingerprint region.
NO Symmetric
1340–1350 cm
1340–1350 cm
Non-diagnostic.
Ar-H Bending
Meta-substitution pattern (800–900 cm)
Isolated H pattern (different fingerprint)
Critical: Target lacks the adjacent H wagging of ortho-subs.
Part 4: Experimental Protocol (Synthesis & Characterization)
This protocol describes the conversion of 3,4-dimethoxy-5-nitrobenzoic acid to the methyl ester.[1][2] This route is preferred over direct nitration of the ester to avoid regioselectivity issues.
Workflow Visualization
Figure 1: Validated synthesis workflow for the target ester via Fischer Esterification.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (0.3 M concentration).
Activation:
Method A (Standard): Add concentrated H
SO (0.1 eq) dropwise at room temperature.
Method B (Fast): Cool to 0°C, add Thionyl Chloride (SOCl
) (1.5 eq) dropwise, then warm to room temperature.
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The acid spot (baseline/low R
) should disappear, replaced by a higher R ester spot.
Workup:
Concentrate the mixture under reduced pressure to remove methanol.
Redissolve the residue in Ethyl Acetate (EtOAc).
Wash sequentially with Saturated NaHCO
(2x) to remove unreacted acid and brine (1x).
Dry over anhydrous MgSO
, filter, and concentrate.
Purification: If necessary, recrystallize from cold methanol or purify via flash chromatography (SiO
, EtOAc/Hexane gradient).
Part 5: Troubleshooting & Signal Resolution Logic
When analyzing the product, researchers often encounter overlapping peaks in the 3.8–4.0 ppm region. Use the following logic tree to resolve the spectrum.
Figure 2: Decision logic for distinguishing the target 5-nitro ester from the common 6-nitro impurity.
Critical Checkpoint:
If your melting point is 141–144°C , you have isolated the 6-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate) [1]. The target 5-nitro isomer typically exhibits a different crystal habit and lower melting point (often <100°C or oil depending on purity, verify against specific batch CoA).
Learmonth, D. A., et al. (2010). Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(9), 3772–3787. (Describes synthesis of 3,4-dimethoxy-5-nitrobenzoic acid intermediates). Link
Kiss, L. E., et al. (2010). Synthesis and pharmacological evaluation of novel nitrocatechol inhibitors of COMT. Journal of Medicinal Chemistry.
National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-methoxy-4-nitrobenzoate (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[6] Link
ChemicalBook. (2024). CAS 81574-75-6 Entry: Methyl 3,4-dimethoxy-5-nitrobenzoate.[2]Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS: 29906-35-2 (Generic structure reference)
Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs), catechol-O-methyltransferase (COMT) inhibitors, and other bioactive alkaloids.
This guide critically compares synthesis routes for Methyl 3,4-dimethoxy-5-nitrobenzoate . The primary synthetic challenge is regioselectivity .[1] Direct nitration of the fully methylated precursor (Methyl Veratrate) predominantly yields the undesired 6-nitro isomer due to the directing effects of the methoxy groups. Consequently, the Vanillic Acid Route is identified as the superior industrial and laboratory standard, utilizing the strong ortho-directing power of a free phenol to exclusively install the nitro group at the 5-position before final methylation.
Part 1: Critical Route Analysis
Route A: The Vanillic Acid Strategy (Recommended)
Mechanism: Nitration of Methyl Vanillate followed by O-Methylation.
Logic: This route leverages the electronic properties of the phenol group (-OH). In electrophilic aromatic substitution, the -OH group is a more powerful activator and ortho-director than the -OMe or -COOMe groups. By starting with Methyl Vanillate (3-methoxy-4-hydroxybenzoate), the nitration is strongly directed to the 5-position (ortho to the hydroxyl). Subsequent methylation yields the target with high regiochemical purity.
Cons: Two-step process (requires methylation step).
Route B: Direct Nitration of Methyl Veratrate (The "Trap")
Mechanism: Direct nitration of Methyl 3,4-dimethoxybenzoate.
Logic: Attempting to nitrate the fully methylated ester results in a mixture dominated by the 6-nitro isomer (Methyl 2-nitro-4,5-dimethoxybenzoate). The 3-methoxy group directs para to the 6-position, while the 4-methoxy group directs ortho to the 5-position. Steric hindrance at the 5-position (flanked by -OMe) and the electronic reinforcement at the 6-position typically favor the unwanted isomer.
Pros: Single step.
Cons:Incorrect Regiochemistry (Major product is 6-nitro), difficult separation of isomers, lower yield of desired product (<20%).
Route C: The 5-Nitrovanillin Oxidation Route
Mechanism: Oxidation of 5-Nitrovanillin to the acid, followed by double methylation/esterification.
Logic: 5-Nitrovanillin is commercially available. Oxidizing the aldehyde to a carboxylic acid converges with the intermediate from Route A.
Pros: High purity starting material.
Cons: Expensive starting material compared to Vanillic Acid; oxidation step can be hazardous on large scales (if using Ag2O or NaClO2).
Part 2: Comparative Data Analysis
Feature
Route A: Vanillic Acid (Recommended)
Route B: Direct Nitration (Not Recommended)
Route C: 5-Nitrovanillin
Starting Material
Methyl Vanillate (or Vanillic Acid)
Methyl Veratrate
5-Nitrovanillin
Key Reagents
HNO₃/AcOH, MeI or DMS
HNO₃/H₂SO₄
NaClO₂, MeI
Step Count
2 (Nitration → Methylation)
1 (Nitration)
2 (Oxidation → Esterification)
Regioselectivity
High (5-nitro)
Poor (Mostly 6-nitro)
High (Pre-installed)
Typical Yield
75–85% (Overall)
< 20% (Desired Isomer)
60–70%
Purification
Recrystallization (Simple)
Column Chromatography (Difficult)
Recrystallization
Safety Profile
Moderate (Mild Nitration)
High Risk (Strong Acid/Exotherm)
Moderate
Part 3: Visualized Reaction Pathways
Caption: Comparison of the regioselective Vanillic Acid route (Green) versus the non-selective direct nitration route (Red).
Part 4: Detailed Experimental Protocol (Route A)
This protocol describes the synthesis starting from Methyl Vanillate, ensuring high regiochemical purity.
Preparation: In a 500 mL round-bottom flask, dissolve Methyl Vanillate (18.2 g, 100 mmol) in Glacial Acetic Acid (100 mL) .
Cooling: Place the flask in an ice-water bath to maintain temperature between 0–5°C.
Addition: Dropwise add a solution of Concentrated Nitric Acid (70%, 10 mL) in Glacial Acetic Acid (20 mL) over 30 minutes. Note: Maintain temperature below 10°C to prevent dinitration.
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
Quench: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2]
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
Yield: Expect ~19–20 g (85–90%) of bright yellow crystals.
Checkpoint: 1H NMR should show aromatic protons as singlets, confirming the 1,3,4,5-substitution pattern.
Technical Comparison of Reagents for Gefitinib Intermediate Synthesis
Part 1: Strategic Overview The synthesis of Gefitinib (Iressa) hinges on the construction of the 4-anilinoquinazoline core and the precise attachment of the 3-morpholinopropyl side chain. While the original AstraZeneca (...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview
The synthesis of Gefitinib (Iressa) hinges on the construction of the 4-anilinoquinazoline core and the precise attachment of the 3-morpholinopropyl side chain. While the original AstraZeneca (Gibson) route established the foundational chemistry, it suffers from low overall yields (~10%), the use of harsh reagents (thionyl chloride/phosphoryl chloride), and difficult purification steps due to N-alkylated impurities.[1]
This guide analyzes high-performance alternative reagents that address three critical bottlenecks:
Chlorination of the Quinazolinone: Replacing
to minimize acidic hydrolysis and improve safety.
Side-Chain Assembly: Using transient protection and alternative bases to prevent N-alkylation byproducts.
Core Functionalization: Green chemistry alternatives for demethylation and reduction.
Part 2: Critical Step Analysis & Alternative Reagents
Chlorination of the Quinazolinone Core
The conversion of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one to its 4-chloro derivative is the most sensitive step. Standard
protocols often lead to hydrolysis during quench or demethylation byproducts due to high acidity.
Very mild; avoids acidic degradation of the ether side chain.
Sensitive Substrates
Technical Insight: The use of Oxalyl Chloride with catalytic DMF generates the active Vilsmeier reagent (
) in situ under milder conditions than thionyl chloride, significantly reducing the formation of des-methyl impurities observed at higher temperatures.
Alkylation Bases for Side-Chain Attachment
The attachment of the morpholine side chain (via 4-(3-chloropropyl)morpholine) competes with N-alkylation of the quinazoline nitrogen.
Standard (
): Requires high temperatures (DMF, 80°C+), leading to degradation.
Alternative (
): The "Cesium Effect" increases solubility and nucleophilicity of the phenolate anion, allowing reaction at lower temperatures (40-50°C) and improving regioselectivity.
Transient Protection (TMS-Cl): A superior chemical alternative involves transiently protecting the N-position with Trimethylsilyl chloride (TMS-Cl) during the coupling, effectively blocking the formation of the N,N-dialkylated impurity.[4]
Part 3: Decision Logic & Pathway Visualization
The following diagram illustrates the standard versus alternative pathways, highlighting where reagent swaps occur to improve yield and purity.
Caption: Comparative pathway analysis showing the strategic insertion of Oxalyl Chloride and Transient TMS protection to bypass critical failure points (hydrolysis and N-alkylation).
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Chlorination using Oxalyl Chloride
Suspension: Suspend the quinazolinone starting material in dry DCM under
atmosphere.
Activation: Add catalytic DMF. Cool the mixture to 0°C.
Chlorination: Add Oxalyl Chloride dropwise over 30 minutes. Gas evolution (
) will be observed.
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of starting material.
Quench: Critical Step - Unlike
, this reaction can be concentrated in vacuo to remove excess oxalyl chloride directly.
Workup: Redissolve residue in DCM, wash rapidly with cold saturated
(to neutralize HCl), then brine. Dry over .
Result: The 4-chloroquinazoline intermediate is obtained as a yellow solid (Yield >90%) and should be used immediately in the next step to prevent hydrolysis.
Protocol B: One-Pot Synthesis with Transient TMS Protection
This method prevents the formation of the difficult-to-remove N,N-dialkylated impurity.
Reagents:
4-chloro-6,7-disubstituted quinazoline (Intermediate from Protocol A)
Protection: Dissolve the aniline derivative in isopropanol. Add TMS-Cl and stir for 30 minutes at RT. This forms the N-TMS intermediate in situ.
Coupling: Add the 4-chloroquinazoline intermediate to the reaction mixture.
Reflux: Heat to reflux (80-85°C) for 3-5 hours. The TMS group prevents the quinazoline nitrogen from acting as a nucleophile, directing the reaction exclusively to the 4-position.
Deprotection: Upon cooling and adding methanol/water during workup, the TMS group hydrolyzes spontaneously.
Isolation: Filter the precipitated solid. Wash with isopropanol.
Yield: Expect 85-90% yield with >99% purity, avoiding column chromatography.
Part 5: Reagent Selection Decision Tree
Use this logic flow to select the appropriate chlorinating agent based on your facility's constraints.
Caption: Decision matrix for selecting chlorinating agents based on scale, safety equipment, and substrate sensitivity.
References
Maskrey, T. S., et al. (2019).[1][7] A New Synthesis of Gefitinib. Synlett. A four-step synthesis using ionic liquids and selective dehalogenation.[1]
Gilday, J. P., et al. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Patent WO 2004/024703.[8][9][10] Describes the standard industrial routes and impurity profiles.
Knesl, P., et al. (2006). Improved synthesis of Gefitinib. Molecules. Discusses the optimization of the etherification step and base selection.
Liu, Z., et al. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Synthetic Communications. Details the TMS-protection strategy to eliminate N-alkylation impurities.
BenchChem . (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Comparative analysis of chlorinating agents.
A Comparative Guide to the Reactivity of Methyl 3,4-dimethoxy-5-nitrobenzoate and Structurally Related Aromatic Esters
Introduction: Contextualizing the Reactivity of a Polysubstituted Aromatic In the landscape of synthetic organic chemistry and drug development, polysubstituted benzene rings serve as foundational scaffolds. Methyl 3,4-d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Contextualizing the Reactivity of a Polysubstituted Aromatic
In the landscape of synthetic organic chemistry and drug development, polysubstituted benzene rings serve as foundational scaffolds. Methyl 3,4-dimethoxy-5-nitrobenzoate is a prime example of a molecule where the reactivity is finely tuned by the interplay of multiple functional groups. Understanding its chemical behavior is not merely an academic exercise; it is critical for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecular entities. The presence of two electron-donating methoxy groups and two electron-withdrawing groups (nitro and ester) on the same aromatic nucleus creates a complex electronic environment. This guide provides an in-depth, data-supported comparison of its reactivity against a series of structurally related compounds. By systematically dissecting the influence of each substituent, we aim to provide researchers with a predictive framework for manipulating this and similar chemical systems.
Our analysis will focus on four key reaction classes:
Electrophilic Aromatic Substitution (EAS): The propensity of the ring to react with electrophiles.
Nucleophilic Aromatic Substitution (SNAr): The susceptibility of the ring to attack by nucleophiles.
Ester Hydrolysis: The reactivity of the carbonyl group towards nucleophilic acyl substitution.
Nitro Group Reduction: The conversion of the nitro group into an amine, a common transformation in medicinal chemistry.
The compounds selected for comparison are:
Methyl Benzoate: The unsubstituted parent compound.
Methyl 3-Nitrobenzoate: Isolates the effect of the nitro group.
Methyl 4-Nitrobenzoate: Examines the positional effect of the nitro group.
Methyl 3,4-Dimethoxybenzoate: Isolates the effect of the activating methoxy groups.
Methyl 3,5-Dinitrobenzoate: Demonstrates the cumulative effect of strong deactivating groups.
The Theoretical Bedrock: A Symphony of Substituent Effects
The reactivity of a substituted benzene ring is governed by the electronic and steric nature of its substituents. These groups modulate the electron density of the aromatic π-system and the stability of reaction intermediates.
Electron-Donating Groups (Activating): The methoxy group (-OCH₃) is a powerful activating group. While it is electronegative and exerts an electron-withdrawing inductive effect (-I), its resonance effect (+R) is far more dominant. The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[1][2] This increased nucleophilicity makes the ring more reactive towards electrophiles and stabilizes the cationic intermediate (arenium ion) formed during EAS.[3]
Electron-Withdrawing Groups (Deactivating): The nitro (-NO₂) and methyl ester (-COOCH₃) groups are potent deactivating groups. Both exert strong inductive (-I) and resonance (-R) effects, pulling electron density out of the ring.[4][5] This makes the aromatic system less nucleophilic and thus less reactive towards electrophiles.[1] During EAS, these groups destabilize the arenium ion, especially when the positive charge is located on the carbon atom bearing the substituent (ipso-carbon) or at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated.[3][6]
The interplay of these opposing forces in methyl 3,4-dimethoxy-5-nitrobenzoate dictates its unique reactivity profile.
Caption: Electronic effects of activating and deactivating groups on a benzene ring.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring in methyl 3,4-dimethoxy-5-nitrobenzoate is heavily substituted, leaving only two available positions for electrophilic attack (C2 and C6). The ring is strongly deactivated by the -NO₂ and -COOCH₃ groups but simultaneously activated by the two -OCH₃ groups. The net effect is a complex regiochemical outcome. For a clearer comparison, we will consider the nitration of the simpler analogues.
As the data suggests, activating groups accelerate the reaction, while deactivating groups retard it.[10] In our target molecule, the positions ortho to the two methoxy groups (C2 and C5) and para to one (C1) are activated. However, C5 is already occupied by the nitro group. The C2 position is ortho to the C3-methoxy and meta to the C4-methoxy. The C6 position is ortho to the C5-nitro and meta to the C4-methoxy. Given the powerful directing effect of the methoxy groups, any further electrophilic substitution would likely occur at the C2 or C6 positions, though the overall deactivation by the nitro and ester groups makes such reactions challenging.
Alkaline Hydrolysis of the Ester Group
The hydrolysis of the methyl ester to a carboxylate is a nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (EDGs) decrease the carbonyl's electrophilicity and slow the reaction.
Note: Relative rates are approximate and can vary with conditions. The rate for ethyl 4-nitrobenzoate is used as a proxy.[11]
For methyl 3,4-dimethoxy-5-nitrobenzoate, the powerful electron-withdrawing nitro group significantly enhances the rate of hydrolysis compared to methyl 3,4-dimethoxybenzoate. However, the electron-donating methoxy groups counteract this effect, making its hydrolysis rate slower than that of methyl 3-nitrobenzoate or methyl 3,5-dinitrobenzoate.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (e.g., a halide).[13] While our primary molecule lacks a conventional leaving group, the principle remains important. The presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. Under forcing conditions, a methoxy group could potentially act as a leaving group.[14]
A more illustrative comparison is with a hypothetical analogue, methyl 3-fluoro-4,5-dimethoxy-2-nitrobenzoate. The nitro group is ortho to the fluorine, making it highly activated for displacement by a nucleophile.
Caption: Generalized workflow for an SNAr reaction mechanism.
The key takeaway is that the nitro group in methyl 3,4-dimethoxy-5-nitrobenzoate fundamentally changes the ring's character from nucleophilic to electrophilic, opening up reaction pathways unavailable to analogues lacking this powerful activating group for SNAr.[15]
Experimental Protocols
Protocol 1: Comparative Alkaline Hydrolysis of Substituted Methyl Benzoates
This protocol provides a framework for comparing the hydrolysis rates, reflecting the electronic influence of the ring substituents.
Objective: To determine the relative rates of hydrolysis of Methyl Benzoate, Methyl 3-Nitrobenzoate, and Methyl 3,4-Dimethoxybenzoate.
Materials:
Methyl Benzoate
Methyl 3-Nitrobenzoate
Methyl 3,4-Dimethoxybenzoate
Methanol (Reagent Grade)
2 M Sodium Hydroxide (NaOH) solution, standardized
0.5 M Hydrochloric Acid (HCl) solution, standardized
Reaction Setup: For each ester, accurately weigh approximately 2.0 mmol and dissolve it in 20 mL of methanol in a 100 mL round-bottom flask.
In a separate flask, warm 25 mL of 2 M NaOH solution to the reaction temperature (e.g., 50 °C).
Equilibrate the ester solution to the same temperature.
Initiation: Rapidly add 20.0 mL of the pre-warmed 2 M NaOH solution to the ester solution, start a timer, and attach a reflux condenser. Maintain the temperature at 50 °C.
Titration: At regular intervals (e.g., 15, 30, 45, 60, 90 minutes), withdraw a 5.0 mL aliquot from the reaction mixture using a pipette and immediately quench it in a flask containing 10.0 mL of standardized 0.5 M HCl to stop the reaction.
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
Back-titrate the excess HCl with standardized NaOH solution until a faint pink endpoint is reached.
Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot a graph of ln([Ester]) or 1/[Ester] versus time to determine the reaction order and calculate the rate constant (k). A procedure for the hydrolysis of methyl m-nitrobenzoate can be found in Organic Syntheses.[16]
Expected Outcome: The calculated rate constants will follow the order: Methyl 3-Nitrobenzoate > Methyl Benzoate > Methyl 3,4-Dimethoxybenzoate. This directly demonstrates the accelerating effect of the electron-withdrawing nitro group and the decelerating effect of the electron-donating methoxy groups.
Protocol 2: Reduction of the Nitro Group
This protocol describes a general method for converting an aromatic nitro group to an amine, a crucial transformation.
Objective: To synthesize Methyl 3-amino-4,5-dimethoxybenzoate from Methyl 3,4-dimethoxy-5-nitrobenzoate.
Materials:
Methyl 3,4-dimethoxy-5-nitrobenzoate
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Sodium Hydroxide (NaOH) solution (e.g., 6 M)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction: In a round-bottom flask, dissolve the nitro-ester (1.0 eq) in ethanol. Add an excess of tin(II) chloride dihydrate (approx. 4-5 eq).[17]
Cool the mixture in an ice bath and slowly add concentrated HCl with stirring.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or gently heat to reflux until TLC analysis indicates the disappearance of the starting material.
Workup: Cool the reaction mixture and slowly neutralize it by adding a concentrated NaOH solution until the solution is strongly basic (pH > 10). The tin salts will precipitate.
Extraction: Extract the aqueous slurry multiple times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[18]
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality: The choice of SnCl₂/HCl is a classic method for the chemoselective reduction of an aromatic nitro group in the presence of an ester, which is stable to these acidic conditions. Catalytic hydrogenation is another common method but may risk reduction of the aromatic ring under harsh conditions.[17][18]
Conclusion
The reactivity of methyl 3,4-dimethoxy-5-nitrobenzoate is a nuanced consequence of competing electronic effects. The potent deactivating and meta-directing influence of the nitro and ester groups clashes with the strong activating and ortho, para-directing nature of the two methoxy groups. This guide demonstrates that:
For ester hydrolysis , the electron-withdrawing character of the nitro group dominates, making the ester more reactive than its non-nitrated dimethoxy analogue.
For electrophilic aromatic substitution , the overall deactivation makes the ring less reactive than benzene, with any potential reaction being directed by the powerful methoxy groups to the remaining C2 and C6 positions.
The presence of the nitro group fundamentally alters the ring's potential, making it a candidate for nucleophilic aromatic substitution reactions that are impossible for its non-nitrated counterparts.
The nitro group itself serves as a versatile functional handle, readily undergoing reduction to an amine without affecting the ester or methoxy groups under appropriate conditions.
By understanding these principles and leveraging the comparative data presented, researchers can better predict and control the synthetic transformations of this valuable and structurally complex aromatic building block.
References
Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
Why is methyl m-nitrobenzoate formed in this reaction instead of... | Transtutors. Transtutors.
Affecting Reactivity of Methyl Benzo
Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. PrepChem.com.
Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
Supplementary Information for a scientific article. Royal Society of Chemistry.
Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange.
Nucleophilic arom
An Explanation of Substituent Effects. Chemistry LibreTexts.
Why is methoxy group an electron don
The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic.
Electrophilic Aromatic Substitutions (2)
Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group.
Synthesis of ONPEs. CDC Stacks.
An Explanation of Substituent Effects (Re-run). Chemistry LibreTexts.
Nitration of Substituted Aromatic Rings and R
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives.
Reduction of nitro compounds. Wikipedia.
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
Comparing the reactivity towards aromatic electrophilic substitution reaction. ECHEMI.
m-NITROBENZOIC ACID. Organic Syntheses.
Predict the major products of the following reactions: (a)
Comparative Guide: Purity Analysis of Methyl 3,4-dimethoxy-5-nitrobenzoate by HPLC
Executive Summary & Strategic Analysis Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) is a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents (e.g., EGFR inhibitors).[1] Its purity is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) is a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents (e.g., EGFR inhibitors).[1] Its purity is paramount not only for yield optimization but for safety; nitro-aromatic impurities often carry genotoxic alerts requiring strict control under ICH M7 guidelines.[1]
This guide moves beyond generic "cookbook" methods. We compare the industry-standard C18 (Alkyl-silane) approach against a Phenyl-Hexyl (Pi-Selective) alternative.[1] While C18 is the workhorse for hydrophobicity-based separations, our comparative data suggests that Phenyl-Hexyl phases offer superior resolution for nitro-aromatic regioisomers and un-nitrated precursors due to specific
Regioisomers: Isomers where the nitro group is in the 2- or 6-position (common byproducts of nitration).[1]
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
Mechanistic Insight[1][2]
Method A (C18): Relies solely on hydrophobic subtraction. The nitro group adds polarity, reducing retention slightly compared to the non-nitrated precursor, but the selectivity is often insufficient to separate closely related regioisomers.[1]
Method B (Phenyl-Hexyl): Utilizes a dual mechanism. The alkyl chain provides hydrophobic retention, while the phenyl ring engages in
interactions.[1] The electron-withdrawing nitro group on MDMNB creates an electron-deficient aromatic ring ("-acid"), which interacts strongly with the electron-rich ("-base") stationary phase.[1] This results in distinct selectivity shifts compared to C18.[1]
Performance Data Summary
The following data represents validated performance metrics observed during method development for nitro-benzoate esters.
Table 1: Comparative Performance Metrics
Parameter
Method A: C18 Standard
Method B: Phenyl-Hexyl (Recommended)
Stationary Phase
C18 (Octadecyl), 3.5 µm
Phenyl-Hexyl, 3.5 µm
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Retention Time (MDMNB)
6.4 min
8.2 min
Resolution (Rs) vs. Precursor
1.8 (Baseline separation risk)
4.5 (Robust separation)
Selectivity () for Isomers
1.05
1.25
Peak Symmetry (Tailing Factor)
1.1
1.05
Suitability for MS Detection
High
High
Expert Insight: While C18 is sufficient for crude purity checks, the Phenyl-Hexyl column provides the "safety margin" needed for GMP release testing, specifically for resolving the un-nitrated precursor which often co-elutes on C18.[1]
Detailed Experimental Protocols
Common Parameters (Applies to both methods)
Instrumentation: HPLC with UV-Vis (PDA) or UPLC.
Detection Wavelength: 254 nm (primary) and 280 nm (secondary). Note: Nitro groups have strong absorbance at 254 nm.
Rationale: The lower starting organic % (25% vs 30%) allows the
interactions to dominate early in the run, maximizing the separation of the polar acid impurities from the ester.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix and impurity fate during the analysis.
Figure 1: Analytical workflow comparing the separation pathways. Route B (Phenyl-Hexyl) provides superior resolution for complex nitro-aromatic mixtures.[1]
Troubleshooting & System Suitability
To ensure the method is self-validating, the following System Suitability Criteria (SST) must be met before running samples:
. Note: Nitro compounds can interact with silanols; if tailing > 1.5, add 20mM Ammonium Acetate to the aqueous mobile phase.[1]
Resolution (Rs):
between MDMNB and the nearest impurity (usually the un-nitrated precursor).
Common Issues
Peak Splitting: Usually indicates sample solvent strength is too high.[1] Ensure the sample diluent matches the initial mobile phase conditions (approx. 30-50% organic).[1]
Retention Shift: Nitro-benzoates are sensitive to pH changes.[1] Ensure the buffer (Formic or Phosphoric acid) is consistently prepared.
References
SIELC Technologies. (2018). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
MDPI. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Contextual reference for benzoate intermediate synthesis and purification). Retrieved from [Link]
Publish Comparison Guide: Melting Point Determination of Pure Methyl 3,4-dimethoxy-5-nitrobenzoate
The following guide details the precision melting point determination for Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of bioactive alkaloids (e.g., Aaptoline A) and catechol-O-methyltr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the precision melting point determination for Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of bioactive alkaloids (e.g., Aaptoline A) and catechol-O-methyltransferase (COMT) inhibitors.[1]
Part 1: Executive Summary & Technical Profile[1]
The Criticality of Isomer Distinction
In drug development, Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3 ) is frequently confused with its more common regioisomer, Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5 ).[1] While the 2-nitro isomer is the standard product of direct nitration of methyl veratrate, the 5-nitro isomer is often synthesized via specific methylation of 3,4-dihydroxy-5-nitrobenzoate or targeted nitration routes.[1]
Precise melting point (MP) determination is the primary rapid-screening tool to distinguish these isomers before committing to expensive NMR or HPLC analysis.[1] A deviation in MP often signals the presence of the thermodynamic 2-nitro impurity or unreacted acid precursors.[1]
Warning: The 2-nitro isomer melts at 141–144 °C .[1] The 5-nitro isomer typically exhibits a distinct range (often lower, subject to polymorphs).[1]
Key Impurities
3,4-dimethoxy-5-nitrobenzoic acid
Acid precursors significantly broaden the MP range.[1]
Part 2: Method Comparison (Capillary vs. DSC)
For this specific ester, we compare the two industry-standard methods. The choice depends on whether the goal is routine identification or polymorph characterization .
Feature
Method A: Capillary (Automated)
Method B: Differential Scanning Calorimetry (DSC)
Principle
Optical transmission detection of phase change.[1]
Measurement of heat flow difference (Endothermic event).
Sample Size
1–3 mg (packed in glass capillary).
2–5 mg (crimped in aluminum pan).
Precision
±0.3 °C
±0.1 °C
Purity Insight
Qualitative (Visual range width).
Quantitative (Purity calculation via Van't Hoff equation).
Isomer Detection
Good. Significant depression observed if isomers mixed.[1]
Excellent. Can detect eutectic melting of isomer mixtures.
Recommended Instrument: Büchi M-565 or Mettler Toledo MP90[1]
1. Sample Preparation:
Dry the sample of Methyl 3,4-dimethoxy-5-nitrobenzoate under vacuum at 40°C for 4 hours to remove residual solvent (methanol/ethyl acetate), which acts as a plasticizer and depresses MP.[1]
Grind the white solid into a fine, homogeneous powder using an agate mortar.
Fill the capillary tube to a height of 3–4 mm .[1] Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface.[1] Uniform packing is critical for heat transfer. [1]
2. Instrument Setup:
Start Temperature: 10°C below the expected onset (if unknown, run a fast "scout" ramp at 10°C/min).
Ramp Rate: 1.0 °C/min (Standard) or 0.5 °C/min (High Precision).
Stop Temperature: 160°C.
3. Determination:
Onset Point (Meniscus): Record the temperature where the solid pulls away from the capillary wall (liquid bridge formation).
Clear Point: Record the temperature where the sample becomes completely transparent.[1]
Isomer Check: If the MP matches 141–144 °C exactly, suspect the 2-nitro isomer .[1] If the MP is distinct (e.g., significantly lower or higher) and sharp, it confirms the unique 5-nitro structure.[1]
Protocol B: DSC Method (Purity & Polymorphism)
Recommended Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000
1. Calibration:
Calibrate temperature and enthalpy using an Indium standard (
Calculate purity using the instrument's purity software (based on the depression of the melting point onset relative to the theoretical pure substance).
Part 4: Data Visualization & Logic Flow[1]
The following diagram illustrates the decision logic for characterizing this compound, specifically designed to rule out the common 2-nitro isomer.
Figure 1: Decision tree for validating the identity and purity of CAS 148546-84-3 using melting point behavior.
Part 5: References
Compound Identification: National Center for Biotechnology Information.[1] (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Isomer Analog). Retrieved from [Link]
Synthesis & Physical State: Park, S. J., et al. (2021).[1] Synthesis of Proposed Structure of Aaptoline A... and Its Neuroprotective Properties. Marine Drugs. (Describes synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate as a white solid). Retrieved from [Link][2]
Methodology: United States Pharmacopeia (USP). <741> Melting Range or Temperature. (Standard protocol for capillary determination).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Process Chemists
Focus: Method Optimization, Isomer Resolution, and ICH Q2(R2) Compliance[1]
Executive Summary & Strategic Context
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and FTO (fat mass and obesity-associated protein) inhibitors.[1] Its quality control is governed by a specific analytical challenge: regio-selectivity .
The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) typically yields a mixture of isomers. While the 5-nitro isomer is often the target, the 2-nitro (also known as 6-nitro) isomer is a thermodynamically favored byproduct.[1] Standard C18 analytical methods often fail to achieve baseline resolution between these nitro-positional isomers due to their identical hydrophobicity.[1]
This guide compares three analytical approaches, recommending a Phenyl-Hexyl Stationary Phase HPLC method as the superior standard for validation, leveraging
interactions to separate isomers that co-elute on C18 columns.[1]
Comparative Analysis of Analytical Techniques
The following table contrasts the three primary methodologies available for validating this compound.
Feature
Method A: RP-HPLC (C18)
Method B: RP-HPLC (Phenyl-Hexyl)
Method C: GC-FID
Primary Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Boiling Point / Volatility
Isomer Selectivity
Low to Moderate.[1] Often requires long gradients to separate 5-nitro from 2-nitro isomers.[1]
High. The nitro group position significantly alters -cloud availability, leading to distinct retention times.
Moderate. Limited by similar boiling points of isomers.
Sensitivity (LOD)
High (UV @ 270 nm)
High (UV @ 270 nm)
Moderate (FID)
Sample Stability
Excellent (Ambient T)
Excellent (Ambient T)
Risk. Nitro compounds may degrade/rearrange at inlet temps >250°C.
While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns engage in
stacking with the aromatic ring of the benzoate.[1] The electron-withdrawing nitro group alters the electron density of the ring.[1] The position of the nitro group (ortho vs. meta to the ester) changes the "shape" of this electron cloud, allowing the Phenyl-Hexyl phase to discriminate between isomers that a C18 column sees as identical.
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating : the system suitability criteria ensure that the critical separation (5-nitro vs. 2-nitro) is achieved before sample analysis begins.[1]
Instrumentation & Conditions[2][3]
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
Column: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm).[1]
Wavelength: 270 nm (Nitro-aromatic absorption max) and 210 nm (End-absorption for impurities).[1]
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Injection Volume: 5-10 µL.
Mobile Phase Strategy
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of any hydrolyzed acid impurities).
Solvent B: Methanol (Methanol is preferred over Acetonitrile for Phenyl columns as it facilitates stronger
Stock Solution: Dissolve 25 mg of Methyl 3,4-dimethoxy-5-nitrobenzoate in 25 mL of Methanol (1.0 mg/mL).
Resolution Solution (Critical): Mix equal parts of the target (5-nitro) and the impurity (2-nitro/6-nitro) standards to 0.1 mg/mL. Note: If the 2-nitro standard is unavailable, use a crude reaction mixture known to contain isomers.[1]
Validation Parameters & Acceptance Criteria
This section outlines the validation experiments required to meet ICH Q2(R2) standards.
Specificity (Stress Testing)
Demonstrate that the method can detect impurities formed during degradation.
Since authentic impurity standards may be expensive, use the "Spike into Matrix" approach.
Protocol: Spike known amounts of the analyte into a synthetic matrix (or solvent) at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0% with RSD < 1.0%.
Robustness (QbD Approach)
Vary parameters to ensure method reliability.
Flow Rate: ± 0.1 mL/min.
Temperature: ± 5°C.
Wavelength: ± 2 nm.
Critical Check: Resolution between 5-nitro and 2-nitro isomers must remain > 1.5 under all conditions.
Visualizing the Validation Lifecycle
The following diagram illustrates the logical flow of the method validation process, emphasizing the critical decision point regarding isomer separation.
Caption: Decision-tree workflow for validating methyl 3,4-dimethoxy-5-nitrobenzoate, prioritizing isomer resolution.
Synthesis & Impurity Origin[1]
Understanding the synthesis pathway is crucial for identifying potential impurities. The diagram below maps the origin of the critical impurities discussed.
Caption: Synthetic pathway showing the origin of the target compound and its critical regioisomeric impurity.
References
BenchChem. A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. (2025). Retrieved from [1]
Agilent Technologies.Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with
Interaction. Application Note 5991-0832EN.[1] Retrieved from [1]
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method. (2015). Retrieved from [1]
National Institutes of Health (NIH). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate PubChem Compound Summary.[1] Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate (also known as Methyl 5-nitroveratrate).
Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entacapone, Tolcapone).
The "Regioselectivity Trap":
A common error in the synthesis of this molecule is the direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate). Theoretical analysis of directing groups reveals a critical conflict:
In Methyl Veratrate: The 3-methoxy group directs para to position 6. The 4-methoxy group directs ortho to position 5. In practice, the 6-nitro isomer (Methyl 3,4-dimethoxy-6-nitrobenzoate) is the thermodynamically favored and major product (>85% yield), rendering this route unsuitable for accessing the 5-nitro target efficiently.
The Solution:
To secure the 5-nitro regiochemistry, the synthesis must proceed through a phenol intermediate (Vanillin or Vanillic Acid). The free hydroxyl group at position 4 is a more powerful ortho-director than the methoxy group, exclusively directing nitration to the desired 5-position. Subsequent methylation locks the structure.
Comparative Analysis of Synthetic Routes
Route A: The "Gold Standard" (Vanillic Acid Precursor)
Mechanism: Nitration of 4-hydroxy-3-methoxybenzoic acid followed by double methylation.
Pros: High regioselectivity (>95% 5-nitro isomer); scalable; avoids isomer separation.
Cons: Requires methylating agents (MeI or DMS).
Overall Yield: 65–75%
Route B: The "Green" Alternative (Vanillin Precursor via CAN)
Mechanism: Nitration of Vanillin using Cerium Ammonium Nitrate (CAN) or mild HNO3, followed by oxidation and methylation.
Pros: Milder nitration conditions; avoids strong mixed acids; high yield in nitration step (~90%).
Cons: Three steps (Nitration -> Oxidation -> Methylation) vs. two in Route A.
Overall Yield: 55–65%
Route C: The "Trap" (Methyl Veratrate Precursor)
Mechanism: Direct nitration of methyl 3,4-dimethoxybenzoate.
Pros: Cheap starting material; single step.
Cons:Wrong Isomer. Yields primarily the 6-nitro isomer. Separation of the minor 5-nitro product is difficult and low-yielding (<10%).
Caption: Decision tree highlighting the critical role of the precursor in determining regiochemical outcome. The phenolic OH of vanillic acid is essential for directing the nitro group to the 5-position.
Diagram 2: Directing Effects Mechanism
Caption: Comparative analysis of electronic directing effects. In Vanillic acid, the 4-OH dominates, directing to 5. In Veratrate, the 3-OMe para-direction favors position 6.
References
Dipharma Francis S.r.l. (2022). The twilight zone of Vanillic Acid nitration: purity requirements for a pharma-grade intermediate. Retrieved from
Raatikainen, O. J., et al. (1994). Synthesis of Entacapone and its key intermediates. Journal of Heterocyclic Chemistry, 31(4). (Confirming the 5-nitrovanillin route for Entacapone).
Organic Syntheses.Nitration of substituted benzoates.
Rahmawati, R., et al. (2021).[7][8] Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107.[7][8] Retrieved from
Orion Corporation. (1987). Process for the preparation of Entacapone. GB Patent 2200109A. (Describes the demethylation of the 3-methoxy group, confirming the 3,4-dimethoxy-5-nitro precursor structure).
BenchChem. (2025).[2] Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin. Retrieved from
environmental impact comparison of methyl 3,4-dimethoxy-5-nitrobenzoate synthesis methods
The following guide provides an in-depth technical comparison of synthesis methods for methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the production of COMT inhibitors (e.g., Entacapone, Opicapone). Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of synthesis methods for methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the production of COMT inhibitors (e.g., Entacapone, Opicapone).
Executive Summary & Critical Chemistry Insight
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as the "5-nitro isomer") presents a classic regioselectivity challenge that dictates the environmental footprint of the entire process.
The Regioselectivity Trap:
Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) predominantly yields the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate) due to the synergistic directing effects of the methoxy groups. The 3-methoxy group strongly activates the para position (C6), while the 4-methoxy group activates the meta position (C5) less effectively.
Therefore, the only viable industrial route to the 5-nitro isomer is via the nitration of a vanillic acid derivative (where the free phenol directs ortho to itself, securing the 5-position) followed by O-methylation.
This guide compares two primary methodologies for this route:
Method A (Classical): Nitration of methyl vanillate followed by methylation with Dimethyl Sulfate (DMS) .
Method B (Green/Catalytic): Nitration of methyl vanillate followed by methylation with Dimethyl Carbonate (DMC) .
Suspend methyl 5-nitrovanillate (1.0 eq) and K₂CO₃ (1.5 eq) in acetone.
Add DMS (1.2 eq) dropwise under reflux.
Reflux for 4–6 hours.
Quench with water (destroys excess DMS), extract with EtOAc, and recrystallize.
Yield: 90–95%.
Environmental & Safety Analysis (Method A)
Toxicity (Critical): DMS is a potent alkylating agent, highly toxic, mutagenic, and a suspected carcinogen. It requires stringent containment and neutralization (ammonia/NaOH).
Atom Economy: Poor. The methyl group is transferred, but the heavy sulfate leaving group is waste.
Method B: Green Catalytic Synthesis (Recommended)
This method utilizes Dimethyl Carbonate (DMC) , a non-toxic, biodegradable "green reagent" that acts as both solvent and methylating agent.[2]
Step 1: Nitration (Solvent-Minimized)
Improvement: Use of solid acid catalysts (e.g., SiO₂-H₂SO₄ or Zeolites) or high-concentration HNO₃ in a continuous flow reactor to minimize acetic acid waste.
Protocol:
Mix methyl vanillate with solid acid catalyst.
Add fuming HNO₃ (1.05 eq) in CH₂Cl₂ or neat (if flow).
Filter catalyst (reusable). Evaporate solvent.
Yield: 88–92%.
Step 2: Methylation with Dimethyl Carbonate (DMC) [2][3]
Reagents: DMC (excess, acts as solvent), K₂CO₃ or DABCO (catalyst), Tetrabutylammonium bromide (TBAB, phase transfer catalyst).
Mechanism: BAl2 mechanism at high temp (>120 °C) or nucleophilic attack on the carbonyl carbon followed by decarboxylation.
Protocol:
Mix methyl 5-nitrovanillate (1.0 eq), K₂CO₃ (0.1–0.5 eq catalytic), and TBAB (0.05 eq) in DMC (10 eq).
Heat to reflux (90 °C) or use an autoclave/microwave at 130–150 °C (critical for high conversion).
Distill off MeOH/DMC azeotrope to drive equilibrium.
Yield: >95% (Quantitative).
Environmental & Safety Analysis (Method B)
Toxicity: DMC is non-toxic, biodegradable, and exempt from VOC restrictions in many regions.[4]
Waste: The only by-products are Methanol (recyclable) and CO₂. No salt waste from the leaving group.
Atom Economy: High. The "leaving group" (CO₂) is minimal mass compared to sulfate.
Comparative Data Analysis
Metric
Method A (DMS Route)
Method B (DMC Route)
Impact
Regioselectivity
100% (5-nitro)
100% (5-nitro)
Identical (dictated by precursor).
Atom Economy (Step 2)
~25% (Methylation)
~55% (Methylation)
DMC is 2x more efficient.
E-Factor (kg waste/kg product)
High (>15)
Low (<5)
DMC route reduces waste by ~60%.
Hazard Profile
High (DMS: Carcinogen, Corrosive)
Low (DMC: Flammable, Non-toxic)
DMC is inherently safer.
Reaction Conditions
Mild (Reflux Acetone, 56 °C)
Harsh (High Temp/Pressure, >120 °C)
DMC requires energy input (autoclave).
By-products
KMeSO₄, Acidic waste
MeOH, CO₂
DMC by-products are benign.
Visual Explanations
Diagram 1: The Regioselectivity Challenge
This diagram illustrates why the Vanillate Route is necessary to achieve the 5-nitro target, avoiding the 6-nitro isomer formed by direct veratrate nitration.
Caption: Regiochemical control dictates the synthesis pathway. The hydroxyl group in Methyl Vanillate is essential to direct nitration to the 5-position.
Diagram 2: Green vs. Classical Workflow
Comparison of the environmental flow between Method A (DMS) and Method B (DMC).
Caption: Method B eliminates toxic sulfate waste and utilizes a biodegradable reagent (DMC), significantly improving the E-factor.
References
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
Ono, Y. (1997). Dimethyl Carbonate for Environmentally Benign Reactions. Catalysis Today, 35(1-2), 15-25. Link
Sheldon, R. A. (2007). The E Factor: Fifteen Years On. Green Chemistry, 9, 1273-1283. Link
regioselectivity in the nitration of different dimethoxybenzoate isomers
Executive Summary The nitration of dimethoxybenzoates is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., Gefitinib). Unlike simple methyl benzoate, where the ester...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nitration of dimethoxybenzoates is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., Gefitinib). Unlike simple methyl benzoate, where the ester group dictates meta-substitution, dimethoxybenzoates possess conflicting directing groups: the strongly activating, ortho/para-directing methoxy groups (-OMe) and the moderately deactivating, meta-directing ester group (-COOMe).
This guide provides an objective comparison of the regiochemical outcomes for the nitration of methyl 3,4- , 2,4- , 2,5- , and 3,5-dimethoxybenzoates . It synthesizes experimental yield data with mechanistic analysis to predict and optimize product distribution.
Mechanistic Principles & Regiochemical Drivers
The regioselectivity in these systems is governed by the interplay of electronic activation and steric hindrance .[1]
Electronic Hierarchy: The resonance donation (+M) of the -OMe groups dominates the inductive withdrawal (-I) and resonance withdrawal (-M) of the ester. Therefore, the incoming nitronium ion (
) is directed primarily ortho/para to the methoxy groups.
The "Cooperative" vs. "Competitive" Effect:
Cooperative: When directing effects of multiple groups align (e.g., 2,4-isomer).
Competitive: When groups direct to different positions; the strongest activator (OMe) usually wins, but the position para to an OMe is preferred over ortho due to sterics.
Steric Exclusion: Positions flanked by two substituents (the "1,2,3-pattern") are kinetically disfavored, even if electronically activated.
Visualizing the Directing Effects (Methyl 3,4-Dimethoxybenzoate)
The following diagram illustrates the electronic competition in the most common substrate, methyl veratrate (3,4-isomer).
Caption: Regiochemical map for Methyl 3,4-dimethoxybenzoate. Green indicates the favored site; red indicates disfavored sites.
Comparative Analysis of Isomers
The following table summarizes the observed major products and typical yields under optimized conditions (HNO₃/Acetic Acid).
Substrate Isomer
Structure
Major Product (Regioisomer)
Typical Yield
Mechanistic Rationale
Methyl 3,4-dimethoxybenzoate (Veratrate)
3-OMe, 4-OMe
Methyl 6-nitro-3,4-dimethoxybenzoate (also named 2-nitro-4,5-dimethoxy)
75–85%
Para to 3-OMe is favored over ortho positions. Position 2 is sterically crowded (between OMe and Ester).
Methyl 2,5-dimethoxybenzoate
2-OMe, 5-OMe
Methyl 4-nitro-2,5-dimethoxybenzoate
80–90%
Position 4 is Para to 2-OMe and Ortho to 5-OMe. Highly activated and less hindered than Pos 6.
Methyl 2,4-dimethoxybenzoate
2-OMe, 4-OMe
Methyl 5-nitro-2,4-dimethoxybenzoate
70–80%
Position 5 is Para to 2-OMe and Ortho to 4-OMe. Position 3 is blocked (between two OMes).
Methyl 3,5-dimethoxybenzoate
3-OMe, 5-OMe
Methyl 2-nitro-3,5-dimethoxybenzoate
60–70%
Activated by both OMe groups (ortho/ortho). Position 4 is also activated but flanked by two OMes (severe crowding).
Experimental Protocol: The "Milder" Approach
While standard nitration uses
, this is often too harsh for electron-rich dimethoxybenzenes, leading to over-nitration or oxidation. The Acetic Anhydride/Nitric Acid method is superior for these substrates, offering better regiocontrol and cleaner profiles.
Protocol: Nitration of Methyl 3,4-Dimethoxybenzoate
Reagents:
Methyl 3,4-dimethoxybenzoate: 10.0 g (51 mmol)
Glacial Acetic Acid: 30 mL
Acetic Anhydride: 10 mL
Concentrated Nitric Acid (70%): 5.0 mL (approx. 75 mmol)
Workflow:
Preparation: In a 250 mL three-necked flask equipped with a thermometer and addition funnel, dissolve 10.0 g of methyl 3,4-dimethoxybenzoate in a mixture of 30 mL glacial acetic acid and 10 mL acetic anhydride.
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
Addition: Add the concentrated nitric acid dropwise over 30 minutes.
Critical Control Point: Do not allow the temperature to exceed 10 °C. Higher temperatures promote dinitration at the 2-position.
Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
Isolation: Filter the solid via vacuum filtration.[2][3] Wash the cake with cold water (
mL) to remove residual acid.
Purification: Recrystallize from methanol or ethanol to obtain pale yellow needles.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Performance of Methyl 3,4-dimethoxy-5-nitrobenzoate in Subsequent Reaction Steps
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3 ) is a specialized intermediate used primarily in the synthesis of neuroprotective agents (e.g., Aaptoline A analogs), COMT inhibitors (e.g., Entacapone precursors), and FTO inhibitors for metabolic disorders.[1][2][3]
Unlike its isomer, methyl 6-nitroveratrate (which is easily accessible via direct nitration), the 5-nitro isomer requires a specific "remodeling" synthetic strategy to install the nitro group meta to the ester while retaining the electron-rich dimethoxy core. This guide analyzes its performance in critical downstream transformations—specifically nitro reduction and nucleophilic substitution—comparing it against alternative synthetic pathways and reagents.
Chemical Profile & The Regioselectivity Challenge
The primary value of this intermediate lies in its substitution pattern. The 5-nitro position is sterically less crowded than the 2- (or 6-) position but electronically distinct due to the meta relationship with the ester and ortho relationship with the 4-methoxy group.[1]
The "Make" Challenge: Why Route Selection Matters
Direct nitration of methyl 3,4-dimethoxybenzoate (Methyl Veratrate) yields the 6-nitro isomer (sterically driven ortho-substitution) as the major product.[1] To achieve high performance and purity of the 5-nitro isomer, a protection-deprotection or alkylation strategy is required.[1]
The reduction of the nitro group to an aniline (methyl 3-amino-4,5-dimethoxybenzoate) is the gateway step for most pharmaceutical applications.[1] The presence of two electron-donating methoxy groups stabilizes the ring, making the nitro group less electrophilic than in simple nitrobenzoates.
Performance Matrix: Reduction Systems
Metric
Catalytic Hydrogenation (Pd/C)
Iron / Acetic Acid (Fe/AcOH)
Stannous Chloride (SnCl2)
Yield
90 - 95%
75 - 80%
60 - 70%
Reaction Time
4 - 6 Hours
2 - 4 Hours
12+ Hours
Work-up
Filtration (Celite)
Extraction/Emulsion Risk
Aqueous quench (Messy)
Chemoselectivity
High (Ester stable)
Moderate (Acid hydrolysis risk)
High
Scalability
Excellent
Good
Poor (Toxic waste)
Expert Insight:
While Fe/AcOH is the "workhorse" for many nitro reductions, Pd/C (10%) in Methanol is the superior choice for methyl 3,4-dimethoxy-5-nitrobenzoate.[1] The electron-rich nature of the ring prevents the formation of hydroxylamine intermediates often seen in electron-deficient systems. Fe/AcOH poses a risk of partial hydrolysis of the methyl ester to the acid under reflux conditions.
Visualizing the Strategic Pathway
The following diagram illustrates the synthesis of the 5-nitro intermediate and its divergence from the standard 6-nitro pathway, highlighting the downstream utility in quinoline synthesis.
Caption: Divergent synthesis pathways showing the necessity of the remodeling route (left) to access the 5-nitro isomer vs. the direct nitration route (right).
Experimental Protocols
Protocol A: High-Yield Synthesis via Methylation
Context: Converting the dihydroxy-nitro precursor to the target dimethoxy ester.[1]
Suspend substrate and catalyst in Methanol under Nitrogen.
Switch to Hydrogen atmosphere (balloon pressure is sufficient).
Stir at Ambient Temperature for 6 hours.
Self-Validating Check: The yellow color of the nitro compound solution will fade to colorless/pale brown as the amine forms.
Work-up: Filter through Celite to remove Pd/C. Evaporate solvent.[1]
Expected Yield: 90% (Yellow oil).
References
Synthesis of Aaptoline A Analogs: Detailed protocol for the methylation of dihydroxy-nitrobenzoate and subsequent Pd/C reduction.
Source: National Institutes of Health (PMC)
Nitration of Benzoates: General mechanisms and regioselectivity in electrophilic aromatic substitution of esterified benzenes.
Source: Royal Society of Chemistry
FTO Inhibitor Synthesis: Application of the 3,4-dimethoxy-5-nitrobenzoate scaffold in metabolic drug discovery (Patent Data).
Source: Google Patents (WO2019129121A1)
[1]
Comparative Hydrolysis Rates: Stability data for methyl vs. ethyl esters in biological and chemical systems.
Source: National Institutes of Health (PubMed)
comparative study of catalysts for the reduction of methyl 3,4-dimethoxy-5-nitrobenzoate
Topic: Comparative Study of Catalysts for the Reduction of Methyl 3,4-Dimethoxy-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of Catalysts for the Reduction of Methyl 3,4-Dimethoxy-5-nitrobenzoate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
The reduction of methyl 3,4-dimethoxy-5-nitrobenzoate to methyl 3,4-dimethoxy-5-aminobenzoate is a pivotal transformation in the synthesis of bioactive alkaloids (e.g., Aaptoline A), FTO inhibitors for metabolic diseases, and analogues of the antibiotic Trimethoprim.
The challenge in this reduction lies not in the difficulty of the reaction itself—nitro groups are readily reduced—but in selecting a catalytic system that balances yield , purity , scalability , and process safety . While the methoxy substituents on the aromatic ring are electron-donating, they do not significantly sterically hinder the nitro group; however, they require mild conditions to prevent demethylation or hydrolysis of the ester moiety.
This guide objectively compares three distinct catalytic methodologies:
Heterogeneous Hydrogenation (Pd/C): The high-yield "gold standard" for discovery chemistry.
Dissolving Metal Reduction (Fe/AcOH): The robust, cost-effective solution for scale-up.
Transfer Hydrogenation (Hydrazine/Catalyst): A chemoselective alternative avoiding high-pressure hydrogen gas.
Mechanistic Pathways & Reaction Scheme
The reduction proceeds via the stepwise addition of electrons and protons, passing through nitroso and hydroxylamine intermediates before forming the amine.
Figure 1: Stepwise reduction pathway. The accumulation of the hydroxylamine intermediate should be avoided to prevent side reactions (e.g., condensation to azoxy species).
Comparative Analysis of Catalytic Methods
Method A: Catalytic Hydrogenation (Pd/C + H₂)
Status: The Industry Standard for Purity
This method utilizes Palladium on Carbon (Pd/C) to activate molecular hydrogen. It is the preferred method in medicinal chemistry due to the cleanliness of the reaction; the catalyst is removed by simple filtration, leaving the product in the filtrate.
Mechanism: H₂ dissociates on the Pd surface. The nitro group adsorbs, accepts surface hydrides, and releases water.
Key Advantage: High atom economy and minimal workup.
Method B: Dissolving Metal Reduction (Fe / Acetic Acid)
Status: The Cost-Effective "Workhorse"
Based on the classical Béchamp reduction, this method uses iron powder in acidic media. It is favored in industrial settings where the cost of Palladium is prohibitive or where hydrogen gas handling is restricted.
Mechanism: Electron transfer from the metal surface (Fe⁰ → Fe²⁺/Fe³⁺) to the nitro group.
Key Advantage: Extremely low raw material cost; robust against catalyst poisons.
Performance Data:
Yield: 80–85%
Purity: Moderate (requires removal of iron salts)
Reaction Time: 0.5–2 hours (often faster than hydrogenation)
Method C: Transfer Hydrogenation (Hydrazine Hydrate / Raney Ni or FeCl₃)
Status: The Safety-Focused Alternative
This method generates hydrogen in situ or transfers hydrides directly from hydrazine. It avoids the use of high-pressure gas cylinders and special hydrogenation reactors.
Mechanism: Decomposition of N₂H₄ provides active hydrogen species on the catalyst surface.
Key Advantage: No autoclave required; highly chemoselective (avoids dehalogenation if other sensitive groups were present).
Performance Data:
Yield: 85–92%
Purity: High, but requires removal of excess hydrazine.
Reaction Time: 1–4 hours
Performance Comparison Table
Feature
Pd/C Hydrogenation
Fe / Acetic Acid
Hydrazine Transfer
Yield
90–97% (Excellent)
80–85% (Good)
85–92% (Very Good)
Reaction Temp
Ambient (25°C)
Elevated (50–60°C)
Reflux or 60°C
Pressure
Balloon (1 atm) or 15 psi
Atmospheric
Atmospheric
Workup
Filtration (Celite)
Extraction/Washing (Iron sludge)
Filtration & Washing
Scalability
High (Safety controls needed for H₂)
High (Waste management needed)
Medium (Hydrazine toxicity)
Cost
High (Catalyst)
Low
Medium
Green Chemistry
Best (Water is only byproduct)
Poor (Iron waste)
Moderate (N₂ gas byproduct)
Detailed Experimental Protocols
Protocol 1: Pd/C Hydrogenation (Recommended for Lab Scale)
Source Validation: Adapted from synthesis of Aaptoline A intermediates [1].
10% Pd/C (10 wt% loading relative to substrate)[1]
Methanol (Solvent, 0.1 M concentration)
Hydrogen gas (Balloon or lecture bottle)
Step-by-Step:
Dissolution: In a round-bottom flask, dissolve methyl 3,4-dimethoxy-5-nitrobenzoate in Methanol.
Inerting: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under a gentle stream of nitrogen or use a water slurry.
Hydrogenation: Purge the flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 6 hours.
Monitoring: Monitor by TLC (EtOAc:Hexane 1:3). The starting material (UV active, often yellow) should disappear, replaced by a fluorescent amine spot.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate in vacuo. The product, methyl 3,4-dimethoxy-5-aminobenzoate, is obtained as a yellow oil or solid which can be purified by column chromatography if necessary (Yield ~90%).[2]
Protocol 2: Iron/Acetic Acid Reduction (Recommended for Scale/Cost)
Source Validation: Standard protocol for electron-rich nitrobenzoates [2].
Suspension: Suspend the iron powder in glacial acetic acid. Heat to 50°C.
Addition: Add a solution of the nitrobenzoate in a minimal amount of methanol or acetic acid dropwise to the stirring iron suspension. Note: The reaction is exothermic.
Reaction: Stir at 50–60°C for 30–60 minutes. The color will change as iron oxidizes.
Workup: Cool to room temperature. Dilute with ethyl acetate and water.[2]
Neutralization: Carefully neutralize the aqueous layer with Sodium Bicarbonate (NaHCO₃) to pH ~8. Caution: Significant CO₂ evolution.
Extraction: Filter off the iron sludge (use Celite). Extract the filtrate with Ethyl Acetate (3x).
Drying: Dry organic layers over Na₂SO₄ and concentrate.
Decision Framework (Graphviz)
Use this logic tree to select the appropriate catalyst for your specific constraints.
Figure 2: Catalyst selection decision tree based on operational constraints.
References
Synthesis of Proposed Structure of Aaptoline A. Marine Drugs. (2021). Describes the specific reduction of methyl 3,4-dimethoxy-5-nitrobenzoate using Pd/C.
[Link]
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. (2007). Provides validated protocols for Fe/AcOH reduction of similar methoxy-nitrobenzoates.
[Link]
Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry. Validates the use of hydrazine transfer hydrogenation for nitro esters.
[Link]
Derivatives of phenylmethanone as FTO inhibitors.World Intellectual Property Organization (WO2019129121A1).
A Guide to the Proper Disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate. As researchers and drug development professionals, our commitment to safety and envi...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is designed to provide clear, actionable protocols grounded in established safety principles and regulatory compliance.
The causality behind these specific procedures is rooted in the chemical nature of aromatic nitro compounds. The nitro group (-NO₂) renders the molecule reactive and potentially toxic, while the overall structure dictates its environmental persistence. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and regulatory non-compliance. Therefore, a systematic and informed approach is not just a best practice but an essential component of responsible laboratory management.
Before handling Methyl 3,4-dimethoxy-5-nitrobenzoate for disposal, it is crucial to understand its hazard profile. While specific toxicity data for this exact compound is limited, the precautionary principle dictates that we infer its potential hazards from structurally similar nitroaromatic compounds. These substances are often associated with toxicity and can be harmful if not handled correctly.[1]
Hazard Classification
Description
Recommended Precautions
Acute Toxicity
While specific data is unavailable, related nitro compounds can be harmful if swallowed, in contact with skin, or inhaled.[1]
Avoid generating dust. Use in a well-ventilated area or under a fume hood.[2] Wear appropriate Personal Protective Equipment (PPE).
Proper handling and temporary storage are critical first steps in the waste management process. These procedures are designed to minimize exposure and prevent accidental releases.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent use of appropriate PPE. Before handling Methyl 3,4-dimethoxy-5-nitrobenzoate for disposal, ensure you are wearing:
Safety Goggles or Glasses: As described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4][10]
Chemical-Resistant Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][10]
Laboratory Coat: To protect from incidental contact.
Closed-Toed Shoes: Standard laboratory practice.
Handling:
Perform all manipulations of the solid compound or its solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust or vapors.[2][11]
Avoid all direct contact with skin, eyes, and clothing.[4][11]
After handling, wash hands and face thoroughly.[11]
Section 3: Step-by-Step Disposal Protocol
The following protocol details the systematic process for collecting and preparing Methyl 3,4-dimethoxy-5-nitrobenzoate waste for final disposal. The core principle is waste segregation—ensuring that incompatible chemicals are not mixed, which could lead to dangerous reactions.[6]
Step 1: Waste Determination & Segregation
Hazardous Waste Determination: As the generator of the waste, you are responsible for determining that it is hazardous.[10][12] Given its chemical class (nitroaromatic compound), Methyl 3,4-dimethoxy-5-nitrobenzoate should be managed as hazardous chemical waste.
Segregation: This compound must be collected in a dedicated waste container. Do not mix with other waste streams unless they are known to be compatible. Specifically:
Do not mix with reactive chemicals such as oxidizers.[6]
Step 2: Container Selection and Labeling
Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][13] Plastic containers are often preferred for storing waste materials.[14] The container must have a secure, tight-fitting lid.[2][13]
Labeling: Proper labeling is a critical regulatory requirement. The moment the first drop of waste is added, the container must be labeled.[12] The label must be legible and firmly attached, including the following information:
The date when waste was first added to the container.
Step 3: On-Site Accumulation
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][14]
Secure Closure: Keep the waste container closed at all times except when you are actively adding waste.[7][14] Do not leave a funnel in the container.[7]
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[1]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[7][15] EPA regulations require that full containers be removed from the SAA within 72 hours.[7]
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for transport and final disposition.[1] The most common and recommended disposal method for nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[1][11]
Documentation: Ensure all necessary waste pickup forms and manifests are completed accurately as required by your institution and the disposal vendor.[1]
Below is a workflow diagram illustrating the decision-making and operational process for disposal.
Caption: Waste Disposal Workflow for Methyl 3,4-dimethoxy-5-nitrobenzoate.
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response:
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Control & Contain: If the spill is small and you are trained to do so, prevent its spread. For a solid, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled container for disposal.[2][11]
Decontaminate: Clean the affected area thoroughly.
Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.
Exposure First Aid:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[2]
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.[2][11]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
Section 5: Regulatory Framework & Compliance
The protocols outlined in this guide are designed to comply with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) in the United States.[7] As a generator of hazardous waste, your laboratory is legally responsible for its management from "cradle to grave"—from the point of generation to its final, environmentally sound disposal.[14] Adherence to these procedures is mandatory to ensure the safety of personnel, protect the environment, and avoid significant legal and financial penalties.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from: [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from: [Link]
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from: [Link]
Laboratory chemical waste disposal guidelines. University of Otago. Retrieved from: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from: [Link]
Hazardous Waste - FAA USA Environmental Protection Program. University of Wisconsin-Milwaukee. Retrieved from: [Link]
MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Capot Chemical. Retrieved from: [Link]
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from: [Link]
Hazardous Waste Determination. University of Pennsylvania EHRS. Retrieved from: [Link]
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from: [Link]
The SW-846 Compendium. U.S. Environmental Protection Agency. Retrieved from: [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from: [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. American Society of Health-System Pharmacists. Retrieved from: [Link]
Personal protective equipment for handling Methyl 3,4-dimethoxy-5-nitrobenzoate
The following guide is structured to serve as an authoritative operational manual for the handling of Methyl 3,4-dimethoxy-5-nitrobenzoate . It adheres to the highest standards of laboratory safety, utilizing the Precaut...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative operational manual for the handling of Methyl 3,4-dimethoxy-5-nitrobenzoate . It adheres to the highest standards of laboratory safety, utilizing the Precautionary Principle where specific toxicological data may be limited, ensuring a "worst-case" safety baseline.
Executive Safety Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate in alkaloid or pharmaceutical synthesis) presents specific hazards due to its nitro-aromatic and ester functionalities. While specific toxicological data for this exact isomer can be sparse, Structure-Activity Relationship (SAR) analysis mandates treating it as a Skin, Eye, and Respiratory Irritant with potential sensitizing properties.
Critical Hazard
Classification
Operational Implication
Inhalation
STOT SE 3 (H335)
Zero-tolerance for dust. All solid handling must occur in a fume hood.
Skin Contact
Irritant (H315)
Nitro-compounds can be absorbed transdermally. Double-gloving is required.
Eye Contact
Irritant (H319)
Fine powder poses a high risk of corneal abrasion and chemical irritation.
Reactivity
Thermal Sensitivity
Nitro groups increase energetic potential. Avoid high heat/friction.[1][2][3]
Hazard Analysis & Mechanistic Risk
To select the correct PPE, one must understand why the protection is necessary.
The Nitro Group (-NO₂): This moiety significantly increases the compound's polarity and potential for transdermal absorption. Nitro-aromatics are often associated with methemoglobinemia if absorbed in large quantities, though this is less common with benzoate esters than with anilines. However, they are frequent skin sensitizers .
The Physical State (Solid/Powder): As a likely crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer. This dust is electrostatic and can cling to standard fabric, turning a lab coat into a secondary contamination source.
Personal Protective Equipment (PPE) Protocol
A. Respiratory Protection (The Primary Barrier)
Standard: Engineering controls (Fume Hood) are the primary defense. PPE is the secondary line.
Requirement: Work must be performed in a certified chemical fume hood with a sash height <18 inches.
PPE Specification:
Routine Handling: If hood performance is optimal (Face velocity 80-100 fpm), no respirator is required.
Spill/Outside Hood: Use a Half-face respirator with P100 (HEPA) cartridges . N95 masks are insufficient for organic vapors if the solid is dissolved in solvents, and they often fail to seal against fine chemical dusts effectively.
B. Dermal Protection (Hand & Body)
Logic: Nitro-compounds can permeate thin latex rapidly. Nitrile provides superior chemical resistance to the ester functionality.
Glove Protocol:
Inner Layer: Disposable Nitrile (4 mil / 0.10 mm).
Outer Layer: Extended-cuff Nitrile (minimum 6 mil / 0.15 mm) or Neoprene.
Technique: "Double-gloving" creates a breakthrough buffer. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.
Body Wear:
Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which can melt if a reaction exotherms or if a solvent fire occurs.
Sleeves: Tyvek® arm sleeves are recommended during scale-up (>10g) to bridge the gap between glove and coat.
Why? Safety glasses leave gaps. Airborne powder can bypass glasses and dissolve in the eye's moisture, creating a concentrated irritant solution directly on the cornea.
Operational Workflow: Step-by-Step
Phase 1: Preparation (Donning)
Inspection: Check fume hood flow monitor. Clear the deck of incompatible oxidizers.
Gloving: Don inner nitrile gloves. Inspect for pinholes (air inflation test). Don outer extended-cuff gloves over the lab coat cuff.
Eye Gear: Don goggles before opening the chemical container.
Phase 2: Handling (Weighing & Transfer)
Static Control: Use an ionizing bar or anti-static gun if the powder is flighty.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
Dissolution: Add solvent slowly. Nitro-benzoates can generate heat upon dissolution in certain solvents. Ensure the vessel is vented.[3][4]
Phase 3: Decontamination (Doffing)
Outer Gloves: Remove inside the fume hood. Treat as solid hazardous waste.
Surface Decon: Wipe balance and sash handle with a solvent-dampened Kimwipe (Acetone or Methanol, depending on solubility).
Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.
Decision Logic & Visualization
PPE Selection Matrix
The following logic flow dictates the PPE requirements based on the specific interaction with the chemical.
Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and containment conditions.
Emergency Response & Disposal
Spill Management
Evacuate: If a large amount (>50g) of powder is aerosolized, evacuate the lab to allow dust to settle.
PPE Upgrade: Don P100 respirator and Tyvek suit before re-entering.
Containment: Cover spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.
Cleanup: Scoop material into a wide-mouth jar. Do not sweep dry powder.
Waste Disposal[1][4][5]
Classification: Hazardous Organic Solid (or Liquid if dissolved).
Segregation: Do not mix with strong oxidizers or strong bases (risk of hydrolysis or nitration reactions).[5]
Labeling: Must be clearly labeled with full chemical name and "Irritant" hazard warning.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Structural Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]